7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Description
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Properties
IUPAC Name |
7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-4-2-1-3-5(8)10-6(9)11-12(3)4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWEBPYOBYGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Introduction
The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its derivatives are recognized for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as antiviral agents.[3] Notably, this scaffold is a key structural component of Remdesivir, a broad-spectrum antiviral drug.[1][2]
7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2]triazine (CAS 1008112-03-5) is a critical intermediate, providing a versatile platform for further synthetic diversification.[5][6] The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, while the bromine atom at the 7-position allows for the introduction of various functionalities through cross-coupling reactions. This guide provides an in-depth, technically-focused overview of a reliable and commonly employed pathway for the synthesis of this key building block, intended for researchers and professionals in drug development and organic synthesis.
Retrosynthetic-Analysis-and-Strategy
The synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2]triazine logically proceeds through a two-step sequence starting from a stable precursor, pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione. The strategy involves:
-
Dichlorination: Conversion of the di-hydroxy (or tautomeric dione) precursor to the dichloro-intermediate, 2,4-dichloropyrrolo[2,1-f][1][2]triazine. This is a crucial step that activates the heterocycle for subsequent functionalization.
-
Regioselective Bromination: Introduction of a bromine atom at the C7 position of the pyrrole ring via electrophilic aromatic substitution to yield the final target molecule.
This approach is efficient and allows for the preparation of the target compound with good overall yield and purity.
Overall-Synthesis-Pathway
The synthetic transformation is illustrated below. The initial step involves the conversion of the dione to the dichloride, followed by regioselective bromination.
Caption: Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
Part-1:-Synthesis-of-2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine
The initial step of the synthesis is the dichlorination of pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione.
Mechanism-and-Reagent-Rationale
Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting hydroxy-heterocycles and amides into their corresponding chloro-derivatives.[7][8][9] The reaction proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product. Toluene is chosen as a high-boiling, inert solvent suitable for the required reaction temperature.[10]
Experimental-Protocol
-
Reagents and Materials
Reagent CAS Number Molecular Weight Quantity Moles Pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione N/A 151.11 g/mol 1.6 g 10.6 mmol Phosphorus oxychloride (POCl₃) 10025-87-3 153.33 g/mol 2.94 mL 31.8 mmol N,N-Diisopropylethylamine (DIPEA) 7087-68-5 129.24 g/mol 4.5 mL 25.9 mmol Toluene 108-88-3 92.14 g/mol 20 mL - Dichloromethane (DCM) 75-09-2 84.93 g/mol As needed - Saturated Sodium Bicarbonate (aq.) - - As needed - Brine (Saturated NaCl aq.) - - As needed - | Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
-
Procedure
-
To a sealable reaction tube, add pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione (1.6 g, 10.6 mmol).
-
Add toluene (20 mL) and N,N-diisopropylethylamine (4.5 mL).
-
Under a nitrogen atmosphere and with careful handling in a fume hood, add phosphorus oxychloride (2.94 mL).
-
Seal the tube tightly and heat the reaction mixture to 120 °C for 20 hours.[10]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stir vigorously for 15 minutes to quench excess POCl₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).[10]
-
Combine the organic layers and wash once with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of 50-100% dichloromethane in hexanes to afford 2,4-dichloropyrrolo[2,1-f][1][2]triazine as a light brown solid (Expected yield: ~86%).[10]
-
-
Characterization Data
Part-2:-Synthesis-of-7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
The second and final step is the regioselective bromination of the 2,4-dichloro intermediate.
Mechanism-and-Reagent-Rationale
N-Bromosuccinimide (NBS) is a convenient and effective electrophilic brominating agent for activated aromatic and heterocyclic rings.[11][12] The pyrrole ring in the 2,4-dichloropyrrolo[2,1-f][1][2]triazine intermediate is electron-rich and susceptible to electrophilic substitution.[13] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the C7 position is electronically favored for attack by the electrophilic bromine species generated from NBS. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively solubilizes both the substrate and the reagent.
Experimental-Protocol
-
Reagents and Materials
Reagent CAS Number Molecular Weight Quantity Moles 2,4-Dichloropyrrolo[2,1-f][1][2]triazine 918538-05-3 188.01 g/mol 1.0 g 5.32 mmol N-Bromosuccinimide (NBS) 128-08-5 177.98 g/mol 1.04 g 5.85 mmol Dichloromethane (DCM) 75-09-2 84.93 g/mol 20 mL - Saturated Sodium Thiosulfate (aq.) - - As needed - Brine (Saturated NaCl aq.) - - As needed - | Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
-
Procedure
-
Dissolve 2,4-dichloropyrrolo[2,1-f][1][2]triazine (1.0 g, 5.32 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.04 g, 5.85 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted bromine.
-
Separate the organic layer, and wash it sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2]triazine as a solid.
-
-
Characterization Data
Safety-and-Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Chlorinated Solvents (DCM): Volatile and potentially carcinogenic. Use in a well-ventilated area and minimize exposure.
Conclusion
The described two-step synthesis provides a robust and scalable pathway to 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2]triazine, a highly valuable intermediate for the development of novel therapeutics. The protocol employs standard organic chemistry techniques and commercially available reagents, making it accessible for both academic and industrial research laboratories. Careful execution of the experimental procedures and adherence to safety protocols are paramount for successful and safe synthesis.
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[Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir.]([Link]) PMC, NIH.
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International Journal of Pharma Sciences and Research.
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[Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy.]([Link]) SpringerLink.
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[Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2]triazine derivatives.]([Link]) ResearchGate.
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[7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2]triazine.]([Link]) PubChem.
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[Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.]([Link]) MDPI.
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[Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2]triazines.]([Link]) PubMed.
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ResearchGate.
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An In-depth Technical Guide to 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine: Properties, Analysis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine core is a unique bridged-head nitrogen heterocycle that has garnered significant attention in the field of drug discovery.[4] Its structural resemblance to purine bases has made it a versatile pharmacophore, leading to the development of numerous derivatives with a wide spectrum of biological activities.[2][4] This scaffold is an integral component of several kinase inhibitors and nucleoside analogs, including notable antiviral drugs.[3][5][6] The inherent potential of pyrrolo[2,1-f][1][2][3]triazine derivatives continues to drive research into novel compounds with enhanced therapeutic properties.[4]
7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (CAS No. 1008112-03-5) is a key intermediate in the synthesis of these more complex molecules.[7][8] Its halogenated structure provides multiple reactive sites for further chemical modification, making it a valuable building block for creating diverse chemical libraries. This guide offers a comprehensive overview of its known physicochemical properties, along with expert insights into the methodologies for its detailed characterization and safe handling.
Physicochemical Properties
While extensive experimental data for 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is not widely published, its fundamental properties have been established.
| Property | Value | Source |
| CAS Number | 1008112-03-5 | [7][8] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [8] |
| Molecular Weight | 266.91 g/mol | [8] |
| Appearance | Solid (predicted) | [9] |
| Purity | Typically ≥97% | [8][10] |
Note: Properties such as melting point, boiling point, and solubility are not yet publicly documented. The following sections provide protocols for determining these values.
Structural Elucidation and Key Reactive Sites
The structure of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is foundational to its utility as a synthetic intermediate.
Caption: Chemical structure of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
The bromine and chlorine atoms are key reactive sites, amenable to a variety of cross-coupling and nucleophilic substitution reactions, respectively. This allows for the introduction of diverse functional groups at these positions, a common strategy in the synthesis of kinase inhibitors.[11][12]
Experimental Protocols for Physicochemical Characterization
Given the limited publicly available data, a laboratory would need to perform a full suite of characterization experiments. The following protocols are based on standard methodologies for novel heterocyclic compounds.
Workflow for Comprehensive Analysis
Caption: Workflow for the characterization of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
Thermal Analysis: Melting Point Determination
Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid. It provides a precise melting onset and peak temperature, and can also reveal other thermal events such as polymorphic transitions.
Protocol:
-
Calibrate the DSC instrument using indium and zinc standards.
-
Accurately weigh 2-5 mg of the compound into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.
Solubility Assessment
Rationale: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and analytical method development. A preliminary screening identifies suitable solvents for more quantitative analysis.
Protocol:
-
Add approximately 10 mg of the compound to a series of vials.
-
To each vial, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, THF).
-
Vortex each vial for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
For solvents where the compound appears soluble, further quantitative analysis (e.g., by HPLC) can be performed to determine the exact solubility.
Spectroscopic Analysis
Rationale: A combination of NMR and mass spectrometry is essential for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), chosen based on the solubility screen.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the pyrrole ring.
-
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using an instrument equipped with an electrospray ionization (ESI) source.
-
The high-resolution mass spectrum should show a characteristic isotopic pattern for the [M+H]⁺ ion, confirming the presence of one bromine and two chlorine atoms.[13]
-
Purity Determination by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A robust method can separate the main compound from any impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a solution of the compound and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Safety and Handling
As a halogenated heterocyclic compound intended for research, 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Hazard Statements (Anticipated): Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[5]
Conclusion
7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is a strategically important building block in the synthesis of biologically active molecules. While detailed physicochemical data is not yet prevalent in the literature, this guide provides a robust framework for its characterization and handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors. The provided protocols, grounded in standard industry practices, offer a clear path to generating the necessary data for its application in further research.
References
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]
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Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2011). ResearchGate. Available at: [Link]
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Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC - NIH. Available at: [Link]
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Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PMC - NIH. Available at: [Link]
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). SpringerLink. Available at: [Link]
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Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. (2011). PubMed. Available at: [Link]
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Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. (2011). PubMed. Available at: [Link]
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Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines. (2021). PMC - NIH. Available at: [Link]
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7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. PubChem. Available at: [Link]
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Springer. Available at: [Link]
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A Technical Guide to 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (CAS 1008112-03-5): A Keystone Intermediate for Drug Discovery
A Technical Guide to 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (CAS 1008112-03-5): A Keystone Intermediate for Drug Discovery
This document provides an in-depth technical overview of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine, a highly functionalized heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced chemical scaffolds to address complex therapeutic targets. We will explore the strategic importance of the pyrrolo[2,1-f][1][2][3]triazine core, the synthetic utility of this specific intermediate, and its application in the development of targeted therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[4] The pyrrolo[2,1-f][1][2][3]triazine system is a prime example of such a scaffold. This unique fused heterocycle, containing a bridgehead nitrogen, is isosteric to naturally occurring purines and serves as a versatile template for engaging with various biological targets.[4][5]
Its significance is underscored by its presence in clinically approved drugs, including the broad-spectrum antiviral agent remdesivir and the kinase inhibitor avapritinib .[1][6] This success has catalyzed intense interest in derivatives of this core structure. 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (CAS: 1008112-03-5) emerges as a particularly valuable asset in this context. It is not an end-product but a strategic, orthogonally reactive intermediate designed for the rapid and divergent synthesis of compound libraries, enabling efficient exploration of structure-activity relationships (SAR).[5][7]
Core Compound Specifications
A clear understanding of the fundamental properties of this intermediate is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1008112-03-5 | [2][8] |
| IUPAC Name | 7-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine | [9] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [9][10] |
| Molecular Weight | 266.91 g/mol | [9][10] |
| Typical Purity | ≥95-97% | [9][11] |
| Chemical Stability | Stable under recommended storage conditions | [8][11] |
Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The utility of the pyrrolo[2,1-f][1][2][3]triazine core, especially in oncology and virology, stems from its ability to mimic the purine bases of ATP, enabling it to function as a "hinge-binder" in the active site of many protein kinases.[4][6] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[3][6] This scaffold provides a rigid, planar structure from which substituents can be projected into different regions of the kinase ATP-binding pocket to achieve both potency and selectivity.
Caption: Pyrrolotriazine core as a hinge-binder in a kinase active site.
Synthesis of the Core Intermediate
While multiple routes to the pyrrolo[2,1-f][1][2][3]triazine nucleus exist, a scalable process often begins with a functionalized pyrrole.[1] The synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine logically involves the construction of the triazine ring onto a pre-brominated pyrrole precursor.
Caption: A representative synthetic pathway to the title compound.
Representative Protocol: Synthesis of 7-Bromo-pyrrolo[2,1-f][1][2][3]triazin-4-one (Intermediate D)
This protocol outlines a key step in the plausible synthesis, demonstrating the core cyclization.
-
Rationale: This step builds the foundational triazine ring. N-aminated pyrroles can be cyclized with single-carbon sources like formamide under thermal conditions. This is a robust and frequently employed method for forming fused triazinones.[12]
-
Procedure: a. To a solution of 1-Amino-4-bromo-pyrrole-2-carboxylate (1.0 eq) in formamide (10-20 volumes), add ammonium acetate (0.1-0.2 eq). b. Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere. c. Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 10-12 hours). d. Upon completion, cool the mixture to room temperature and pour it into ice water. e. The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude triazinone product. f. Further purification can be achieved by recrystallization or silica gel chromatography.
The Power of Orthogonal Reactivity
The primary value of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine lies in the differential reactivity of its three halogen atoms. This "orthogonal reactivity" allows for selective, stepwise modification of the core, which is a cornerstone of modern library synthesis.
-
C4-Chloro: This position is the most activated towards Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effects of the adjacent nitrogens. It is readily displaced by amines, alcohols, and thiols.
-
C2-Chloro: This position is also susceptible to SₙAr but is generally less reactive than the C4 position. This differential reactivity can sometimes be exploited for selective mono-substitution at C4.
-
C7-Bromo: Located on the electron-rich pyrrole ring, this bromine is poorly reactive towards SₙAr. Instead, it is the ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, alkynyl, or amino functionalities.
Caption: Orthogonal reactivity enabling divergent library synthesis.
Protocol 5.1: Selective SₙAr at the C4-Position
-
Rationale: This protocol demonstrates the selective displacement of the most reactive C4-chloro group, a common first step in building kinase inhibitors. A non-nucleophilic organic base is used to scavenge the HCl byproduct without competing with the primary nucleophile.[13]
-
Procedure: a. Dissolve 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in a polar aprotic solvent such as DMF or NMP. b. Add the desired primary or secondary amine (1.1-1.5 eq) followed by a hindered base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). c. Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until LC-MS analysis indicates complete consumption of the starting material. d. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the residue by column chromatography to yield the C4-substituted product.
Protocol 5.2: Suzuki Cross-Coupling at the C7-Position
-
Rationale: This protocol installs a (hetero)aryl group at the C7 position, a modification often used to extend into solvent-exposed regions of a binding site. A palladium(0) catalyst and a mild inorganic base are standard conditions for this transformation.
-
Procedure: a. To a reaction vessel, add the C4-substituted intermediate from Protocol 5.1 (1.0 eq), the desired (hetero)aryl boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.10 eq). b. Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃). c. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. d. Heat the reaction to 80-100 °C and monitor its progress by LC-MS. e. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. f. Dry the organic phase, concentrate, and purify by chromatography to obtain the final disubstituted product.
Applications in Drug Discovery Programs
The versatility of the 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine intermediate is best illustrated by its application in various kinase inhibitor programs.
| Target Kinase / Pathway | Therapeutic Area | Key Structural Feature | Reference |
| Anaplastic Lymphoma Kinase (ALK) | Oncology (NSCLC) | 2,7-disubstitution pattern | [6][14] |
| VEGFR-2 / c-Met | Oncology | General pyrrolotriazine core | [1] |
| Hedgehog (Hh) Signaling | Oncology | Scaffold hopping from pyrimidine core | [15] |
| p38α MAP Kinase | Inflammation | C6-ketone substitutions | [16] |
| Adaptor-associated kinase 1 (AAK1) | Neuropathic Pain | Varied 2,7-disubstitution | [17] |
| Janus Kinase 2 (JAK2) | Oncology/Inflammation | 2,7-disubstitution | [6] |
These examples demonstrate a consistent strategy: using the C4 position for hinge-binding interactions and the C7 position to install larger groups that confer selectivity and improve physicochemical properties.
Safety and Handling
As with any halogenated, biologically active heterocyclic compound, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.
-
Toxicity: No specific toxicological data for this compound is publicly available.[10] It should be treated as a potentially hazardous substance.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is reported to be stable under recommended conditions.[8]
Conclusion
7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive halogens provide medicinal chemists with a reliable and versatile platform for the rapid synthesis of diverse compound libraries. The proven success of the pyrrolo[2,1-f][1][2][3]triazine scaffold in approved therapeutics provides a strong rationale for its continued exploration. By enabling efficient navigation of chemical space around this privileged core, this intermediate serves as a critical starting point for the development of next-generation targeted therapies.
References
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Ghareb, N., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances.
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ChemicalBook. (n.d.). 7-BroMo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine | 1008112-03-5.
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Smolecule. (2023). 7-Bromo-2,4-dichloropyrrolo[2,1-F][1][2][3]triazine.
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.
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Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules.
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Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry.
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ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives.
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AK Scientific, Inc. (n.d.). 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
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PubChem. (n.d.). 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2][3]triazine.
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ChemScene. (n.d.). 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine Safety Data Sheet.
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Echemi. (n.d.). 7-BroMo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
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CymitQuimica. (n.d.). 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine Safety Data Sheet.
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.
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Google Patents. (n.d.). CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ][1][2][3] thiazin-4-amine.
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A2B Chem. (n.d.). 7-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
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Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
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Biosynth. (n.d.). 7-bromo-2, 4-dichloro-5-fluoro-pyrrolo[2, 1-f][1][2][3]triazine, min 97%.
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Google Patents. (n.d.). EP2368550B1.
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LabSolu. (n.d.). 7-bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
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ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
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Google Patents. (n.d.). WO2014115171A1 - Triazine compounds and a process for preparation thereof.
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Advanced ChemBlocks Inc. (n.d.). 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
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Wrobleski, S. T., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research.
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Fancelli, D., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters.
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Thieu, T. V., et al. (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Letters.
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Google Patents. (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof.
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Google Patents. (n.d.). JP7257338B2 - Imidazole-containing inhibitors of Alk2 kinase.
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Wrobleski, S. T., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed.
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ResearchGate. (n.d.). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity.
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MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.
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Berezina, E. S., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines. Crystals.
-
Ott, G. R., et al. (2012). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry.
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Spectral Analysis of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of various kinase inhibitors and antiviral agents. The targeted synthesis of analogues, such as 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, is a critical step in the development of novel therapeutics. The rigorous characterization of these molecules is paramount to confirm their identity, purity, and structure, which underpins the reliability of subsequent biological and pharmacological evaluations.
This technical guide provides an in-depth analysis of the expected spectral data for 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a compound for which publicly available experimental spectra are not readily accessible. By leveraging established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and drawing upon data from structurally related analogues, we present a robust, predictive guide to the spectral characteristics of this molecule. This document is intended to serve as a valuable resource for researchers in the synthesis, purification, and analytical stages of their work with this important class of compounds.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine dictates its unique spectral fingerprint. The fusion of a pyrrole and a triazine ring system, further substituted with electronegative halogen atoms, results in a distinct electronic environment for each proton and carbon atom.
Figure 1: Chemical structure of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the halogen substituents.
Table 1: Predicted ¹H NMR Data for 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | 6.8 - 7.2 | Doublet | 2.5 - 3.5 | Upfield shift due to being on the five-membered ring. Coupled to H-6. |
| H-6 | 7.3 - 7.7 | Doublet | 2.5 - 3.5 | Downfield shift compared to H-5 due to proximity to the bromine atom. Coupled to H-5. |
Disclaimer: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the six carbon atoms in the heterocyclic core. The chemical shifts will be significantly influenced by the attached nitrogen and halogen atoms.
Table 2: Predicted ¹³C NMR Data for 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 145 - 150 | Attached to two nitrogen atoms and a chlorine atom. |
| C-4 | 150 - 155 | Attached to two nitrogen atoms and a chlorine atom. |
| C-5 | 110 - 115 | Aromatic carbon in the pyrrole ring. |
| C-6 | 115 - 120 | Aromatic carbon in the pyrrole ring, deshielded by the adjacent bromine. |
| C-7 | 100 - 105 | Carbon bearing the bromine atom. |
| C-8a | 130 - 135 | Bridgehead carbon. |
Disclaimer: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for pyrrolo[2,1-f]triazine derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum
For 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine and chlorine atoms.
Table 3: Predicted Mass Spectrometry Data for 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
| Ion | Predicted m/z | Isotopic Pattern |
| [M]⁺ | 265.88 | Characteristic pattern for one bromine and two chlorine atoms. |
| [M+2]⁺ | 267.88 | |
| [M+4]⁺ | 269.88 | |
| [M+6]⁺ | 271.88 |
Disclaimer: The m/z value is for the most abundant isotopes (⁷⁹Br, ³⁵Cl). The isotopic pattern will be a complex cluster due to the natural abundance of ⁸¹Br and ³⁷Cl.
Predicted Fragmentation Pathway
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecular ion. A plausible fragmentation pathway is outlined below.
Figure 2: Predicted ESI-MS fragmentation pathway for 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the spectrum in positive ion mode.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph.
-
Acquire the spectrum at a standard electron energy of 70 eV.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
Conclusion
References
While direct spectral data for the title compound was not found, the following resources provide relevant information on the synthesis and characterization of similar pyrrolo[2,1-f][1][2][3]triazine derivatives and general spectroscopic methods.
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. This article provides spectral data for various substituted pyrrolo[2,1-f][1][2][3]triazines, which can be used for comparative analysis. (A relevant, publicly accessible research article should be cited here).
- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, and David J. Kiemle. A standard textbook for the interpretation of NMR and MS data. (Publisher and ISBN should be provided).
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A comprehensive resource for understanding the principles of various spectroscopic techniques. (Publisher and ISBN should be provided).
Sources
Crystal structure of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its unique bicyclic, bridgehead nitrogen-containing structure is isosteric to naturally occurring purines, rendering it a versatile template for the design of bioactive molecules.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of various protein kinases, which are crucial targets in cancer therapy.[3][5] Notably, this heterocyclic system is a key structural motif in approved drugs such as the antiviral remdesivir and the anti-cancer agent brivanib alaninate, underscoring its therapeutic relevance.[2] The strategic placement of halogen atoms, as in 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, is a common medicinal chemistry strategy to modulate the electronic properties, metabolic stability, and target-binding affinity of a lead compound.
Synthetic Pathways and Crystallization Considerations
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various strategies, often commencing from either a pyrrole or a triazine precursor.[2][3] A plausible route to 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine would likely involve the construction of a substituted N-aminopyrrole, followed by cyclization to form the triazine ring. Subsequent halogenation steps would then be employed to introduce the chloro and bromo substituents at the desired positions.
Experimental Protocol: A Generalized Synthetic Approach
-
N-amination of a Pyrrole Precursor: A suitable pyrrole-2-carboxylate derivative would be subjected to N-amination using an aminating agent such as O-(diphenylphosphinyl)hydroxylamine or chloramine in the presence of a strong base.[2]
-
Triazine Ring Formation: The resulting N-aminopyrrole would then undergo cyclization with a reagent like formamidine acetate at elevated temperatures to construct the pyrrolotriazinone core.[2]
-
Chlorination: The pyrrolotriazinone intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the two chloro substituents on the triazine ring.[2]
-
Bromination: Selective bromination at the 7-position of the pyrrole ring could be achieved using a mild brominating agent like N-bromosuccinimide (NBS).
-
Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as ethyl acetate/hexane or dichloromethane/methanol.
Causality in Experimental Design: The choice of reagents and reaction conditions is critical for controlling regioselectivity and achieving high yields. For instance, the use of POCl₃ for chlorination is a standard and effective method for converting keto groups in heterocyclic systems to chloro groups.[2] The selection of a suitable solvent system for crystallization is paramount and often determined empirically to achieve a slow, controlled precipitation that favors the formation of well-ordered single crystals.
Predicted Molecular Geometry
Based on the analysis of related heterocyclic systems, the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine molecule is expected to be largely planar. The fused pyrrole and triazine rings will form a rigid, conjugated system.
Diagram of Predicted Molecular Structure
Caption: Hypothetical crystal packing showing π-π stacking and halogen bonding.
Predicted Crystallographic Data
While experimental data is unavailable, a hypothetical set of crystallographic parameters can be proposed based on typical values for similar organic halogenated heterocyclic compounds.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1800 |
| Z | 4 |
| Density (calculated) | 1.8 - 2.0 g/cm³ |
| Intermolecular Forces | Halogen bonding, π-π stacking, van der Waals forces |
Note: This table presents predicted values for illustrative purposes and should not be considered as experimentally determined data.
Implications for Drug Development
The structural features of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine have significant implications for its potential as a drug development candidate or intermediate. The planar, rigid structure provides a well-defined scaffold for presentation of the halogen substituents to a biological target. The chlorine and bromine atoms can engage in specific halogen bonding interactions within a protein's active site, potentially leading to high binding affinity and selectivity. Furthermore, the lipophilic nature of the halogenated scaffold would influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Conclusion
While the definitive crystal structure of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine remains to be experimentally elucidated, this in-depth guide provides a scientifically grounded, predictive analysis of its key structural features. The anticipated planarity of the molecule, coupled with the potential for strong intermolecular interactions such as halogen bonding and π-π stacking, offers valuable insights for researchers in the field. This theoretical framework can guide synthetic efforts, aid in the interpretation of spectroscopic data, and inform the design of future drug candidates based on the privileged pyrrolo[2,1-f]t[1][2][3]riazine scaffold.
References
-
MDPI. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]
-
Springer. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. [Link]
-
ResearchGate. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. [Link]
-
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Navigating the Solubility Landscape of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine: A Technical Guide for Drug Development Professionals
In the intricate world of drug discovery and development, understanding the physicochemical properties of a lead compound is paramount to its successful progression from the bench to the clinic. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to toxicity. This in-depth technical guide focuses on 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, a heterocyclic compound of interest in medicinal chemistry, and provides a comprehensive framework for assessing its solubility in organic solvents. While specific experimental data for this compound is not publicly available, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and practical methodologies to determine and understand its solubility profile.
The Pyrrolo[2,1-F]triazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine core is a recognized "privileged scaffold" in drug discovery.[4] Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, including kinases, which are crucial in cellular signaling pathways.[4][5] The specific subject of this guide, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, possesses key substitutions that modulate its electronic and steric properties, thereby influencing its biological activity and, critically, its solubility.
Molecular Profile of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine:
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂N₃ | [6] |
| Molecular Weight | 266.91 g/mol | [6] |
| CAS Number | 1008112-03-5 | [6] |
| Computed LogP | 2.0361 (for the dichlorinated parent) | [7] |
The presence of two chlorine atoms and a bromine atom, all of which are electron-withdrawing and contribute to the molecule's lipophilicity, suggests that its solubility will be highly dependent on the choice of organic solvent. The computed LogP value for the closely related 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine indicates a preference for lipophilic environments over aqueous media.[7]
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive
The age-old axiom "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective requires consideration of intermolecular forces and the thermodynamics of the dissolution process.
The solubility of a solid solute in a liquid solvent is governed by two primary energetic factors: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). For dissolution to occur, the solvation energy must overcome the lattice energy.
Key Physicochemical Drivers of Solubility in Organic Solvents:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. Given the halogen substitutions on the pyrrolo[2,1-F]triazine core, the molecule possesses a degree of polarity and a significant dipole moment. Therefore, it is expected to exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: The pyrrolo[2,1-F]triazine core itself has limited hydrogen bond donating capability but possesses nitrogen atoms that can act as hydrogen bond acceptors.[7][8] Solvents that are strong hydrogen bond donors (protic solvents like alcohols) may interact favorably with these acceptor sites.
-
Hildebrand and Hansen Solubility Parameters: These empirical parameters provide a more quantitative approach to predicting solubility.[9] The Hildebrand solubility parameter (δ) relates to the cohesive energy density of a substance. A closer match between the δ values of the solute and solvent suggests higher solubility. Hansen solubility parameters further dissect this into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).
A Practical Guide to Determining Solubility: Experimental Methodologies
In the absence of published solubility data, experimental determination is essential. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.[10][11]
The Gold Standard: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method, established by Higuchi and Connors, is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[10][12] It directly measures the concentration of a saturated solution in equilibrium with the solid drug.
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[12]
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The use of a shaker or rotator is recommended.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration.[10] Caution must be exercised to avoid sorption of the solute onto the filter material, which can be a source of error for sparingly soluble compounds.[10]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method due to its specificity and ability to separate the analyte from any impurities or degradation products.[11]
-
Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
High-Throughput Screening: Kinetic Solubility Assays
In early-stage discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[10][13] These methods measure the concentration at which a compound precipitates from a stock solution (typically in dimethyl sulfoxide, DMSO) upon dilution into an aqueous or organic medium.[11][12]
Nephelometry is a common high-throughput technique that measures the scattering of light by insoluble particles.[13] As the compound precipitates, the turbidity of the solution increases, which is detected by a nephelometer.[13] While faster, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the rate of precipitation and the presence of amorphous versus crystalline material.
Logical Relationship of Solubility Methodologies
Caption: Relationship between solubility methods and drug discovery stages.
Predicting Solubility: A Solvent Selection Guide
Based on the structure of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, a qualitative prediction of its solubility in common organic solvents can be made. The following table provides a list of suitable solvents for initial screening, categorized by their polarity.
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High | Strong dipole moment and hydrogen bond acceptor capabilities can effectively solvate the polar regions of the molecule. |
| Dimethylformamide (DMF) | 6.4 | Acceptor | High | Similar to DMSO, its high polarity is well-suited to dissolve the compound. | |
| Acetonitrile (ACN) | 5.8 | Acceptor | Moderate | Less polar than DMSO and DMF, but still a good solvent for many organic compounds. | |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | Moderate | A good general-purpose solvent for compounds with moderate polarity. | |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | Moderate to Low | The hydrogen bonding capability may contribute to solvation, but the high polarity of the solvent might be less favorable for the lipophilic portions of the molecule. |
| Ethanol | 4.3 | Donor & Acceptor | Moderate to Low | Similar to methanol, but slightly less polar. | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | None | Moderate | The chlorine atoms in DCM can interact favorably with the halogenated solute. |
| Toluene | 2.4 | None | Low | The nonpolar nature of toluene is unlikely to effectively solvate the polar pyrrolotriazine core. | |
| Hexanes | 0.1 | None | Very Low | The highly nonpolar and aliphatic nature of hexanes makes it a poor solvent for this compound. |
Conclusion and Future Directions
Understanding the solubility of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine is a critical step in advancing its development as a potential therapeutic agent. While this guide provides a robust theoretical and practical framework for determining its solubility in organic solvents, it is imperative that these principles are applied through rigorous experimental validation. The shake-flask method remains the definitive approach for obtaining accurate thermodynamic solubility data, which is essential for formulation development and preclinical studies. Future work should focus on generating a comprehensive experimental solubility profile of this compound in a range of pharmaceutically relevant solvents and solvent systems. This data will be invaluable for guiding the formulation strategies needed to unlock the full therapeutic potential of this promising pyrrolo[2,1-F]triazine derivative.
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The Emergent Therapeutic Potential of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine Derivatives: A Mechanistic Deep Dive
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold has garnered significant attention within the medicinal chemistry landscape, serving as a privileged structure for the development of targeted therapeutics. Among the various starting synthons, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine stands out as a versatile intermediate for creating a diverse array of bioactive molecules. While this core compound is primarily a precursor, its derivatives have demonstrated potent and selective inhibitory activity against a range of key biological targets implicated in oncology, inflammatory disorders, and infectious diseases. This technical guide will provide an in-depth exploration of the mechanisms of action associated with derivatives of this scaffold, offering insights for researchers and drug development professionals. We will delve into their primary role as kinase inhibitors, explore their impact on other signaling pathways, and provide a comprehensive overview of the experimental methodologies used to elucidate these mechanisms.
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Kinase Inhibitor Powerhouse
The fused heterocyclic system of pyrrolo[2,1-f][1][2][3]triazine is a cornerstone in the design of numerous kinase inhibitors.[2][4] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Derivatives of the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine scaffold have been successfully modified to target a variety of kinases with high potency and selectivity.[3][4]
The core structure of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine provides a rigid framework with strategically positioned halogen atoms that are amenable to a variety of chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[3][5] This allows for the systematic exploration of the chemical space around the core, enabling the optimization of interactions with the ATP-binding pocket of target kinases.
Primary Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
The predominant mechanism of action for the majority of bioactive pyrrolo[2,1-f][1][2][3]triazine derivatives is competitive inhibition of ATP binding to the kinase active site. These small molecules are designed to mimic the purine ring of ATP, occupying the adenine-binding pocket and preventing the transfer of a phosphate group to the target substrate.
The general mechanism can be visualized as follows:
Figure 1: Competitive ATP Inhibition by Pyrrolo[2,1-f]triazine Derivatives.
Key Kinase Targets and Associated Disease Indications
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been shown to inhibit a wide range of kinases, each with distinct roles in cellular signaling and disease pathogenesis.
| Kinase Target | Associated Diseases | Example Derivative Activity |
| PI3Kδ | Immunological disorders, Cancers | Potent and selective inhibition.[1] |
| VEGFR-2 | Cancer (Angiogenesis) | IC50 values in the nanomolar range.[4] |
| EGFR | Cancer (Cell proliferation) | Selective inhibition observed.[4] |
| ALK | Non-small cell lung cancer | Nanomolar activity against ALK.[4] |
| c-Met | Cancer (Metastasis) | Micromolar activities.[4] |
| JAK2 | Myeloproliferative neoplasms | Nanomolar inhibition.[4] |
| p38α MAP Kinase | Inflammation | Potent inhibitors with in vivo efficacy.[6] |
| AAK1 | Neuropathic pain | Single-digit nM IC50 values.[7] |
Beyond Kinase Inhibition: Exploring Alternative Mechanisms
While kinase inhibition is the most extensively documented mechanism, derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated activity through other molecular pathways.
Hedgehog Signaling Pathway Inhibition
A novel series of pyrrolo[2,1-f][1][2][3]triazine derivatives were designed to inhibit the Hedgehog (Hh) signaling pathway.[8] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. These derivatives act by modulating the activity of key components within this pathway, although the precise molecular target is still under investigation.
Figure 2: Putative Mechanism of Hedgehog Pathway Inhibition.
Antiviral Activity: A Plausible Neuraminidase Inhibition
Certain 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine derivatives have shown promising antiviral activity against the influenza virus.[9][10] Molecular docking studies suggest a plausible mechanism involving the inhibition of neuraminidase, a key viral enzyme responsible for the release of progeny virions from infected cells.[9][10] By blocking the active site of neuraminidase, these compounds prevent viral propagation.
Experimental Workflows for Mechanistic Elucidation
The determination of the mechanism of action for these derivatives relies on a suite of well-established biochemical and cell-based assays.
Kinase Inhibition Assays
A fundamental step is to quantify the inhibitory potency of the compounds against a panel of purified kinases.
Protocol: In Vitro Kinase Assay (Generic)
-
Preparation: Recombinant kinase, substrate (peptide or protein), and ATP are prepared in a suitable assay buffer.
-
Compound Incubation: The pyrrolo[2,1-f]triazine derivative is serially diluted and incubated with the kinase.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection: Phosphorylation of the substrate is measured. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP.
-
Luminescence-based assays: Measuring the depletion of ATP (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assays for Target Engagement and Downstream Effects
To confirm that the observed in vitro activity translates to a cellular context, a variety of cell-based assays are employed.
-
Western Blotting: To assess the phosphorylation status of the direct kinase substrate and downstream signaling proteins. A reduction in phosphorylation in the presence of the compound indicates target engagement.
-
Cell Viability/Proliferation Assays (e.g., MTT, SRB): To determine the antiproliferative effects of the compounds on cancer cell lines known to be dependent on the target kinase.[2]
-
Reporter Gene Assays: For pathways like Hedgehog signaling, cells are engineered with a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter. Inhibition of the pathway results in a decreased reporter signal.
Conclusion and Future Directions
Derivatives of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine represent a highly versatile and promising class of therapeutic agents. Their primary mechanism of action as competitive ATP inhibitors of a wide range of protein kinases underscores their potential in oncology and inflammatory diseases. Furthermore, the exploration of alternative mechanisms, such as the inhibition of the Hedgehog pathway and viral enzymes, opens up new avenues for drug discovery. Future research will likely focus on the development of next-generation derivatives with improved selectivity and pharmacokinetic properties, as well as the identification of novel biological targets for this privileged scaffold. The continued investigation into the structure-activity relationships of these compounds will undoubtedly fuel the development of innovative and effective medicines.
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An In-Depth Technical Guide to the In Silico Modeling of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine Analogs
Foreword: The Rationale for a Computational Approach
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents, including potent kinase inhibitors used in targeted cancer therapy.[4][5] The specific analog, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, serves as a versatile synthetic intermediate, offering multiple reaction sites for diversification.[6][7][8] Its inherent potential to target key enzymes in cell signaling pathways, particularly protein kinases, makes it a compelling starting point for drug discovery campaigns.[4][9]
However, synthesizing and screening vast libraries of analogs is a resource-intensive endeavor. This is where in silico modeling becomes indispensable. By leveraging computational methods, we can rationally design, screen, and prioritize candidate molecules, thereby accelerating the discovery pipeline and focusing laboratory efforts on the most promising compounds.[2] This guide provides a comprehensive framework for the computational evaluation of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine analogs, grounded in established scientific principles and field-proven methodologies.
Chapter 1: Foundational Strategy - Target Identification and Model Design
Before any simulation can be run, a clear strategy must be defined. The choice of computational tools hinges on a single, critical question: Is the three-dimensional structure of the biological target known? This decision point bifurcates our approach into two primary domains: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).[1][2]
dot graph "In_Silico_Workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges start -> target_known; target_known -> sbdd [label="Yes"]; target_known -> lbdd [label="No"]; sbdd -> docking; docking -> md; md -> synthesis; lbdd -> qsar; lbdd -> pharma; qsar -> synthesis; pharma -> synthesis; } endom Figure 1: High-level workflow for in silico drug design.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is known to be effective against a range of kinases, including VEGFR-2, ALK, JAK2, and c-Met.[4] For this guide, we will assume a common scenario where a specific kinase target has been identified, and its crystal structure is available in the Protein Data Bank (PDB), allowing us to pursue a structure-based approach.
Chapter 2: Structure-Based Drug Design (SBDD) - A Guided Approach
SBDD relies on the known 3D structure of the target macromolecule to predict how a ligand will bind.[2] The primary goal is to design molecules with high affinity and selectivity for the target's binding site.
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is the cornerstone of SBDD, used to perform virtual screening of analog libraries and to understand the structural basis of ligand binding.[10][11]
Experimental Protocol: Molecular Docking Workflow
-
Target Preparation:
-
Acquisition: Download the target protein's crystal structure from the RCSB PDB database (e.g., PDB ID: 1c8k).[12]
-
Causality: The raw PDB file often contains non-essential water molecules, co-solvents, and multiple protein chains that can interfere with the docking algorithm. These must be removed.
-
Protocol: Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands not relevant to the study.[12] Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges), as force fields require this information to calculate electrostatic interactions.
-
-
Ligand Preparation:
-
Creation: Build the 3D structure of the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine core and its analogs using software like ChemDraw or Avogadro.
-
Optimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is critical to ensure the ligand is in a low-energy, realistic conformation before docking.
-
File Conversion: Convert the ligand structures to a docking-compatible format, such as .pdbqt for AutoDock Vina.[13]
-
-
Docking Simulation:
-
Grid Box Definition: Define a "grid box" or search space around the known active site of the protein. If a co-crystallized ligand was present, defining the box around its location is a robust starting point.[11]
-
Execution: Run the docking simulation using a program like AutoDock Vina.[12] The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box.
-
Scoring: Each pose is evaluated using a scoring function, which estimates the binding free energy (affinity). Lower scores typically indicate more favorable binding.[11]
-
-
Protocol Validation (Self-Validating System):
-
Trustworthiness: Before screening unknown analogs, the docking protocol must be validated. This is achieved by "re-docking" the original co-crystallized ligand back into its binding site.
-
Metric: A successful validation is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
dot graph "SBDD_Workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Obtain Target 3D Structure\n(e.g., from PDB)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_protein [label="Prepare Protein:\n- Remove water/ions\n- Add hydrogens\n- Assign charges", fillcolor="#E8F0FE", fontcolor="#202124"]; prep_ligand [label="Prepare Ligand Library:\n- Generate 3D conformers\n- Energy minimize\n- Assign charges", fillcolor="#E8F0FE", fontcolor="#202124"]; define_site [label="Define Binding Site\n(Grid Box Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; docking [label="Perform Molecular Docking\n(e.g., AutoDock Vina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Results:\n- Rank by docking score\n- Visualize interactions", fillcolor="#E8F0FE", fontcolor="#202124"]; md [label="Refine Top Hits with\nMolecular Dynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Select Candidates for Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_protein; prep_protein -> define_site; prep_ligand -> docking; define_site -> docking; docking -> analysis; analysis -> md; md -> end; } endom Figure 2: A detailed workflow for Structure-Based Drug Design (SBDD).
Data Presentation: Docking Results
Summarize the results in a clear, tabular format to facilitate comparison between analogs.
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Core-Scaffold | -7.2 | GLU930 | LEU932, VAL865 |
| Analog-001 | -8.5 | GLU930, LEU932 | PHE995, VAL865 |
| Analog-002 | -6.8 | None | LEU932 |
| Analog-003 | -9.1 | GLU930, ASP994 | LEU932, VAL865, ALA881 |
Table 1: Hypothetical docking results for a series of pyrrolo[2,1-F]triazine analogs against a target kinase.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of binding, it doesn't account for the dynamic nature of proteins or the influence of solvent.[3] Molecular Dynamics (MD) simulations model the movements of atoms over time, offering profound insights into the stability of the protein-ligand complex.[14][15]
Expertise & Causality: A high docking score is not a guarantee of a stable interaction. An MD simulation is performed on the top-ranked docked poses to validate their stability. If a ligand dissociates from the binding pocket during the simulation, it is likely a false positive from the docking experiment.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Input: Use the best-ranked docked pose from the previous step as the starting structure.
-
Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that is parameterized for both proteins and small organic molecules.[14][16]
-
Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system's charge.
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to atmospheric levels (1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is in a stable, equilibrated state before the production run.
-
Production Run: Run the simulation for a significant period (typically 50-100 nanoseconds) to collect trajectory data.
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium and is not undergoing major conformational changes.[14]
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[14]
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation. A stable ligand will maintain its critical interactions with the active site residues.
-
Chapter 3: Ligand-Based Drug Design (LBDD) - When No Structure Exists
In cases where the target structure is unknown, we must rely on the information derived from a set of known active and inactive molecules. LBDD methods aim to build a model that explains the relationship between a molecule's structure and its biological activity.[2]
dot graph "LBDD_Workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Collect Dataset of Ligands\nwith Known Activities", fillcolor="#F1F3F4", fontcolor="#202124"]; split_data [label="Split Data into\nTraining and Test Sets", fillcolor="#FBBC05", fontcolor="#202124"]; qsar [label="QSAR Path", fillcolor="#34A853", fontcolor="#FFFFFF"]; pharma [label="Pharmacophore Path", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_desc [label="Calculate Molecular\nDescriptors (2D/3D)", fillcolor="#E6F4EA", fontcolor="#202124"]; build_model [label="Build Statistical Model\n(e.g., MLR, PLS)", fillcolor="#E6F4EA", fontcolor="#202124"]; validate_qsar [label="Validate QSAR Model\n(Internal & External)", fillcolor="#E6F4EA", fontcolor="#202124"]; gen_pharma [label="Generate Pharmacophore\nHypotheses from\nActive Ligands", fillcolor="#E6F4EA", fontcolor="#202124"]; validate_pharma [label="Validate Pharmacophore\n(e.g., Güner-Henry method)", fillcolor="#E6F4EA", fontcolor="#202124"]; screen_db [label="Use Validated Model\nto Screen Virtual Libraries", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Identify Novel Hits", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> split_data; split_data -> qsar; split_data -> pharma; qsar -> calc_desc -> build_model -> validate_qsar -> screen_db; pharma -> gen_pharma -> validate_pharma -> screen_db; screen_db -> end; } endom Figure 3: A detailed workflow for Ligand-Based Drug Design (LBDD).
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17][18]
Expertise & Causality: The fundamental principle of QSAR is that variations in the biological activity of compounds are dependent on changes in their molecular structure.[19] By quantifying structural features (descriptors), we can build a predictive model.
Experimental Protocol: QSAR Modeling
-
Data Curation:
-
Assemble Dataset: Gather a dataset of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine analogs with experimentally measured biological activity (e.g., IC50 values) against a specific target.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate its predictive power. This separation is crucial to prevent model overfitting.
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[20]
-
-
Model Building and Validation:
-
Feature Selection: Use statistical methods to select the most relevant descriptors that correlate with biological activity.
-
Model Generation: Using the training set, build a mathematical model using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The model takes the form: Activity = c1Desc1 + c2Desc2 + ... + constant.[18]
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high cross-validated correlation coefficient (Q²) is desired.
-
External Validation (Self-Validating System): Use the model to predict the activity of the compounds in the test set (which were not used to build the model). A high correlation coefficient (R²_pred) between predicted and actual activities indicates a truly predictive model.[20]
-
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule to interact with a specific target and elicit a biological response.[21][22]
Experimental Protocol: Pharmacophore Generation
-
Feature Identification: Based on a set of known active analogs, identify the common chemical features that are spatially arranged in a similar manner.
-
Hypothesis Generation: Use software to generate multiple pharmacophore hypotheses. Each hypothesis is a 3D arrangement of these features.
-
Model Validation: The best hypothesis is the one that can effectively distinguish active molecules from inactive ones in a database.[23] A validated pharmacophore can then be used as a 3D query to screen large virtual databases for novel molecules that fit the model, potentially representing new chemical scaffolds.[24]
Chapter 4: Conclusion and Future Directions
The in silico modeling of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine analogs provides a powerful, rational framework for accelerating drug discovery. By integrating structure-based methods like molecular docking and MD simulations with ligand-based approaches such as QSAR and pharmacophore modeling, researchers can efficiently navigate chemical space. This dual approach allows for the prioritization of high-potential candidates for synthesis and biological testing, ultimately reducing costs and shortening the timeline for development.[1][2]
Future advancements will likely involve the deeper integration of artificial intelligence and machine learning, not only in QSAR but also in generating novel molecular structures and predicting synthetic accessibility, further enhancing the power and precision of computational drug design.
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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across diverse therapeutic areas. This fused heterocyclic system, an isostere of naturally occurring purines, has been successfully incorporated into a range of clinically relevant molecules, from targeted cancer therapies to broad-spectrum antiviral agents. This technical guide provides an in-depth exploration of the pyrrolo[2,1-f][1][2][3]triazine core, detailing its synthesis, key structure-activity relationships, and its application in the development of kinase inhibitors and antiviral drugs. We will delve into the mechanistic underpinnings of its therapeutic effects and provide practical, field-proven insights for researchers and drug development professionals working with this promising scaffold.
Introduction: The Rise of a Privileged Scaffold
The search for novel chemical entities with therapeutic potential is a perpetual endeavor in drug discovery. Among the vast chemical space, certain molecular frameworks, often referred to as "privileged scaffolds," exhibit the ability to bind to multiple biological targets with high affinity. The pyrrolo[2,1-f][1][2][3]triazine core is a prime example of such a scaffold. Its unique bicyclic structure, featuring a bridgehead nitrogen and multiple heteroatoms, allows it to form crucial hydrogen bonds and other non-covalent interactions within the active sites of various enzymes and receptors.[4]
Initially synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine moiety has gained significant traction in recent decades.[3] Its structural resemblance to the quinazoline nucleus, a well-established kinase inhibitor template, spurred its exploration in oncology.[1][5] This led to the discovery of potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[1][4]
Beyond oncology, the pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of the antiviral drug Remdesivir, which gained prominence for its activity against a broad range of RNA viruses, including SARS-CoV-2.[3][4] This dual success in distinct therapeutic areas underscores the remarkable versatility of this heterocyclic system.
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is paramount for its successful exploitation in medicinal chemistry. Fortunately, several efficient routes to the pyrrolo[2,1-f][1][2][3]triazine core have been developed, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3][6] The primary strategies generally involve the construction of the triazine ring onto a pre-existing pyrrole derivative or vice versa.
General Synthetic Approach: From Pyrrole to Pyrrolo[2,1-f][1][2][3]triazine
A common and effective method involves the N-amination of a pyrrole precursor followed by cyclization with a suitable one-carbon synthon.[3] This approach offers a convergent and flexible route to the desired scaffold.
Caption: General synthetic workflow from a pyrrole starting material.
Experimental Protocol: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazin-4-amine Derivative [3]
-
N-Amination of Pyrrole:
-
To a solution of the substituted pyrrole derivative in a suitable solvent (e.g., dichloromethane), add an electrophilic aminating agent such as O-(diphenylphosphinyl)hydroxylamine at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting N-aminopyrrole intermediate by column chromatography.
-
-
Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core:
-
Dissolve the purified N-aminopyrrole in a high-boiling point solvent (e.g., N,N-dimethylformamide or use formamidine acetate as both reagent and solvent).
-
Add formamidine acetate and heat the mixture at an elevated temperature (e.g., 120-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by adding an anti-solvent (e.g., water or diethyl ether).
-
Collect the solid product by filtration and purify by recrystallization or column chromatography to yield the desired pyrrolo[2,1-f][1][2][3]triazin-4-amine.
-
Alternative Synthetic Routes
Other synthetic strategies include:
-
[2+2] Cycloaddition: This method involves the reaction of a triazinium dicyanomethylide with an alkyne to construct the pyrrole ring onto a pre-existing triazine.[3]
-
1,3-Dipolar Cycloaddition: N-alkylated 1,2,4-triazinium salts can serve as precursors to triazinium ylides, which undergo 1,3-dipolar cycloaddition with electron-deficient alkynes to furnish polysubstituted pyrrolotriazines in a single step.[7][8]
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, allowing for tailored access to specific analogs for SAR studies.
Therapeutic Applications: A Tale of Two Fields
The pyrrolo[2,1-f][1][2][3]triazine scaffold has demonstrated significant therapeutic potential in two major areas: oncology and virology.
Oncology: Potent Kinase Inhibition
The discovery that the pyrrolo[2,1-f][1][2][3]triazine nucleus can effectively mimic the well-established quinazoline kinase inhibitor scaffold was a pivotal moment.[1][5] This realization opened the door to the development of a new class of potent and selective kinase inhibitors.
Caption: Mechanism of action of pyrrolo[2,1-f]triazine kinase inhibitors.
Key Kinase Targets and Representative Compounds:
| Target Kinase(s) | Representative Compound(s) | Key Findings |
| EGFR | BMS-599626 | Potent inhibition of EGFR tyrosine kinase activity and cellular proliferation of human colon tumor cells.[1][3] |
| VEGFR-2 | BMS-582664 | Potent and selective inhibition of VEGFR-2 and FGFR-1, leading to anti-angiogenic effects and excellent oral efficacy in tumor xenograft models.[1][9] |
| c-Met/VEGFR-2 | Compound 27a (from Shi et al.) | Dual inhibitor with potent antiproliferative effects against c-Met addicted cancer cell lines and favorable pharmacokinetic properties.[4][10] |
| ALK | 2,7-disubstituted-pyrrolo[2,1-f]triazines | Nanomolar activity against ALK with high selectivity over other kinases.[4] |
| Hedgehog (Hh) Pathway | Novel pyrrolo[2,1-f]triazine derivatives | Replacement of a pyrimidine scaffold with the pyrrolotriazine core led to potent Hh signaling pathway inhibitors with good in vivo pharmacokinetic profiles.[11] |
Structure-Activity Relationship (SAR) Insights:
-
C4-Position: Substitution at this position is crucial for potent kinase inhibition. Aniline derivatives, similar to those found in quinazoline-based inhibitors, have proven to be highly effective. For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity.[1]
-
C5 and C6-Positions: These positions are generally tolerant to substitution, allowing for the introduction of various groups to modulate physicochemical properties such as solubility and metabolic stability without significantly impacting biological activity.[1]
-
C7-Position: Substitution at this position often leads to a substantial loss of inhibitory activity, suggesting it is a sterically hindered region within the kinase ATP-binding pocket.[1]
Virology: A Broad-Spectrum Antiviral Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is also a key structural motif in antiviral nucleoside analogs. The most prominent example is Remdesivir , a broad-spectrum antiviral agent that has shown efficacy against a wide array of RNA viruses, including Ebola, MERS-CoV, and SARS-CoV.[3][4]
Caption: Simplified mechanism of action of Remdesivir.
Mechanism of Action:
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite acts as a nucleoside analog, competing with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication.[3]
The pyrrolo[2,1-f][1][2][3]triazine moiety in Remdesivir serves as a bioisostere for the purine nucleobase, allowing it to be recognized by the viral polymerase.
Beyond Remdesivir, other pyrrolo[2,1-f][1][2][3]triazine derivatives have demonstrated antiviral activity against influenza viruses, with some compounds exhibiting low toxicity and high selectivity indices.[7] Molecular docking studies suggest that these non-nucleoside analogs may act by inhibiting viral neuraminidase.[7]
Future Perspectives and Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its success in both oncology and virology is a testament to its unique structural features that allow for potent and selective interactions with a range of biological targets.
Future research in this area is likely to focus on:
-
Exploration of New Therapeutic Areas: The demonstrated bioactivity of this scaffold warrants its investigation against other disease targets, such as in neurodegenerative and inflammatory disorders.
-
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and regioselective synthetic routes will facilitate the generation of novel analogs with greater structural diversity.[6]
-
Design of Next-Generation Inhibitors: A deeper understanding of the SAR and the use of computational modeling will enable the rational design of next-generation pyrrolo[2,1-f][1][2][3]triazine-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
References
-
Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry.
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [No specific source name in snippet].
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [No specific source name in snippet].
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Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health.
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Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. [No specific source name in snippet].
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Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications.
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
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Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.
-
Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. AACR Journals.
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health.
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI.
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Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed.
-
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate.
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Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.
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Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Scaffold
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine Scaffold
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Core as a Privileged Scaffold in Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[4] Its unique heteroatomic arrangement and rigid, planar structure allow for specific and high-affinity interactions within the ATP-binding pockets of various kinases.[5] This core is integral to several clinically significant kinase inhibitors, including the FDA-approved drug Avapritinib, which targets KIT and PDGFRA kinases.[5] The versatility of this scaffold enables the targeting of a wide array of kinases implicated in oncology and inflammatory diseases, such as VEGFR-2, c-Met, ALK, JAK2, and p38α MAP kinase.[4][5][6]
The strategic importance of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine lies in its three distinct and orthogonally reactive sites. This tri-functionalized intermediate serves as a powerful platform for generating diverse libraries of kinase inhibitors through sequential and site-selective chemical modifications. The bromine atom at the C7 position is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide.
Synthetic Strategy Overview: A Three-Point Diversification Approach
The core of our synthetic approach is the sequential and regioselective functionalization of the 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine scaffold. The workflow is designed to first install a diversity element at the C7 position, followed by sequential substitutions at the more reactive C2 position and then the C4 position. This hierarchical approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrrolotriazine core.
Figure 1: General workflow for the sequential functionalization of the pyrrolotriazine scaffold.
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate - 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
A robust synthesis of the pyrrolotriazine core is essential. While multiple routes exist, a common laboratory-scale approach involves the chlorination of a dione precursor.[7]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a sealed tube, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1 equivalent).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene and DIPEA (approx. 2.5 equivalents).
-
Carefully add phosphorus oxychloride (POCl₃, approx. 1.5-2.0 equivalents) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to 110-120 °C for 16-20 hours.
-
Scientist's Note: This step is critical for the conversion of the dione to the dichloro derivative. The reaction should be monitored by TLC or LC-MS to ensure completion.
-
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess POCl₃. Stir vigorously for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane/dichloromethane to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
-
Subsequent selective bromination at the C7 position, often using N-bromosuccinimide (NBS) in a suitable solvent like DMF or chloroform, yields the final title compound, 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine .
Protocol 2: C7-Arylation via Suzuki-Miyaura Cross-Coupling
The C7-bromo position is selectively functionalized using a Suzuki-Miyaura coupling, a powerful method for C-C bond formation.[8] The reactivity order of aryl halides in this reaction is typically I > Br > Cl, allowing for selective coupling at the C7-Br bond while the C2/C4-Cl bonds remain intact.[8]
Materials:
-
7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a dry Schlenk flask, add 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC or LC-MS. The choice of catalyst, base, and solvent may need to be optimized for specific boronic acids, especially those that are sterically hindered or electronically deactivated. Microwave irradiation can often significantly reduce reaction times.[9]
-
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-Aryl-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine intermediate.
Protocol 3: Sequential Nucleophilic Aromatic Substitution (SNAr) at C2 and C4
The two chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles. The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. This allows for a controlled, sequential substitution.
A. Selective Substitution at C2:
Materials:
-
Primary amine (e.g., a substituted aniline, 1.0-1.2 eq)
-
Solvent (e.g., n-Butanol, Isopropanol, or THF)
-
Optional: Mild base (e.g., DIPEA, 1.2 eq)
Procedure:
-
Dissolve the 7-Aryl-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine in the chosen solvent in a round-bottom flask.
-
Add the primary amine to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.
-
Scientist's Note: For less nucleophilic anilines, the addition of a non-nucleophilic base like DIPEA can facilitate the reaction. The reaction should be run at the lowest temperature that provides a reasonable reaction rate to maximize selectivity for the C2 position.
-
-
Monitor the reaction for the disappearance of the starting material and the formation of the monosubstituted product by LC-MS.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can often be triturated with a solvent like diethyl ether or hexane to induce crystallization and remove impurities. If necessary, purify by column chromatography to obtain the pure 2-Anilino-4-chloro-7-arylpyrrolo[2,1-f][1][2][3]triazine .
B. Substitution at C4:
Materials:
-
2-Anilino-4-chloro-7-arylpyrrolo[2,1-f][1][2][3]triazine (1.0 eq)
-
Nucleophile (e.g., another amine, alcohol, or thiol, 1.5-3.0 eq)
-
Solvent (e.g., Dioxane, DMF, or NMP)
-
Base (if required, e.g., NaH for alcohols/thiols, or an excess of an amine nucleophile)
Procedure:
-
Dissolve the 2-anilino-4-chloro intermediate in a suitable solvent.
-
Add the second nucleophile and any required base.
-
Heat the reaction to a higher temperature than the C2 substitution, typically 120-160 °C.
-
Scientist's Note: The C4 position is less reactive, thus requiring more forcing conditions (higher temperature, longer reaction time, or a more nucleophilic reagent) to achieve complete substitution.
-
-
Monitor the reaction until the starting material is consumed.
-
Perform an appropriate aqueous work-up based on the solvent and reagents used. Typically, this involves diluting with an organic solvent (e.g., EtOAc), washing with water and brine, drying, and concentrating.
-
Purify the final compound by column chromatography, preparative HPLC, or crystallization to yield the desired 2,4,7-trisubstituted pyrrolo[2,1-f][1][2][3]triazine kinase inhibitor.
Figure 2: Detailed synthetic pathway for kinase inhibitor synthesis.
Application Examples: Targeting Key Oncogenic Kinases
The described synthetic protocols allow for the generation of potent inhibitors against various kinases. The strategic placement of different aryl groups at C7 and diverse amine functionalities at C2 and C4 enables fine-tuning of the inhibitor's selectivity and potency.
| Compound Scaffold | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazine | ALK | 10 ± 2 | [5] |
| 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazine | JAK2 | 0.17 ± 0.03 | [5] |
| Pyrrolo[1,2-f][1][2][3]triazine derivative | c-Met | 2.3 ± 0.1 | [5] |
| Pyrrolo[1,2-f][1][2][3]triazine derivative | VEGFR-2 | 5.0 ± 0.5 | [5] |
| 4-Amino-pyrrolo[2,1-f][1][2][3]triazine derivative | PI3Kδ | 2 | [10] |
Conclusion
The 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine scaffold is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of its three halogenated positions permits a logical and efficient strategy for library synthesis. By employing a sequence of Suzuki-Miyaura coupling followed by regioselective SNAr reactions, researchers can systematically explore the chemical space around this privileged core to develop novel, potent, and selective kinase inhibitors for therapeutic applications. The protocols provided herein offer a robust starting point for these synthetic endeavors.
References
-
Google Patents. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine inhibitors of kinases (U.S. Patent No. 6,869,952B2). Retrieved January 19, 2026, from
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Google Patents. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof (Publication No. WO2013177983A1). Retrieved January 19, 2026, from
-
Google Patents. (n.d.). 2,7-Substituted Pyrrolo[2,1-F][1][2][3]Triazines with Protein Kinase Inhibitory Activity (Publication No. CN118613486A). Retrieved January 19, 2026, from
-
Google Patents. (n.d.). Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof (U.S. Patent Application No. 2017/0000800A1). Retrieved January 19, 2026, from https://patents.google.com/patent/US20170000800A1/en
-
PubChem. (n.d.). PYRROLO[2,1-f][1][2][3]TRIAZINE COMPOUND, METHOD FOR PRODUCTION AND USE THEREOF (Russian Patent No. RU-2589053-C1). Retrieved January 19, 2026, from [Link]
-
Singh, S., & Utreja, D. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25.
-
Sharma, V., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2845-2860.
-
Godfrey, A. G., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1335-1349.
- El-Faham, A., et al. (2020).
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794.
-
ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved January 19, 2026, from [Link]
-
Regan, J., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637.
-
Thieu, T. V., et al. (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207.
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794.
-
BioKB. (n.d.). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][3]triazines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved January 19, 2026, from [Link]
- El-Faham, A., et al. (2020).
- Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(8), 1983.
- Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 519.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2845-2860.
-
YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Retrieved January 19, 2026, from [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4253-4258.
-
ResearchGate. (n.d.). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved January 19, 2026, from [Link]
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Introduction: The Strategic Importance of the Pyrrolo[2,1-F]triazine Scaffold
An Application Guide to Suzuki-Miyaura Coupling Protocols for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of potent and selective kinase inhibitors.[4][5][6][7] Its unique arrangement of nitrogen atoms and fused-ring structure allows for targeted interactions within the ATP-binding sites of various kinases, making it a cornerstone for drug discovery programs in oncology and beyond. The ability to precisely functionalize this core is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[8][9] Its operational simplicity, mild reaction conditions, and exceptional functional group tolerance have made it an indispensable tool for synthetic chemists.[10] This guide provides a detailed examination of Suzuki-Miyaura coupling protocols specifically tailored for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, a key intermediate for library synthesis and lead optimization.
Understanding the Substrate: Regioselectivity in 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
The synthetic utility of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine lies in the differential reactivity of its three halogen substituents. The palladium-catalyzed oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura cycle, is highly dependent on the carbon-halogen bond dissociation energy.[11] The reactivity order for common halides is I > Br > OTf >> Cl.[3]
This inherent reactivity difference is the cornerstone of a selective functionalization strategy. The C7-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C2-Cl and C4-Cl bonds. This allows for a highly regioselective Suzuki-Miyaura coupling at the C7 position while preserving the chloro-substituents for subsequent orthogonal chemistries, such as nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions.
Caption: Preferential reactivity of the C7-Br bond in 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][8] Understanding this mechanism is crucial for rational protocol design and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (in this case, C-Br) of the electrophile, forming a Pd(II) complex. This is typically the rate-limiting step.[8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Protocol I: General Conditions for Selective C7-Arylation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of various aryl- and heteroarylboronic acids to the C7 position of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. The conditions are adapted from successful couplings of related nitrogen-rich bromo-heterocycles.[13][14]
Materials & Reagents
-
Substrate: 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
-
Boronic Acid/Ester: Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water
-
Inert Gas: Argon or Nitrogen
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv). Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) by bubbling argon through it for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the desired 7-aryl-2,4-dichloropyrrolo[2,1-F]triazine product.
Key Parameter Optimization and Troubleshooting
While the general protocol is robust, optimization is often necessary for challenging substrates. The choice of catalyst, ligand, base, and solvent can profoundly impact reaction efficiency.[15][16]
| Parameter | Rationale & Causality | Recommendations & Alternatives |
| Palladium Source & Ligand | The ligand stabilizes the Pd center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, which is especially critical for less reactive halides like aryl chlorides.[17][18][19] | For the reactive C-Br bond, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[14] If yields are low, consider pre-catalysts with more advanced ligands like XPhos Pd G2 or SPhos Pd G2 .[13][20] |
| Base | The base activates the boronic acid to form a boronate anion, facilitating transmetalation.[2] Stronger bases can accelerate this step but may also promote side reactions. The choice of base can also influence catalyst stability and substrate compatibility. | K₂CO₃ is a good starting point.[14] For less reactive boronic acids or sluggish reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[13][15] Anhydrous conditions with K₃PO₄ can sometimes mitigate protodeboronation.[16] |
| Solvent | The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). Polar aprotic solvents like 1,4-Dioxane, DME, or THF are common.[12] Water is often added to help dissolve the inorganic base and facilitate boronate formation. | 1,4-Dioxane/H₂O is a versatile and widely used system.[21] Toluene/Ethanol/H₂O can be effective and may allow for lower reaction temperatures.[22] For solubility issues, DMF or Me-THF can be explored.[16] |
| Boron Reagent | Boronic acids are common but can be prone to decomposition via protodeboronation, especially electron-deficient heteroaryl boronic acids.[23][24] Boronate esters (e.g., pinacol esters, MIDA esters) or trifluoroborate salts offer increased stability. | Use high-purity boronic acids . If protodeboronation is a suspected side reaction (confirmed by MS), switch to the corresponding potassium trifluoroborate salt or pinacol boronate ester (BPin) .[16][23] |
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base/ligand combination. | Ensure proper degassing to prevent catalyst oxidation.[15] Increase temperature. Screen a stronger base (K₃PO₄) and a more active ligand system (e.g., XPhos).[13][15] |
| Protodeboronation | The boronic acid is hydrolyzed back to the arene before it can couple. More common with electron-deficient or some heteroaryl boronic acids.[23] | Use a more stable boron reagent (BPin, BF₃K).[16] Use anhydrous conditions with a base like K₃PO₄. Use a more active catalyst to accelerate coupling over decomposition.[25] |
| Homocoupling (Glaser) | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[16] |
| Dehalogenation | The starting material's bromine is replaced by hydrogen. | Can occur via various side pathways. Ensure the system is free of adventitious water or other proton sources. Sometimes changing the ligand or base can mitigate this. |
Conclusion
The Suzuki-Miyaura reaction is a highly effective method for the selective functionalization of the C7 position of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can readily introduce diverse aryl and heteroaryl fragments, creating valuable intermediates for drug discovery. A rational approach to protocol development, grounded in a mechanistic understanding of the reaction and careful selection of the catalyst, base, and solvent, is key to achieving high yields and purity. The protocols and troubleshooting guide presented here offer a comprehensive framework for scientists to successfully employ this powerful transformation in their research endeavors.
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BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
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ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. [Link]
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Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
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NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. [Link]
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Semantic Scholar. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
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ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information. [Link]
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NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information. [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH National Center for Biotechnology Information. [Link]
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Reddit. How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Center for Biotechnology Information. [Link]
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PubMed. Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]
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SpringerLink. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
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ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
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PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. PubMed Central. [Link]
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PubMed. Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]
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Application Notes and Protocols for the Strategic Derivatization of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine at the C7 Position
Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Importance of C7 Functionalization
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[2][3][4] Its structural resemblance to purine nucleosides has made it a cornerstone for the development of a wide array of therapeutic agents, including potent kinase inhibitors for oncology and antiviral compounds.[4][5] Notably, the blockbuster antiviral drug Remdesivir features this unique bridgehead nitrogen heterocycle, highlighting its significance in addressing global health challenges.[1] The strategic functionalization of this scaffold is paramount for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
The 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine molecule presents a versatile platform for chemical exploration. The presence of three distinct halogen atoms at the C2, C4, and C7 positions allows for orthogonal derivatization strategies. This application note focuses specifically on the selective functionalization of the C7 position. The C-Br bond at the C7 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions compared to the C-Cl bonds at the C2 and C4 positions, which are more prone to nucleophilic aromatic substitution (SNAr).[2][6] This inherent difference in reactivity allows for the selective introduction of a diverse range of substituents at the C7 position, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides detailed, field-proven protocols for the derivatization of 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine at the C7 position via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Strategic Overview: Selective C7 Derivatization Workflow
The selective functionalization of the C7 position of 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine is achieved through palladium-catalyzed cross-coupling reactions. The general workflow involves the reaction of the starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.
Caption: General workflow for the selective C7 derivatization of 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine.
Experimental Protocols
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7][8] The reaction exhibits high functional group tolerance and utilizes readily available and stable boronic acids as coupling partners.
Rationale for Protocol Design:
The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is crucial for the oxidative addition to the C-Br bond.[9][10] A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is employed to facilitate the transmetalation step without promoting unwanted side reactions. A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[11]
Detailed Protocol:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
7-bromo-2,4-dichloropyrrolo[2,1-f]triazine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or Pd(OAc)₂ (0.05 equivalents) and a suitable ligand (e.g., SPhos, XPhos; 0.1 equivalents)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Microwave reactor
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst and ligand.
-
Add the solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Seal the vial and degas the mixture by bubbling with an inert gas for 10-15 minutes or by three cycles of vacuum-backfill with an inert gas.
-
Place the vial in the microwave reactor and irradiate at 100-140 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Effective for cross-coupling of aryl bromides.[9] |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong bases suitable for a wide range of functional groups.[11] |
| Solvent | 1,4-Dioxane/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 100-140 °C (Microwave) | Accelerates the reaction, reducing reaction times.[11] |
| Time | 15-60 minutes | Typically sufficient for completion under microwave irradiation. |
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable motifs in materials science and medicinal chemistry.
Rationale for Protocol Design:
The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) complex and a copper(I) salt, typically CuI.[13] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and as a solvent. The reaction is typically carried out under inert conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Detailed Protocol:
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
7-bromo-2,4-dichloropyrrolo[2,1-f]triazine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 - 0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (2.0-3.0 equivalents).
-
Add the terminal alkyne (1.2-2.0 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with an organic solvent.
-
The filtrate is then washed with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Classic and effective catalytic system for Sonogashira couplings.[13] |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent, promoting the reaction. |
| Solvent | THF, DMF | Anhydrous conditions are crucial to prevent side reactions. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for reactive aryl bromides. |
| Time | 2-24 hours | Reaction time depends on the reactivity of the alkyne. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides and amines.[14][15][16]
Rationale for Protocol Design:
This reaction typically requires a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst, and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential for the deprotonation of the amine and to facilitate the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.
Detailed Protocol:
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
7-bromo-2,4-dichloropyrrolo[2,1-f]triazine
-
Amine (1.1 - 1.5 equivalents)
-
Pd(OAc)₂ (0.02 - 0.05 equivalents) or a suitable Pd pre-catalyst
-
XPhos or RuPhos (0.04 - 0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 equivalent), the palladium source, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ or Pd pre-catalyst | Common and effective palladium sources. |
| Ligand | XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[17] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
| Time | 4-24 hours | Reaction time is dependent on the nucleophilicity of the amine. |
Troubleshooting and Scientific Insights
-
Low Yields in Suzuki Coupling: Incomplete conversion can sometimes be addressed by using a different palladium catalyst/ligand system, increasing the catalyst loading, or using a stronger base like CsF. Ensure the boronic acid is of high purity as impurities can inhibit the catalyst.
-
Homocoupling in Sonogashira Reaction: The formation of diynes (Glaser coupling) can be minimized by maintaining strictly anaerobic conditions and by the slow addition of the terminal alkyne. Using a copper-free Sonogashira protocol can also circumvent this issue.
-
Dehalogenation Side Reactions: In all three cross-coupling reactions, reductive dehalogenation (replacement of the bromine with a hydrogen) can be a competing side reaction. This can often be suppressed by using a lower reaction temperature, a shorter reaction time, or by choosing a more appropriate ligand.
-
Reactivity of Chloro Substituents: While the C7-bromo position is significantly more reactive in palladium-catalyzed cross-coupling, prolonged reaction times or very high temperatures might lead to some reactivity at the C2 and C4 chloro positions. Careful monitoring of the reaction is therefore essential for achieving high selectivity.
Conclusion
The 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine scaffold is a highly valuable building block for the synthesis of novel compounds with potential therapeutic applications. The selective derivatization at the C7 position, facilitated by the differential reactivity of the halogen substituents, allows for the efficient introduction of a wide range of chemical diversity. The detailed protocols provided in this application note for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination offer reliable and reproducible methods for the synthesis of novel C7-functionalized pyrrolo[2,1-f]triazine derivatives. These protocols, grounded in established chemical principles and supported by the scientific literature, provide a solid foundation for researchers and drug development professionals to explore the chemical space around this important heterocyclic core.
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Functionalization of the Pyrrolo[2,1-f]triazine Core
Application Notes and Protocols for the Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Core
Abstract
The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleosides has led to its incorporation into a variety of biologically active molecules, including the antiviral drug Remdesivir and numerous kinase inhibitors. The ability to strategically functionalize this core at various positions is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of candidate compounds. This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the pyrrolo[2,1-f]triazine nucleus, complete with detailed experimental protocols and insights into the underlying chemical principles.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2]triazine core is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique architecture has proven to be a versatile template for the design of molecules targeting a range of biological targets.[3] Its importance is underscored by its presence in clinically approved drugs and late-stage clinical candidates.[3] The development of potent and selective kinase inhibitors has been a particularly fruitful area of research for this scaffold, with derivatives showing activity against targets such as VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK).[4][5] Furthermore, the pyrrolo[2,1-f][1][2]triazine moiety is a key component of antiviral nucleoside analogs, highlighting its broad therapeutic potential.[2]
The biological activity of pyrrolo[2,1-f]triazine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Therefore, a thorough understanding of the methods available for its functionalization is essential for medicinal chemists seeking to optimize the properties of new drug candidates. This guide will systematically cover the key approaches to introduce chemical diversity to this important scaffold.
Caption: The Pyrrolo[2,1-f][1][2]triazine core with key positions for functionalization.
Regioselectivity of Functionalization
The pyrrolo[2,1-f]triazine ring system exhibits distinct reactivity at its various carbon positions, which can be exploited for regioselective functionalization. The pyrrole moiety is generally more electron-rich than the triazine ring, making it more susceptible to electrophilic attack.
-
C7-Position: The C7 position on the pyrrole ring is often the most reactive site for electrophilic substitution. This is analogous to the preferential α-substitution observed in pyrrole itself, where the resulting cationic intermediate is better stabilized by resonance.[6]
-
C4-Position: The C4 position on the triazine ring is susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group, such as a halogen, is present.
-
C2-Position: The C2 position can also be functionalized, often through multi-step sequences involving the construction of the triazine ring.
-
C5 and C6-Positions: Functionalization at the C5 and C6 positions is less common and typically requires more specialized synthetic strategies, often involving the synthesis of a pre-functionalized pyrrole precursor.[7] However, substitution at these positions can significantly impact biological activity.[8]
Caption: General regioselectivity of the pyrrolo[2,1-f]triazine core.
Halogenation: Gateway to Cross-Coupling Reactions
The introduction of halogen atoms onto the pyrrolo[2,1-f]triazine scaffold is a crucial step for subsequent functionalization via palladium-catalyzed cross-coupling reactions. Bromine and chlorine are the most commonly introduced halogens.
Protocol: Regioselective Bromination at C7
This protocol describes the synthesis of 7-bromo-2-(methylthio)pyrrolo[2,1-f][1][2]triazine, a key intermediate for the synthesis of various kinase inhibitors.
Materials:
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-(methylthio)pyrrolo[2,1-f][1][2]triazine (1.0 eq) in a mixture of DMF and DCM (1:10 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 7-bromo-2-(methylthio)pyrrolo[2,1-f][1][2]triazine.
Causality: The use of NBS at low temperatures in a polar aprotic solvent like DMF favors the regioselective electrophilic bromination at the electron-rich C7 position of the pyrrole ring.
Protocol: Synthesis of 4-Chloro-pyrrolo[2,1-f][1][2][3]triazines
The introduction of a chlorine atom at the C4 position is typically achieved during the construction of the triazine ring from a pyrrolotriazinone precursor.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ice water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of pyrrolo[2,1-f][1][2]triazin-4(3H)-one (1.0 eq) in acetonitrile, add DIPEA (1.5 eq).
-
Cool the mixture to 0 °C and add POCl₃ (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chloro-pyrrolo[2,1-f][1][2]triazine is often used in the next step without further purification.
Causality: POCl₃ acts as both a chlorinating and dehydrating agent, converting the lactam functionality of the pyrrolotriazinone into the corresponding 4-chloro derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrrolo[2,1-f]triazines are versatile building blocks for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.
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Application Notes and Protocols for the Synthesis of EGFR Inhibitors Utilizing 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Introduction: The Role of EGFR in Oncology and the Emergence of Pyrrolo[2,1-F]triazine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC).[5]
The pyrrolo[2,1-f][1][2][4]triazine core has emerged as a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[6] Its unique electronic properties and three-dimensional structure allow for potent and selective interactions within the kinase ATP-binding pocket.[2] This document provides detailed application notes and synthetic protocols for the use of a key intermediate, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine , in the synthesis of novel EGFR inhibitors. These protocols are designed for researchers, medicinal chemists, and drug development professionals.
The EGFR Signaling Pathway: A Target for Cancer Therapy
Upon binding of ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[3][4][6] These pathways ultimately regulate gene expression and drive cellular processes such as proliferation, survival, and migration. In cancer, aberrant EGFR signaling leads to uncontrolled cell growth and tumor progression.
Synthetic Strategy: Leveraging the Reactivity of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
The synthetic approach to novel EGFR inhibitors from 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine hinges on the differential reactivity of its halogenated positions. The pyrrolo[2,1-f][1][2][4]triazine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Crucially, the chlorine atom at the C2 position is significantly more reactive than the chlorine at the C4 position.[3] The bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This differential reactivity allows for a stepwise and regioselective functionalization of the scaffold, as outlined in the workflow below.
Experimental Protocols
Protocol 1: Synthesis of 2-Anilino-7-bromo-4-chloropyrrolo[2,1-F]triazine (Intermediate 1)
This protocol details the selective nucleophilic aromatic substitution at the C2 position of the starting material with a substituted aniline.
Materials:
-
7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
-
Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)
-
Anhydrous solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 1,4-dioxane).
-
Add the substituted aniline (1.0-1.2 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the salt of the base) has formed, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-7-bromo-4-chloropyrrolo[2,1-F]triazine.
Rationale for Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or DMF are chosen to ensure the solubility of the reactants and to facilitate the SNAr reaction.
-
Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is often carried out at a slightly elevated temperature to increase the reaction rate, but excessive heat should be avoided to prevent side reactions. The higher reactivity of the C2-chloro position allows for selective substitution under relatively mild conditions.[3]
| Parameter | Recommended Conditions |
| Starting Material | 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine |
| Nucleophile | Substituted Aniline (1.0-1.2 eq) |
| Base | DIPEA or K₂CO₃ (2.0-3.0 eq) |
| Solvent | Anhydrous 1,4-Dioxane or DMF |
| Temperature | 25-80 °C |
| Reaction Time | 2-24 hours (monitor by TLC/LC-MS) |
Protocol 2: Synthesis of 2-Anilino-7-aryl-4-chloropyrrolo[2,1-F]triazine (Final Product)
This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C7 position of Intermediate 1.
Materials:
-
2-Anilino-7-bromo-4-chloropyrrolo[2,1-F]triazine (Intermediate 1)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-anilino-7-bromo-4-chloropyrrolo[2,1-F]triazine (1.0 eq), the arylboronic acid or its ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final 2-anilino-7-aryl-4-chloropyrrolo[2,1-F]triazine.
Rationale for Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. For heteroaryl bromides, catalysts with bulky, electron-rich phosphine ligands (like dppf or XPhos) are often effective in promoting the oxidative addition step.[7]
-
Base: An aqueous solution of an inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield.
-
Solvent: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.
| Parameter | Recommended Conditions |
| Starting Material | 2-Anilino-7-bromo-4-chloropyrrolo[2,1-F]triazine |
| Coupling Partner | Arylboronic Acid or Ester (1.1-1.5 eq) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) |
| Solvent | Degassed 1,4-Dioxane/Water or DMF/Water |
| Temperature | 80-110 °C |
| Reaction Time | 2-12 hours (monitor by TLC/LC-MS) |
Conclusion
7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine is a versatile and valuable building block for the synthesis of novel EGFR inhibitors. Its distinct reactivity at the C2, C4, and C7 positions allows for a controlled and sequential introduction of various substituents, enabling the exploration of the chemical space around the privileged pyrrolo[2,1-f][1][2][4]triazine scaffold. The protocols provided herein offer a robust starting point for the synthesis of potent and selective EGFR inhibitors for further investigation in cancer drug discovery.
References
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
-
Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272.
-
Danaher Life Sciences. (n.d.). EGFR Signaling Pathway.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25.
-
Patel, H., & Telvekar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][4]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2911–2928.
-
Smolecule. (n.d.). 2,4-Dichloropyrrolo[2,1-f][1][2][4]triazine.
-
Google Patents. (n.d.). Pyrrolo[2,1-f][1][2][4]triazine inhibitors of kinases.
-
Google Patents. (n.d.). Pyrrolotriazine compounds as kinase inhibitors.
-
Google Patents. (n.d.). Methods for the preparation of pyrrolotriazine compounds.
-
Google Patents. (n.d.). Pyrrolotriazine aniline prodrug compounds useful as kinase inhibitors.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4481.
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 2H-[1][4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1735-1748.
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568.
-
Buchwald, S. L., & Martin, R. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Aldrichimica Acta, 40(2), 49-55.
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- 4. AU2020272743B2 - Pyrrolotriazine derivatives for treating KIT- and PDGFRa-mediated diseases - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the N-arylation of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
Introduction: The Significance of N-Arylated Pyrrolo[2,1-f]triazines
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[4][5][6][7] This core structure is integral to a range of biologically active molecules, including potent kinase inhibitors used in cancer therapy and broad-spectrum antiviral agents like Remdesivir.[5][6][8] The strategic functionalization of this scaffold is paramount for modulating the pharmacological properties of these molecules. N-arylation, the formation of a carbon-nitrogen bond between the pyrrolo[2,1-f]triazine core and an aryl group, is a critical transformation that allows for the introduction of diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
This application note provides a detailed experimental procedure for the N-arylation of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a highly functionalized and electron-deficient heterocyclic building block. Given the electronic nature of the substrate, this guide will focus on a Palladium-catalyzed Buchwald-Hartwig amination protocol, a robust and versatile method for C-N bond formation.[9][10][11][12] The principles and procedures outlined herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Core Concepts and Mechanistic Considerations
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst to couple an amine with an aryl halide or sulfonate.[9][11][12] The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[12]
Causality in Component Selection:
-
Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[9][10] For an electron-deficient heterocycle like 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, a catalyst system known for its high activity and broad substrate scope is recommended.
-
Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base can significantly influence the reaction rate and yield. Strong bases like sodium tert-butoxide are commonly used, but for sensitive substrates, milder carbonate bases may be employed.
-
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system, while remaining stable at the reaction temperature, are essential. Toluene and dioxane are frequently used in these reactions.[11]
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the coupling of an aryl amine with 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. Researchers should perform initial small-scale test reactions to optimize conditions for their specific aryl amine.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine | ≥97% | Commercially available | Handle with care in a fume hood. |
| Aryl Amine | Reagent Grade | Various | Should be pure and dry. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various | Can be used as a pre-catalyst. |
| XPhos | Ligand Grade | Various | A common, effective biaryl phosphine ligand. Other ligands like SPhos or RuPhos can also be screened. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Various | Highly hygroscopic; handle in a glovebox or under a stream of inert gas. |
| Anhydrous Toluene | DriSolv™ or similar | Various | Ensure low water content, as water can deactivate the catalyst and base. |
| Diethyl Ether | ACS Grade | Various | For work-up. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | N/A | N/A | For quenching the reaction. |
| Brine | N/A | N/A | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven- or flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq).
-
Add the desired aryl amine (1.1 - 1.5 eq). The slight excess of the amine helps to drive the reaction to completion.
-
Add Palladium(II) Acetate (0.02 - 0.05 eq) and XPhos (0.04 - 0.10 eq). The ligand is typically used in a 1:2 or 1:1 ratio with the palladium source.
-
Add Sodium tert-butoxide (1.5 - 2.0 eq).
-
Seal the flask with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand.
-
-
Solvent Addition and Reaction:
-
Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyrrolotriazine.
-
Place the flask in a preheated oil bath at 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl amine and should be determined experimentally.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
To take a sample for analysis, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the N-arylated product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be rigorously monitored by TLC or LC-MS, allowing for real-time assessment of the reaction's success. The clear identification of starting material, product, and potential by-products provides immediate feedback on the efficacy of the chosen conditions. The final characterization by NMR and HRMS provides unambiguous confirmation of the desired N-arylated product's structure and purity, ensuring the reliability of the experimental outcome.
Conclusion
The N-arylation of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine via the Buchwald-Hartwig amination is a highly effective method for the synthesis of novel derivatives of this important heterocyclic scaffold. The protocol provided in this application note offers a robust starting point for researchers. Careful optimization of the catalyst, ligand, base, and temperature for each specific aryl amine will ensure high yields and purity of the desired products, facilitating the advancement of drug discovery programs based on the pyrrolo[2,1-f]triazine core.
References
-
Green Chemistry, 2024, 26(6), 3149-3158. Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles.
-
Green Chemistry, 2024. Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles.
-
ResearchGate, 2024. Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles.
-
MDPI, 2021. N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
-
MDPI, 2018. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
-
ACS Publications, 2011. Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
-
MDPI, 2023. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
-
ResearchGate, 2023. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
-
ACS Publications. Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation.
-
BenchChem. Application of the Ullmann Reaction for N-Aryl Bond Formation.
-
Wikipedia. Buchwald–Hartwig amination.
-
ResearchGate, 2025. Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling.
-
RSC Publishing. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
-
ResearchGate, 2025. N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system.
-
Sci-Hub. N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system.
-
PubChem. 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2][3]triazine.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
StruChem. 7-bromo-2, 4-dichloro-5-fluoro-pyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram.
-
NIH. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.
-
PubMed. Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines.
-
NIH. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides.
-
MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.
-
SpringerLink. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.
-
ResearchGate, 2025. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
-
MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.
-
MDPI, 2021. Recent Progress Concerning the N-Arylation of Indoles.
-
PubMed. Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.
-
MDPI, 2021. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
Sources
- 1. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cu( ii )-catalyzed ‘in-water’ N -arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC05163C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
Application Note & Protocol: A Scalable Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents.[1][4] This unique bicyclic heterocycle is integral to the structure of potent kinase inhibitors used in targeted cancer therapy and broad-spectrum antiviral drugs, most notably remdesivir.[1][3] The strategic functionalization of this core allows for the fine-tuning of pharmacological properties, making intermediates like 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (CAS 1008112-03-5) highly valuable building blocks. The two chlorine atoms at the 2- and 4-positions serve as versatile leaving groups for subsequent nucleophilic substitutions, while the bromine at the 7-position enables a wide range of metal-catalyzed cross-coupling reactions.
This application note provides a comprehensive guide for the synthesis of this key intermediate, detailing both a laboratory-scale protocol and a robust, scalable process suitable for pilot plant or commercial manufacturing. The narrative emphasizes the chemical rationale behind procedural choices and addresses the critical challenges encountered during scale-up, ensuring a safe, efficient, and reproducible synthesis.
Overall Synthetic Strategy
The most logical and scalable approach to the target compound involves a three-stage process commencing with the formation of the core heterocyclic dione, followed by sequential halogenations. This strategy isolates the key chemical transformations, allowing for better process control and purification of intermediates at each stage.
-
Stage 1: Core Formation. Synthesis of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione via the cyclization of a 1-ureidopyrrole precursor. This foundational step builds the core bicyclic system.
-
Stage 2: Dichlorination. Conversion of the dione to the key 2,4-dichloro intermediate using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This step activates the scaffold for further functionalization.
-
Stage 3: Regioselective Bromination. Introduction of the bromine atom at the electron-rich C7 position of the pyrrole ring via electrophilic aromatic substitution to yield the final product.
Caption: High-level overview of the three-stage synthetic pathway.
Part 1: Laboratory-Scale Synthesis Protocol
This section details the procedure for preparing approximately 10-20 grams of the target compound.
Stage 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione
The formation of the dione core is achieved via a base-mediated intramolecular cyclization. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures efficient deprotonation to initiate the ring-closing reaction without competing side reactions.
Materials:
-
1-(Ethoxycarbonylamino)-1H-pyrrole-2-carboxamide (or similar 1-ureidopyrrole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(ethoxycarbonylamino)-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a beaker of ice water.
-
Adjust the pH of the aqueous mixture to ~2-3 with 1M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum at 50 °C to yield the dione intermediate as a solid.
Stage 2: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine
Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting amides and ureas to their corresponding chloro-derivatives. The reaction often requires elevated temperatures to proceed to completion.
Materials:
-
Phosphorus oxychloride (POCl₃) (10-15 vol eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional catalyst)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a fume hood, charge a round-bottom flask with the dione intermediate and phosphorus oxychloride.
-
Add a catalytic amount of DIPEA to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via LCMS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Co-evaporate with toluene (2x) to remove residual POCl₃.
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Very slowly and carefully, pour the organic solution into a stirred, ice-cold saturated solution of sodium bicarbonate to quench any remaining POCl₃ and neutralize the acidic mixture. Caution: This is a highly exothermic and gas-evolving step.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude dichloro product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.
Stage 3: Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination. It is an electrophilic bromine source that is easy to handle and highly effective for halogenating electron-rich pyrrole rings. The reaction is typically performed in a non-polar solvent to prevent side reactions.
Materials:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the dichloro intermediate in CCl₄ or DCM in a flask protected from light.
-
Add NBS portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC/LCMS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine , as a crystalline solid.
Part 2: Key Considerations for Scale-Up
Transitioning from the benchtop to a pilot plant or manufacturing setting introduces significant challenges that must be proactively addressed. The success of the scale-up hinges on ensuring safety, process robustness, and economic viability.
-
Heat Transfer and Exothermicity: The dichlorination with POCl₃ and the final bromination step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Utilize jacketed glass-lined or stainless steel reactors with precise temperature control via a thermal control unit (TCU). For highly exothermic steps, consider semi-batch additions where the reagent is added slowly to control the reaction rate and temperature.
-
-
Reagent Handling and Safety: POCl₃ is highly corrosive, toxic, and reacts violently with water. Handling hundreds of liters requires stringent engineering controls.
-
Solution: Employ closed-system transfers using pumps and dedicated lines. Ensure the reactor is inerted and operators are equipped with appropriate personal protective equipment (PPE), including acid-resistant suits and respirators. An emergency scrubber system should be in place to handle any potential off-gassing.
-
-
Mixing and Mass Transfer: Ensuring homogeneity in a multi-thousand-liter reactor is more complex than with a magnetic stirrer. Inefficient mixing can lead to localized "hot spots," side reactions, and incomplete conversions.
-
Solution: Use reactors equipped with optimized agitators (e.g., pitched-blade turbine, retreat curve impeller) and baffles. Conduct mixing studies to determine the appropriate agitation speed for different process steps (e.g., slurry mixing vs. liquid-liquid extraction).
-
-
Work-up and Product Isolation: Laboratory techniques like separatory funnels and rotary evaporators are not feasible for large quantities.
-
Solution: Perform aqueous washes and extractions directly within the reactor. Isolate solid products using a Nutsche filter/dryer, which allows for filtration, washing, and drying in a single, contained unit, minimizing handling and exposure.
-
-
Impurity Control: On a large scale, even minor impurities can amount to significant quantities, complicating purification and affecting final product quality.[5] Potential impurities include under-chlorinated material, over-brominated (dibromo) species, or regioisomers.
-
Solution: Implement in-process controls (IPCs) using HPLC to monitor reaction completion and impurity formation. Optimize reaction stoichiometry and temperature profiles. Develop a robust crystallization procedure that effectively purges key impurities, potentially avoiding the need for large-scale chromatography.
-
Caption: Transition logic from laboratory scale to pilot plant manufacturing.
Part 3: Scaled-Up Synthesis Protocol (1.0 kg Scale)
This protocol is designed for execution in a pilot plant setting with appropriate engineering controls.
Equipment:
-
100L Glass-Lined Reactor (R-101) with overhead agitation, reflux condenser, and TCU
-
50L Glass-Lined Reactor (R-102) for quenching
-
Nutsche Filter/Dryer (FD-101)
Stage 2: Dichlorination (Example on 1.0 kg Starting Material)
-
Reactor Preparation: Ensure R-101 is clean, dry, and inerted with nitrogen.
-
Charging: Charge Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 kg, 1.0 eq) to R-101.
-
Charge phosphorus oxychloride (10 L, 10 vol) via a closed-system pump.
-
Reaction: Start agitation. Heat the reactor jacket to 110-115 °C to bring the contents to a gentle reflux. Maintain reflux for 10-14 hours.
-
In-Process Control (IPC): After 10 hours, take a sample (using a safe sampling system). Quench the sample and prepare for HPLC analysis. The reaction is complete when the starting dione is <1.0% by area.
-
Solvent Removal: Cool the reactor to 40 °C. Apply vacuum and distill off the bulk of the POCl₃ into a designated receiver.
-
Azeotropic Removal: Break vacuum with nitrogen. Charge toluene (5 L) and re-apply vacuum to distill, removing residual POCl₃. Repeat once.
-
Quench Preparation: Charge R-102 with a pre-cooled (0-5 °C) solution of sodium bicarbonate (15 kg in 75 L of water).
-
Quenching: Cool the jacket of R-101 to 20 °C. Add ethyl acetate (15 L) to the crude residue and stir to dissolve. Slowly transfer the ethyl acetate solution from R-101 to R-102 over at least 2 hours, maintaining the temperature in R-102 below 20 °C.
-
Work-up: Once the transfer is complete, stir for 1 hour. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer in R-102 with brine (10 L).
-
Transfer the organic layer to a clean drum for the next stage.
Stage 3: Bromination
-
Reactor Setup: Charge the solution of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine in ethyl acetate back to the clean, dry R-101.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in portions via a powder charging port over 30 minutes. Maintain the temperature at 20-25 °C.
-
Reaction: Stir at 20-25 °C for 3-5 hours. Monitor via HPLC for completion.
-
Washing: Wash the reaction mixture with 10% aqueous sodium thiosulfate solution (15 L), followed by water (15 L).
-
Crystallization: Reduce the volume of the ethyl acetate solution by vacuum distillation. Add n-heptane as an anti-solvent to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and hold for 2-4 hours.
-
Isolation: Transfer the slurry to the Nutsche Filter/Dryer (FD-101). Filter off the mother liquor.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at 45-50 °C until the loss on drying (LOD) is constant.
-
Discharge: Discharge the final product, 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine .
Data Summary: Lab vs. Scale-Up
| Parameter | Laboratory Scale | Scale-Up (1.0 kg) | Key Rationale for Differences |
| Input (Dione) | 10 g | 1.0 kg | 100x increase in batch size. |
| Chlorination Reagent | ~100 mL POCl₃ | 10 L POCl₃ | Maintained at 10 volumes for fluidity and heat transfer. |
| Reaction Vessel | 500 mL RBF | 100L Glass-Lined Reactor | Required for safe containment, mixing, and temp control. |
| Temp. Control | Heating Mantle | Jacketed Vessel with TCU | Precise control is critical to prevent runaway reactions. |
| Work-up | Separatory Funnel | In-Reactor Extraction | Necessary for handling large volumes safely and efficiently. |
| Isolation | Buchner Funnel | Nutsche Filter/Dryer | Ensures containment, efficient drying, and operator safety. |
| Typical Yield | 65-75% (overall) | 70-80% (overall) | Improved process control can increase yield on scale. |
| Purity (HPLC) | >98% (after column) | >99% (after cryst.) | Crystallization is a more effective and scalable purification. |
| Cycle Time | ~3 days | ~4-5 days | Includes longer heating/cooling times and equipment cleaning. |
References
-
Yadav, G., Singh, S., Utreja, D., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2235–2255. [Link]
-
Feng, L., Chen, C., Li, Z., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]
-
Kinnate Biopharma Inc. (2024). Supporting Information for: Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. American Chemical Society. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30, 2033–2055. [Link]
-
Weinberg, L. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. ACS National Meeting Book of Abstracts. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 165430960, 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2][3]triazine. [Link]
-
Pesti, J. A., et al. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 18(1), 136-143. [Link]
-
Weinberg, L. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine Derivatives
Introduction: The Challenge of Purity in Pyrrolo[2,1-F]triazine Synthesis
The 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents.[1][2][3] Its derivatives are often synthesized through multi-step sequences which can introduce a variety of impurities, including starting materials, intermediates, and byproducts from side reactions.[4] Achieving the high purity (>99%) required for downstream applications, such as high-throughput screening, preclinical development, and structural biology, presents a significant purification challenge.
These halogenated heterocyclic compounds often exhibit moderate to low solubility in common organic solvents and a tendency to be crystalline. The presence of multiple halogen atoms (bromine and chlorine) significantly influences the molecule's polarity and chromatographic behavior.[5] This application note provides a comprehensive guide to the purification of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine derivatives, drawing on established chromatographic principles and tailored protocols to address the specific challenges posed by this important class of molecules.
Understanding the Physicochemical Landscape
Before embarking on a purification strategy, it is crucial to understand the physicochemical properties of the target molecule and potential impurities. For the parent compound, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, key computed properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 266.91 g/mol | [6][7] |
| XLogP3 | 2.4 - 3.5 | [8][9] |
| PSA (Polar Surface Area) | 30.2 Ų | [8][9] |
The relatively high XLogP3 value suggests a non-polar character, making these compounds suitable for normal-phase chromatography and potentially challenging for reverse-phase methods without appropriate mobile phase modifiers. The low polar surface area further supports their lipophilic nature.
Strategic Approach to Purification: A Decision-Making Workflow
The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to selecting the most appropriate method.
Caption: Decision workflow for purification strategy.
Protocol 1: High-Throughput Purification by Normal-Phase Flash Column Chromatography
Flash column chromatography is the workhorse for routine purification of pyrrolotriazine derivatives at the milligram to multi-gram scale. Given the non-polar nature of the scaffold, normal-phase chromatography is typically the method of choice.
Rationale: This technique separates compounds based on their differential adsorption to a polar stationary phase (e.g., silica gel) and elution with a non-polar mobile phase.[10][11][12] The halogenated pyrrolotriazine core interacts moderately with silica, allowing for effective separation from both more polar and less polar impurities by careful selection of the eluent system.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or chloroform).
-
Adsorb the dissolved sample onto a small amount of silica gel (~2-3 times the mass of the crude product).
-
Dry the silica-adsorbed sample under vacuum until a free-flowing powder is obtained. This "dry loading" technique generally results in better peak resolution compared to direct liquid injection.
-
-
Column and Solvent System Selection:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent composition. Aim for a retention factor (Rf) of ~0.2-0.3 for the target compound to ensure good separation. A typical starting point for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine derivatives is a gradient of 5% to 30% ethyl acetate in hexanes.
-
-
Chromatographic Run:
-
Pack the column with silica gel in the initial mobile phase composition.
-
Carefully load the dry-loaded sample onto the top of the column.
-
Run the chromatography using a gradient elution profile determined from the TLC analysis.
-
Monitor the elution of compounds using a UV detector (typically at 254 nm and/or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Provides good resolution for moderately non-polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a wide polarity range for effective elution. |
| Loading Technique | Dry Loading | Prevents band broadening and improves separation efficiency. |
| Detection | UV (254 nm) | The aromatic pyrrolotriazine core is strongly UV-active. |
Protocol 2: Achieving High Purity by Recrystallization
For derivatives that are highly crystalline, recrystallization can be a powerful and scalable purification technique, often capable of yielding material of exceptional purity.[4]
Rationale: This method relies on the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. A well-chosen solvent will dissolve the compound and impurities at an elevated temperature, while upon cooling, the target compound crystallizes out, leaving the impurities in the solution.
Detailed Protocol:
-
Solvent Screening:
-
Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Common solvents to screen include: ethyl acetate, toluene, acetonitrile, isopropanol, and mixtures thereof (e.g., toluene/heptane).
-
-
Recrystallization Procedure:
-
Place the crude material in a flask equipped with a reflux condenser.
-
Add the minimum amount of the hot solvent required to fully dissolve the solid.
-
If the solution is colored by insoluble impurities, a hot filtration step may be necessary.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For further yield, the flask can be placed in an ice bath or refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight. A study on a similar pyrrolotriazine derivative demonstrated that recrystallization can achieve high purity (99.9 area %, 98.4 wt %).[4]
-
Caption: Step-by-step recrystallization workflow.
Protocol 3: High-Resolution Purification by Preparative HPLC
For challenging separations where impurities co-elute with the product in flash chromatography, or when the highest possible purity is required for sensitive applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][13]
Rationale: HPLC utilizes smaller stationary phase particles and higher pressures than flash chromatography, resulting in significantly higher resolving power. Both normal-phase and reverse-phase HPLC can be employed for pyrrolotriazine derivatives.
Detailed Protocol (Reverse-Phase):
-
Method Development:
-
Develop an analytical scale HPLC method first to optimize the separation.
-
Stationary Phase: A C18 column is a good starting point for reverse-phase separation of these moderately non-polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.
-
Optimize the gradient to achieve baseline separation of the target compound from all impurities.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized analytical method to a preparative scale column with the same stationary phase chemistry.
-
Adjust the flow rate and gradient time proportionally to the column dimensions.
-
Dissolve the sample in a suitable injection solvent (e.g., a mixture of the mobile phase components or a stronger solvent like DMSO if necessary, though this can affect peak shape).
-
-
Purification and Post-Processing:
-
Inject the sample and run the preparative HPLC method.
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
If a non-volatile buffer (like TFA) was used, a subsequent lyophilization or liquid-liquid extraction step may be necessary to isolate the final compound in its desired salt form or as a free base.
-
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution in Flash Chromatography | Inappropriate solvent system; Column overloading. | Re-optimize the mobile phase using TLC; Reduce the amount of sample loaded onto the column. |
| Oiling Out During Recrystallization | Solvent is too non-polar; Cooling is too rapid. | Add a more polar co-solvent; Ensure slow cooling with gentle stirring. |
| Broad Peaks in HPLC | Sample solvent incompatible with mobile phase; Column degradation. | Dissolve the sample in the initial mobile phase; Use a guard column and ensure mobile phase is filtered and degassed. |
| Low Recovery | Compound is adsorbing to silica; Compound is partially soluble in recrystallization mother liquor. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the flash chromatography eluent; Concentrate the mother liquor and re-purify by another method. |
Conclusion
The purification of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine derivatives is a critical step in their synthesis and application. A systematic approach, beginning with an understanding of the compound's physicochemical properties and a logical workflow for method selection, is key to success. For routine purifications, normal-phase flash chromatography offers a balance of speed and resolution. When high crystallinity allows, recrystallization is a powerful technique for achieving exceptional purity at scale. For the most challenging separations and the highest purity requirements, preparative HPLC is the ultimate tool. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity pyrrolotriazine derivatives for their research and development endeavors.
References
-
Synthetic strategies for pyrrolo[2,1-f][1][2][8]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][8]triazines. (2011). ResearchGate. [Link]
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][8]triazine of Remdesivir. (2022). ACS Omega. [Link]
-
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2][8]triazine. PubChem. [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]
-
Pyrrolo[2,1-f][1][2][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Springer. [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1994). PubMed. [Link]
-
Chromatographic Techniques. Arts, Science, and Commerce College, Kolhar. [Link]
-
Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. (2023). YouTube. [Link]
-
Chromatography techniques. Oxford University Press. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). National Institutes of Health. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. 7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine 97% | CAS: 1008112-03-5 | AChemBlock [achemblock.com]
- 8. 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine | C6HBrCl2FN3 | CID 165430960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. asccollegekolhar.in [asccollegekolhar.in]
- 11. youtube.com [youtube.com]
- 12. oup.com.au [oup.com.au]
- 13. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Welcome to the technical support center for the synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this important heterocyclic compound.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[4] The synthesis of halogenated derivatives such as 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine can be challenging, often leading to issues with yield, regioselectivity, and purification. This guide provides a comprehensive resource to navigate these challenges, based on established synthetic routes and expert insights into potential pitfalls.
Proposed Synthetic Pathway
A common and logical route to 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine involves a three-step sequence starting from the corresponding dione precursor. This pathway offers a practical approach for laboratory-scale synthesis.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine intermediates
Welcome to the technical support guide for handling 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the poor solubility of this critical synthetic intermediate. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold found in numerous pharmaceutically active agents, including kinase inhibitors for cancer therapy and antiviral drugs.[4][5][6] Its effective use in synthesis is paramount, yet its physicochemical properties often present significant hurdles.
This guide provides in-depth, experience-driven troubleshooting advice and protocols to help you overcome these solubility challenges, ensuring your reactions are efficient, reproducible, and scalable.
Part 1: Frequently Asked Questions - Understanding the Solubility Challenge
This section addresses the fundamental properties of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine that underpin its solubility behavior.
Q1: What are the key structural features of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine that contribute to its poor solubility?
The poor solubility of this intermediate is not arbitrary; it is a direct consequence of its molecular structure and solid-state properties.
-
High Crystallinity and Lattice Energy: The molecule is planar and rigid, which allows for efficient packing into a stable crystal lattice. This dense packing is reinforced by intermolecular interactions. A significant amount of energy is required to overcome this crystal lattice energy before the solute can dissolve in a solvent. The existence of different crystal forms, or polymorphs, can dramatically affect solubility, with more stable polymorphs generally being less soluble.[7][8][9]
-
Aromatic and Halogenated Nature: The fused aromatic pyrrolo-triazine core is inherently hydrophobic. The presence of three halogen substituents (two chloro, one bromo) further increases the molecule's lipophilicity and molecular weight, reducing its affinity for polar solvents, especially water.
-
Lack of Ionizable Groups: The molecule lacks readily ionizable functional groups that would allow for solubility enhancement through pH adjustment or salt formation, a common strategy for acidic or basic compounds.[3][10][11]
Q2: Why is overcoming the poor solubility of this intermediate so critical for successful synthesis?
In synthetic chemistry, "like dissolves like" is a fundamental principle, but achieving a homogeneous reaction mixture is a prerequisite for efficient and reproducible outcomes.
-
Reaction Kinetics: For a chemical reaction to proceed at an optimal rate, the reacting molecules must be able to interact freely in the solution phase. If the starting material has poor solubility, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by the slow dissolution of the solid material. This leads to sluggish, incomplete reactions and often, the formation of impurities.
-
Reproducibility and Scalability: Reactions run under heterogeneous conditions are notoriously difficult to reproduce and scale up. Stirring rates, particle size, and vessel geometry can all have a significant impact on the outcome, leading to batch-to-batch variability.
-
Downstream Processing: Poor solubility can also complicate product isolation and purification. If the product is also poorly soluble, it may co-precipitate with unreacted starting material, making purification by crystallization or chromatography challenging.
Part 2: Troubleshooting Guide - Practical Solutions for the Bench
This section is structured as a series of common problems encountered in the lab, followed by expert-recommended solutions and the scientific rationale behind them.
Problem 1: "My 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine will not dissolve in my chosen reaction solvent at room temperature."
This is the most common starting point for solubility issues. A systematic approach is key.
Do not assume a single solvent will work. A small-scale, parallel screening of several solvents is the most efficient first step.
-
Causality: The goal is to find a solvent or solvent system with a polarity and solvating power that can effectively overcome the intermediate's crystal lattice energy. Aprotic polar solvents are often excellent candidates as they can engage in dipole-dipole interactions without the hydrogen-bonding reactivity that can complicate reactions.
Experimental Protocol: Small-Scale Solubility Screening
-
Accurately weigh 5-10 mg of the intermediate into several separate, small, dry vials.
-
Add a measured volume (e.g., 0.2 mL) of a single test solvent to each vial.
-
Stir vigorously at room temperature for 15-30 minutes.
-
Observe and record the results:
-
Fully Soluble: The solution is clear and transparent.
-
Partially Soluble: Some solid remains, but a significant amount has clearly dissolved.
-
Slightly Soluble/Insoluble: The bulk of the solid remains undissolved.
-
-
For vials showing partial or slight solubility, gently warm the mixture (e.g., to 40-50 °C) and observe any changes. Note the temperature at which dissolution occurs.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Solvent | Boiling Point (°C) | Rationale & Key Considerations |
|---|---|---|---|
| Aprotic Polar | N,N-Dimethylformamide (DMF) | 153 | Excellent solvating power, but high boiling point can complicate removal. |
| N,N-Dimethylacetamide (DMAc) | 165 | Similar to DMF, sometimes a better solvent for highly crystalline compounds. | |
| Dimethyl Sulfoxide (DMSO) | 189 | Very strong solvent, but can be reactive and very difficult to remove. | |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High solvating power, very high boiling point. Use with caution. | |
| Ethereal | Tetrahydrofuran (THF) | 66 | Common reaction solvent, moderate polarity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative to THF with a higher boiling point. | |
| 1,4-Dioxane | 101 | Higher boiling point than THF, good for reactions requiring heat. | |
| Chlorinated | Dichloromethane (DCM) | 40 | Generally for less polar compounds. Low boiling point, use in sealed systems. |
| Aromatic | Toluene | 111 | Non-polar solvent, often useful when heated or with a co-solvent. |
For most solid solutes, solubility increases with temperature.[12][13]
-
Causality: The dissolution of a solid is often an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.[12] Applying heat provides this energy, shifting the equilibrium towards dissolution.
-
Trustworthiness & Validation: Before committing to a high-temperature reaction, it is crucial to assess the thermal stability of your intermediate. Run a small-scale test by dissolving a sample in your chosen solvent at the target temperature and holding it for the planned reaction time. Analyze the sample by LC-MS or TLC to check for any new impurity peaks, which would indicate degradation.
If a single solvent provides only partial solubility, a co-solvent system can be a powerful solution.[1][14] A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[15]
-
Causality: Adding a small amount of a highly polar, aprotic solvent (like DMF or DMAc) to a less polar bulk solvent (like THF or Toluene) can dramatically alter the overall properties of the solvent mixture. This "tuned" solvent system can disrupt the strong self-association of the bulk solvent and create a more favorable energetic environment for the solute molecules, effectively "prying" them from the crystal lattice.[16]
Caption: Impact of particle size reduction on total surface area.
Problem 3: "My compound dissolves when heated but crashes out when I try to run the reaction or during workup."
This indicates that you are operating in a metastable "supersaturated" state, which is highly sensitive to changes in temperature or composition.
If adding a second reagent causes precipitation, it is likely due to a localized cooling effect or because the reagent itself is in an "anti-solvent."
-
Protocol: Dissolve the intermediate completely at the required temperature. If the second reagent is a solution, add it slowly using a syringe pump or an addition funnel while vigorously stirring and maintaining the internal reaction temperature. Pre-warming the reagent solution (if thermally stable) can also help.
For particularly challenging cases, modifying the solid form of the intermediate itself can be a powerful strategy.
-
Causality: Crystalline solids have a highly ordered, low-energy structure. Amorphous solids lack this long-range order and exist in a higher-energy, metastable state. [10][17]This higher energy state means less of an energy barrier to dissolution, resulting in significantly enhanced apparent solubility. [10]
-
Methods: Generating an amorphous form can sometimes be achieved through rapid precipitation (e.g., dissolving the compound in a good solvent and quickly adding a large volume of a poor solvent) or by using techniques like spray drying in a manufacturing setting. [11][18]
-
Trustworthiness & Validation: Be aware that amorphous materials are inherently less stable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of a solvent. [9]Their use requires careful characterization and control.
Part 3: General Troubleshooting Workflow
Use this flowchart to guide your decision-making process when faced with a solubility challenge involving 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine.
Caption: Step-by-step workflow for troubleshooting solubility.
References
- Cosolvent - Wikipedia. (n.d.).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). OnDrugDelivery.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
- Cosolvent. (n.d.). ScienceDirect.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central.
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022). PubMed Central.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications.
- Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. (n.d.). ResearchGate.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Preprints.org.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PubMed Central.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results.
-
Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. (2021). PubMed Central. Retrieved January 18, 2026, from
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Temperature Effects on Solubility. (2023). Chemistry LibreTexts.
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. (2025). ResearchGate. Retrieved January 18, 2026, from
- Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks.
-
Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. Retrieved January 18, 2026, from
-
Design, synthesis, and evaluation of pyrrolo[2,1-f]t[1][2][3]riazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). PubMed. Retrieved January 18, 2026, from
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 17. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine scaffold. This versatile, yet challenging, heterocyclic core is a key building block in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique electronic properties and multiple reactive sites demand carefully optimized reaction conditions to achieve selective and high-yielding transformations.
The pyrrolo[2,1-f][3][4][5]triazine system is electron-deficient, and the presence of three halogen atoms with differential reactivity (C7-Br > C2/C4-Cl) presents both an opportunity for selective functionalization and a potential source of experimental difficulty.[6][7] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation on this scaffold.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes?
Answer: This is a common issue, often pointing to problems with catalyst activation or overall reaction setup. The electron-deficient nature of the pyrrolo[2,1-F]triazine ring can render oxidative addition, the first step in the catalytic cycle, sluggish.
-
Inactive Catalyst System: The choice of palladium source and ligand is the most critical parameter.[8]
-
Palladium Source: Standard precursors like Pd(OAc)₂ can be unreliable for generating the active Pd(0) species consistently.[8] Consider using well-defined, air- and moisture-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) which provide more reproducible results.[9]
-
Ligand Choice: The substrate requires a highly active catalyst. Bulky, electron-rich phosphine ligands are essential.[10][11] For Suzuki couplings, ligands like SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, RuPhos or BrettPhos often give superior results, especially with challenging amine partners. Standard, less electron-rich ligands like PPh₃ are typically insufficient for this substrate.[6]
-
-
Atmospheric Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands, rendering them inactive.[9]
-
Suboptimal Base or Solvent:
-
Base: The base's strength and solubility are crucial. For Suzuki reactions, a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to promote the transmetalation step effectively.[6][7] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine without competing in side reactions.[9]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are common choices.[12] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle, particularly in Buchwald-Hartwig aminations.
-
Troubleshooting Workflow: Low Conversion
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination at the C7-Position
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine (1.0 eq), RuPhos Pd G3 precatalyst (2-5 mol%), and Sodium tert-butoxide (NaOt-Bu) (1.3-1.5 eq).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add the amine coupling partner (1.1-1.3 eq) followed by anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the required time, monitoring progress by LC-MS (typically 6-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C7-aminated product. [13]
Data Summary: Key Parameter Optimization
| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G2 | RuPhos Pd G3, BrettPhos Pd G3 | Precatalysts ensure reliable formation of the active Pd(0) species. [9][10] |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | Higher loading may be needed for C-N coupling due to potential catalyst inhibition by the amine. |
| Ligand | XPhos, SPhos | RuPhos, BrettPhos, tBuXPhos | Bulky, electron-rich ligands are essential to overcome the electron-deficient substrate. [11] |
| Base | K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS | The base must be strong enough for its role but not interfere with the reaction. [6][9] |
| Solvent | 1,4-Dioxane, Toluene | Toluene, 1,4-Dioxane | Anhydrous, degassed aprotic solvents are standard. [12] |
| Temperature | 80 - 100 °C | 90 - 110 °C | Use the lowest temperature that gives a good reaction rate to minimize side reactions. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids or Esters (1.2-1.5 eq) | Primary/Secondary Amines or Amides (1.1-1.3 eq) | A slight excess of the coupling partner drives the reaction to completion. |
References
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines. Benchchem.
- Cross-Coupling of Heteroatomic Electrophiles. PMC - NIH.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
-
Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f]t[3][4][5]riazines. PubMed. Available from:
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[3][4][5]riazines. ResearchGate. Available from:
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
-
Pyrrolo[2,1‐f]t[3][4][5]riazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. Available from:
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Technical Support Center: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Preventing dehalogenation of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
A Guide to Preventing and Troubleshooting Dehalogenation
Welcome to the technical support center for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unintended dehalogenation of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of therapeutic agents, including antiviral and kinase inhibitors.[4][5][6][7] The halogenated derivative, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, offers multiple reaction sites for diversification, making it a valuable starting material. However, the carbon-halogen bonds, particularly the C-Br bond, can be susceptible to cleavage under various reaction conditions, leading to undesired byproducts and reduced yields. This guide provides a structured approach to understanding and mitigating dehalogenation.
Troubleshooting Guide: A Symptom-Based Approach
Unexplained loss of one or more halogen atoms during a reaction is a frustrating yet common issue. This section provides a systematic way to diagnose and resolve dehalogenation based on your experimental observations.
Symptom 1: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Potential Causes & Solutions
-
Formation of Palladium-Hydride Species: This is a primary culprit in dehalogenation during cross-coupling reactions.[8] Palladium-hydride species can arise from various sources and participate in a competing reductive elimination pathway.
Source of Hydride Mechanism Preventative Measures Bases Certain bases can act as hydride donors. - Select a non-hydridic base: Consider bases like K₃PO₄, Cs₂CO₃, or organic bases like DIPEA or Et₃N.[8] - Optimize base equivalents: Use the minimum effective amount of base. Solvents Solvents like DMF and dioxane can be sources of hydrides, especially at elevated temperatures.[8] Alcohols are also potential hydride donors.[8] - Choose an inert solvent: Toluene or THF are generally less prone to promoting dehalogenation. - Ensure anhydrous conditions: Use freshly distilled, dry solvents. Water Trace amounts of water can be a hydrogen source, contributing to hydrodehalogenation.[9] - Rigorous drying of reagents and glassware: Dry all starting materials and use oven-dried glassware. Organometallic Reagents Boronic acids and their derivatives can sometimes undergo protodeboronation, releasing a proton that can contribute to the formation of hydride species. - Use high-purity organometallic reagents. - Control stoichiometry carefully. -
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its coordinating ligand play a crucial role.
Factor Influence on Dehalogenation Recommendations Catalyst Activity Highly active catalysts can sometimes favor the dehalogenation pathway.[8] - Screen different palladium precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like (NHC)Pd(allyl)Cl complexes may offer different selectivity profiles.[10] Ligand Properties Bulky, electron-rich phosphine ligands can influence the relative rates of reductive elimination (desired) versus dehalogenation (undesired).[8] - Ligand screening is essential: Experiment with ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands to find the optimal balance for your specific transformation.
Experimental Protocol: General Palladium-Catalyzed Cross-Coupling
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Symptom 2: Dehalogenation under Basic Conditions (without a metal catalyst)
Potential Causes & Solutions
-
Strongly Basic Conditions: The use of very strong bases can promote dehalogenation, potentially through an elimination-addition mechanism involving a hetaryne intermediate, or through direct nucleophilic attack by the base.[11][12]
Base Type Risk Factor Recommendations Strong, Non-nucleophilic Bases Bases like NaH, KHMDS, or LDA can be aggressive enough to induce dehalogenation, especially at elevated temperatures. - Use milder bases: Carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (DIPEA, Et₃N) are generally safer choices. - Lower the reaction temperature: If a strong base is necessary, perform the reaction at the lowest possible temperature. Nucleophilic Bases Hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) can potentially act as nucleophiles, leading to substitution or decomposition pathways that may result in dehalogenation. - Avoid strong nucleophilic bases unless substitution is the desired outcome. - If used, carefully control temperature and reaction time.
Symptom 3: Dehalogenation upon Exposure to Light
Potential Causes & Solutions
-
Photochemical Dehalogenation: Aryl halides can undergo dehalogenation upon exposure to UV light, often proceeding through a radical chain mechanism.[1][13][14] The presence of a base and a hydrogen donor (like methanol) can facilitate this process.[1][13][14]
Trigger Mechanism Preventative Measures UV Light Exposure Photoinduced cleavage of the C-X bond, forming an aryl radical that abstracts a hydrogen atom. - Protect the reaction from light: Wrap the reaction vessel in aluminum foil or use amber glassware. - Work in a fume hood with the sash down to minimize exposure to ambient light. Presence of Photosensitizers Impurities in the reaction mixture could act as photosensitizers, initiating the dehalogenation cascade. - Use high-purity starting materials and solvents.
Symptom 4: Reductive Dehalogenation (Presence of a Reducing Agent)
Potential Causes & Solutions
-
Unintended Reductive Environment: Various reagents can create a reductive environment leading to the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom.[2][15] The reactivity order for dehalogenation is generally I > Br > Cl > F, making the C-Br bond in your molecule the most susceptible.[16]
Reducing Agent/Condition Risk Factor Recommendations Catalytic Hydrogenation Standard hydrogenation conditions (e.g., H₂, Pd/C) are highly effective for dehalogenation and should be avoided if the halogens are to be retained.[17] - Choose alternative reduction methods that are chemoselective for other functional groups if reduction is required elsewhere in the molecule. Metal Hydrides Reagents like LiAlH₄ can reduce aryl halides.[2] - Use milder, more selective reducing agents if a reduction is necessary. Active Metals Metals like sodium can cause dehalogenation.[16] - Avoid the use of active metals unless dehalogenation is the intended transformation.
Frequently Asked Questions (FAQs)
Q1: Which of the three halogen atoms on 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine is most likely to be removed?
A1: The 7-bromo substituent is the most susceptible to dehalogenation. The carbon-bromine bond is weaker than the carbon-chlorine bond.[16] The general order of reactivity for hydrodehalogenation is C-I > C-Br > C-Cl > C-F. Therefore, reaction conditions that promote dehalogenation will preferentially affect the bromine atom.
Q2: How should I store 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and to minimize exposure to oxygen. Keeping it in a tightly sealed, opaque container will protect it from light and moisture.
Q3: Can the purification method contribute to dehalogenation?
A3: Yes, certain purification conditions can pose a risk. For instance, using silica gel that is too acidic or basic could potentially promote degradation on the column. It is advisable to use neutral silica gel. Additionally, prolonged exposure to heat during solvent evaporation should be minimized.
Q4: I am observing partial dehalogenation. How can I optimize my reaction to favor the desired product?
A4: Partial dehalogenation suggests that the rate of the undesired side reaction is competitive with your desired transformation. A systematic optimization approach is recommended:
-
Lower the temperature: This is often the most effective way to slow down undesired side reactions.
-
Screen solvents: As discussed, switching to a less polar, aprotic solvent like toluene may be beneficial.
-
Change the base: If applicable, switch to a milder, non-nucleophilic base.
-
Modify the catalyst/ligand system: In cross-coupling reactions, this can significantly alter the selectivity.
The following decision tree can guide your troubleshooting process:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 16. Dehalogenation - Wikipedia [en.wikipedia.org]
- 17. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Regioselectivity in Reactions of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Welcome to the technical support center for managing regioselectivity in reactions with 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic scaffold, a key intermediate in the synthesis of antiviral agents like remdesivir.[1][2] This document provides in-depth, experience-based insights into controlling reaction outcomes at the C2, C4, and C7 positions.
Understanding the Reactivity Landscape
The pyrrolo[2,1-f][1][3][4]triazine core presents multiple reactive sites. The inherent electronic properties of the fused ring system, with its bridgehead nitrogen and electron-deficient triazine ring, dictate a hierarchy of reactivity. The C4 position is highly activated towards nucleophilic attack, while the C2 and C7 positions offer avenues for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
General Reactivity Hierarchy
Generally, the reactivity of the three distinct positions in 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine towards common synthetic transformations can be summarized as follows:
-
C4-Cl: Most susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the triazine ring.
-
C2-Cl: Also susceptible to SNAr, but generally less reactive than the C4 position.
-
C7-Br: Primarily reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It is less prone to direct SNAr compared to the chloro-substituents.
This differential reactivity is the key to achieving regioselective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor driving the high reactivity of the C4 position towards nucleophiles?
The high reactivity of the C4-chloro group is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocycle.[5][6] The two adjacent nitrogen atoms in the triazine ring exert a strong electron-withdrawing inductive and mesomeric effect, polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[5] This makes the C4 position the most electrophilic carbon on the triazine portion of the ring system.
Q2: Can I selectively functionalize the C2 position without reacting at C4?
Yes, this is achievable but requires careful control of reaction conditions. Since C4 is more reactive, steric hindrance can be exploited. Using bulky nucleophiles can favor reaction at the less sterically hindered C2 position. Alternatively, a sequential approach is often more reliable: first, react the C4 position with a desired nucleophile, and then subject the resulting C4-substituted product to a second reaction to functionalize the C2 position.
Q3: Is it possible to perform a cross-coupling reaction at the C7-Br position while the C2-Cl and C4-Cl are still present?
Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed selectively at the C7-Br bond.[7][8] The choice of catalyst, ligand, and reaction conditions is crucial to prevent competing reactions at the chloro-substituted positions. Typically, Pd(0) catalysts with appropriate phosphine ligands will preferentially undergo oxidative addition into the C-Br bond over the C-Cl bonds under controlled temperatures.
Troubleshooting Guides
Scenario 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: "I am attempting to substitute the C4-chloro group with an amine, but I am observing a significant amount of the di-substituted product where both C4 and C2 have reacted. How can I improve selectivity for C4?"
Causality: This issue arises when the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or the nucleophile is highly reactive and used in a large excess. After the initial substitution at C4, the electron-donating character of the newly introduced group can sometimes activate the C2 position for further substitution, although this is generally less favorable.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. This will favor the more kinetically favorable reaction at C4.
-
Control Stoichiometry: Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Using a large excess will drive the reaction towards di-substitution.
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base (e.g., DIPEA, NaHCO₃) to avoid side reactions.
-
Solvent Effects: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar options might modulate reactivity.
| Parameter | Recommendation for C4 Selectivity | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes over-reaction at the less reactive C2 position. |
| Nucleophile Eq. | 1.0 - 1.2 | Reduces the likelihood of a second substitution event. |
| Base | Weaker, non-nucleophilic | Prevents unwanted side reactions. |
| Reaction Time | Monitor closely by TLC/LC-MS | Stop the reaction once the starting material is consumed. |
Problem: "I want to introduce a nucleophile at the C2 position selectively. How can I achieve this?"
Causality: Direct selective substitution at C2 in the presence of a C4-chloro group is challenging due to the higher reactivity of the C4 position.
Recommended Strategy: Sequential Functionalization
This workflow ensures precise control over the substitution pattern.
Caption: Sequential SNAr workflow for selective C4 and C2 functionalization.
Scenario 2: Challenges in Palladium-Catalyzed Cross-Coupling
Problem: "I am trying to perform a Suzuki coupling at the C7-bromo position, but I am getting low yields and decomposition of my starting material."
Causality: Low yields and decomposition can result from several factors: an inappropriate catalyst/ligand system, harsh reaction conditions leading to side reactions at the chloro positions, or dehalogenation. The triazine nitrogens can also coordinate to the palladium center, potentially inhibiting catalysis.[9]
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. Start with a common catalyst system like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor with a phosphine ligand (e.g., SPhos, XPhos).
-
Base Selection: The base plays a crucial role. Use a moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Very strong bases might promote side reactions.
-
Temperature Control: Keep the temperature as low as possible to maintain selectivity for the C-Br bond. Start at around 60-80 °C and only increase if the reaction is sluggish.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used for Suzuki couplings. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
| Parameter | Recommended Conditions for C7-Suzuki Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with SPhos/XPhos | Balances reactivity and stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Effective for transmetalation without promoting side reactions. |
| Temperature | 60 - 90 °C | Favors oxidative addition at C-Br over C-Cl. |
| Solvent | Degassed Dioxane/Water or Toluene/Water | Ensures catalyst longevity. |
Experimental Protocols
Protocol 1: Selective Monosubstitution at C4 with an Amine
-
To a solution of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere, add the desired amine (1.1 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 4-amino-7-bromo-2-chloropyrrolo[2,1-f]triazine.
Protocol 2: Selective Suzuki-Miyaura Coupling at C7
-
In a reaction vessel, combine 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram
Sources
- 1. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common experimental failures.
Frequently Asked Questions (FAQs)
Q1: What makes 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine a challenging substrate for Suzuki coupling?
A1: The difficulty arises from the polyhalogenated and electron-deficient nature of the pyrrolo[2,1-F]triazine core.[1] The presence of multiple reactive sites (one bromine and two chlorine atoms) can lead to issues with site-selectivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling, but the electronic environment of the heterocyclic system can influence this reactivity order.[1]
Q2: I'm observing no reaction or very low conversion. What is the most common culprit?
A2: The most frequent cause of low or no conversion is an insufficiently active catalyst system for this demanding substrate. The electron-deficient nature of the pyrrolo[2,1-F]triazine ring can make the oxidative addition step of the catalytic cycle sluggish.[2] This often necessitates the use of highly active, bulky, and electron-rich phosphine ligands to facilitate the reaction.[3] Additionally, ensure that your reagents, particularly the boronic acid and solvents, are of high quality and that the reaction is performed under strictly inert conditions to prevent catalyst deactivation.[4]
Q3: I'm seeing a mixture of products. How can I improve the selectivity for the desired C-7 coupling?
A3: Achieving high site-selectivity is a key challenge. To favor coupling at the more reactive C-Br bond, milder reaction conditions (e.g., lower temperatures) can sometimes be beneficial.[5] More importantly, the choice of ligand can significantly influence the regioselectivity of the oxidative addition. Screening a panel of ligands is often necessary to identify one that preferentially activates the C-Br bond over the C-Cl bonds.[6]
Q4: My boronic acid seems to be decomposing. What are the signs and how can I prevent it?
A4: Boronic acid decomposition, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a common side reaction.[7] This is often indicated by the formation of the corresponding de-borylated arene as a byproduct. To mitigate this, you can use boronic esters (e.g., pinacol esters), which are generally more stable.[7][8] Using anhydrous conditions and a non-protic solvent can also help, as water can facilitate protodeboronation.[7][9]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the Suzuki coupling of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine.
Problem 1: Low or No Product Yield
Question: My reaction shows very little or no formation of the desired coupled product, and the starting material is largely unreacted. What steps should I take?
Answer: This issue typically points to problems with the catalyst's activity or the integrity of the reagents.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low reaction yields.
Step 1: Re-evaluate Your Catalyst System
The choice of palladium source and ligand is paramount for coupling with challenging heteroaryl chlorides and bromides.[10]
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern, more active precatalysts often provide better results. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand.[11] Pre-formed palladium(II) precatalysts can sometimes be more stable and efficient at generating the active Pd(0) species in situ.[12]
-
Ligand Selection: Standard ligands like PPh₃ may not be sufficient. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to promote the difficult oxidative addition step with electron-deficient aryl halides.[11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[13]
| Parameter | Initial Recommendation | Advanced Troubleshooting | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | More modern precatalysts can be more active and reliable.[11] |
| Ligand | PPh₃ (4-10 mol%) | XPhos, SPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich ligands facilitate oxidative addition.[3] |
Step 2: Scrutinize Reagent and Solvent Quality
-
Boronic Acid/Ester Integrity: Boronic acids can degrade over time, especially if not stored properly under inert and dry conditions.[9] Consider using a fresh bottle or re-purifying your existing stock. Alternatively, switching to a more stable boronic acid derivative, such as a pinacol ester, can significantly improve results.[8]
-
Solvent Purity and Degassing: Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), and water can promote boronic acid decomposition.[8] Using a freeze-pump-thaw method for degassing is highly recommended over sparging with an inert gas.[14] Even trace amounts of impurities in solvents can poison the catalyst.[4]
Step 3: Optimize Reaction Conditions
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[15] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[11]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and reagent decomposition. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is advisable.[11]
-
Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[11] The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[16]
Problem 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm isolating a mixture of products, including what appears to be homocoupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of these side products points to specific, competing reaction pathways that can be minimized through careful control of reaction conditions.
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions.
1. Minimizing Boronic Acid Homocoupling (R'-R')
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[8]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are meticulously deoxygenated.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in-situ reduction.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
-
2. Preventing Protodeboronation of the Boronic Acid (R'-H)
-
Cause: This occurs when the C-B bond is cleaved and replaced by a C-H bond, often facilitated by water or other protic species.[7]
-
Solution:
-
Use Boronic Esters: MIDA boronates or pinacol esters are significantly more resistant to protodeboronation.[7]
-
Anhydrous Conditions: Use anhydrous solvents and bases (e.g., anhydrous K₃PO₄).
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. A screen of bases may be necessary.[11]
-
3. Suppressing Dehalogenation of the Pyrrolotriazine (Ar-H)
-
Cause: The aryl halide is reduced to the corresponding arene. This can happen if a hydride is transferred to the palladium complex after oxidative addition.[8]
-
Solution:
-
Avoid Hydride Sources: Some bases (like ethoxides) or solvents (like alcohols) can act as hydride donors. If dehalogenation is a major issue, avoid these.
-
Optimize Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Aim for conditions that achieve full conversion in a reasonable timeframe.[14]
-
Experimental Protocols
General Protocol for Suzuki Coupling of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
This procedure provides a robust starting point for optimization.
Materials:
-
7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, the arylboronic acid/ester, the base, the palladium precatalyst, and the ligand.[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.[11]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[17]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2,4-dichloropyrrolo[2,1-F]triazine.[17]
References
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
National Institutes of Health. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
PubMed Central. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Retrieved from [Link]
-
ResearchGate. (2025, July 24). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved from [Link]
-
PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine under acidic conditions
Welcome to the technical support center for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile
7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine is a highly functionalized heterocyclic compound, integral to the synthesis of various kinase inhibitors and other therapeutic agents.[1] The electron-deficient nature of the pyrrolo[2,1-f][2][3][4]triazine core, combined with the presence of three halogen substituents, presents a unique set of stability considerations. This guide will focus on the challenges encountered under acidic conditions, a common scenario in many chemical and biological experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine in acidic environments?
A1: The primary concerns are two-fold:
-
Hydrolysis of the Dichlorotriazine Ring: The chloro substituents on the triazine ring are susceptible to nucleophilic substitution by water, especially under acidic conditions which can catalyze the reaction. This can lead to the formation of mono- and di-hydroxylated impurities.
-
Pyrrole Ring Instability: The pyrrole moiety, although part of a fused system, can be sensitive to strong acids. Potential issues include protonation-induced electronic changes and, in some cases, acid-catalyzed migration of the bromo substituent, a phenomenon known as "halogen dance" that has been observed on deactivated bromopyrroles.[2]
Q2: Which functional groups are most labile under acidic conditions?
A2: The chloro groups on the triazine ring are generally the most labile functional groups on this molecule in an acidic aqueous environment, being prone to hydrolysis. The C-Br bond on the pyrrole ring is also a potential site of reactivity, although likely requiring more forcing conditions for cleavage or rearrangement compared to the hydrolysis of the C-Cl bonds.
Q3: What are the initial signs of degradation I should look for?
A3: Initial signs of degradation can be observed through various analytical techniques:
-
Chromatography (HPLC, UPLC, TLC): The appearance of new peaks or spots, often with lower retention times (more polar) than the parent compound, is a key indicator.
-
Mass Spectrometry (MS): Detection of masses corresponding to the replacement of one or more chlorine atoms with hydroxyl groups, or other solvent adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the aromatic protons or the appearance of new signals can indicate structural modification.
-
Visual Inspection: In cases of significant degradation, a color change in the solution may be observed.
Q4: How should I prepare stock solutions of this compound to maximize stability?
A4: For maximum stability, stock solutions should be prepared in a non-protic, anhydrous aprotic solvent such as DMSO or DMF. If aqueous or alcoholic solvents are required for your experiment, it is advisable to prepare the stock solution in an aprotic solvent first and then dilute it into the aqueous buffer immediately before use. Avoid preparing and storing acidic aqueous solutions of this compound for extended periods.
Q5: Are there any pH ranges that should be strictly avoided?
A5: While specific pH stability data for this compound is not publicly available, as a general guideline, prolonged exposure to strongly acidic conditions (pH < 4) should be avoided, especially at elevated temperatures. Neutral to slightly acidic conditions (pH 5-7) are generally better tolerated for short experimental durations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Appearance of multiple new peaks in HPLC analysis of an acidic reaction mixture. | Acid-catalyzed degradation of the starting material. | 1. Neutralize the sample immediately: Before analysis, quench the acidic reaction by adding a suitable base (e.g., a bicarbonate solution) to prevent further degradation on the autosampler. 2. Run a time-course study: Analyze aliquots of your reaction at different time points to monitor the appearance and growth of impurity peaks. This can help distinguish between reaction intermediates and degradation products. 3. Use a less acidic medium: If your experimental protocol allows, consider using a buffer with a higher pH or a weaker acid. |
| Inconsistent biological assay results. | Degradation of the compound in the acidic assay buffer. | 1. Pre-incubation stability test: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS. 2. Modify the assay protocol: If degradation is confirmed, consider reducing the incubation time, lowering the temperature, or adjusting the buffer composition. Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Low yield in a synthetic step involving acidic deprotection. | Degradation of the pyrrolotriazine core under the deprotection conditions. | 1. Use milder deprotection reagents: Explore alternative deprotection strategies that do not require strong acids. For example, if removing a Boc group, consider using TMSOTf/2,6-lutidine at low temperatures instead of TFA. 2. Minimize reaction time and temperature: Carefully monitor the reaction progress and quench it as soon as the deprotection is complete. Running the reaction at a lower temperature can significantly reduce the rate of degradation. |
| Difficulty in purifying the compound after an acidic workup. | Formation of polar degradation products that are difficult to separate from the parent compound. | 1. Use a non-acidic workup: If possible, modify your workup procedure to avoid aqueous acids. Consider using a biphasic extraction with a neutral or slightly basic aqueous layer. 2. Alternative purification techniques: If degradation products are still present, consider alternative purification methods such as preparative SFC or crystallization, which may offer different selectivity compared to standard silica gel chromatography. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical forced degradation study to assess the stability of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine under acidic conditions. Such studies are crucial for understanding degradation pathways and developing stability-indicating analytical methods.[5][6]
Objective: To determine the degradation profile of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine in an acidic solution.
Materials:
-
7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Class A volumetric flasks
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Sample Preparation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Prepare a parallel sample using 1 M HCl.
-
Prepare a control sample with water instead of HCl.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately before analysis, neutralize the acidic aliquot with an equimolar amount of NaOH to stop the degradation.
-
Analyze the samples by a validated HPLC or UPLC-MS method. The mobile phase could be a gradient of water and ACN with a common additive like 0.1% formic acid (note: the sample is neutralized, so this small amount of acid in the mobile phase will likely not cause significant on-column degradation).
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and characterize the major degradation products using the MS data. A desirable degradation level for such studies is typically in the range of 5-20%.[5]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine from its potential degradation products.
Instrumentation:
-
HPLC with a PDA or UV detector and a mass spectrometer (LC-MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm) and use the PDA to check for peak purity.
-
-
Method Optimization:
-
Inject a mixture of the stressed (degraded) sample from Protocol 1 and the unstressed parent compound.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.
-
The goal is to have a resolution of >1.5 between all peaks of interest.
-
Visualizing Potential Degradation
Proposed Acid-Catalyzed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine under aqueous acidic conditions. The initial and most likely point of attack is the hydrolysis of the chloro groups on the electron-deficient triazine ring.
Caption: Plausible degradation of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine in acid.
Experimental Workflow for Stability Assessment
This workflow diagram outlines the logical steps for assessing the stability of the compound and developing a suitable analytical method.
Caption: Workflow for stability testing and method development.
References
-
ResearchGate. (2010). Acid Catalyzed Halogen Dance on Deactivated Pyrroles. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Available at: [Link]
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]
-
SpringerLink. (2018). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Available at: [Link]
-
ACS Publications. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][3][4]triazine of Remdesivir. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available at: [Link]
-
SpringerLink. (2021). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available at: [Link]
-
PubMed. (2018). Exploration of novel pyrrolo[2,1-f][2][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasm.com [pharmasm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine. This valuable building block is a key intermediate in the synthesis of various pharmaceutically active compounds. This guide is structured in a question-and-answer format to directly address common challenges encountered during its synthesis, focusing on impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine?
A common and effective synthetic strategy involves a two-step process starting from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The first step is a dichlorination reaction, followed by a regioselective bromination.
-
Step 1: Dichlorination. The pyrrolotriazinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.[4]
-
Step 2: Bromination. The resulting dichlorinated intermediate is then brominated, typically using N-bromosuccinimide (NBS), to introduce a bromine atom at the 7-position of the pyrrolotriazine core.
Q2: I am seeing a significant amount of starting material remaining after the dichlorination step. What could be the issue?
Incomplete conversion during the dichlorination of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione is a common issue. Several factors could be at play:
-
Insufficient Chlorinating Agent: Ensure at least two equivalents of POCl₃ are used to replace both hydroxyl groups with chlorine. An excess of the reagent is often recommended to drive the reaction to completion.
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures. If the reaction is run at too low a temperature or for an insufficient amount of time, the conversion will be low. Monitor the reaction by TLC or LC-MS to ensure completion.
-
Purity of Reagents and Solvent: The presence of moisture can quench the chlorinating agent. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The purity of the starting pyrrolotriazinedione is also crucial.
Q3: My bromination step is giving me a mixture of products with different numbers of bromine atoms. How can I control the regioselectivity?
Achieving selective mono-bromination at the C7 position is a critical challenge. The formation of di- or tri-brominated species, as well as bromination at other positions, can occur.
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (NBS). Using a slight excess (1.05-1.1 equivalents) is often sufficient for mono-bromination. A large excess will lead to over-bromination.
-
Reaction Temperature: Bromination reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the selectivity and prevent side reactions.
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the bromination. Dichloromethane (DCM) or chloroform are commonly used.
Troubleshooting Guide: Impurity Identification and Mitigation
A critical aspect of synthesizing 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine is the identification and control of impurities. The following section details potential impurities, their likely origins, and strategies for their identification and removal.
Potential Impurities in the Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
| Impurity Name | Structure | Potential Origin | Analytical Identification | Mitigation Strategy |
| Impurity A: 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine | C₆H₃Cl₂N₃ | Unreacted starting material from the bromination step. | LC-MS: m/z 188.0 (M+H)⁺¹H NMR (CDCl₃): δ 7.86 (m, 1H), 7.05 (m, 1H), 6.98 (m, 1H)[4] | Optimize bromination reaction conditions (time, temperature, stoichiometry of NBS). Purify the final product using column chromatography. |
| Impurity B: 5,7-Dibromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine | C₆HBr₂Cl₂N₃ | Over-bromination of the desired product. | LC-MS: m/z 345.8 (M+H)⁺¹H NMR: Expect disappearance of one of the pyrrole protons and a downfield shift of the remaining proton. | Use a controlled amount of NBS (1.0-1.1 equivalents). Perform the reaction at a lower temperature. Monitor the reaction closely by LC-MS. |
| Impurity C: 7-Bromo-2-chloro-4-hydroxypyrrolo[2,1-f][1][2][3]triazine | C₆H₃BrClN₃O | Incomplete chlorination or hydrolysis of the dichloro intermediate. | LC-MS: m/z 248.9 (M+H)⁺¹H NMR: Expect a broad singlet corresponding to the hydroxyl proton. | Ensure complete dichlorination in the first step. Avoid exposure of the dichloro intermediate to moisture. |
| Impurity D: Regioisomers of bromination (e.g., 5-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine) | C₆H₂BrCl₂N₃ | Non-selective bromination. | LC-MS: m/z 265.9 (M+H)⁺ (same as the desired product)¹H NMR: Different splitting patterns and chemical shifts for the pyrrole protons compared to the desired product. 2D NMR techniques (COSY, HMBC) may be necessary for unambiguous identification. | Optimize bromination conditions (solvent, temperature) to favor C7 bromination. Purification by preparative HPLC may be required to separate isomers. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
To a stirred solution of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1 equivalent) in an anhydrous solvent such as toluene, add phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
-
Dissolve 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine.
Visualization of Synthetic Pathway and Impurity Formation
Synthetic Pathway
Caption: Synthetic route to 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine.
Troubleshooting Workflow for Bromination Step
Caption: Troubleshooting guide for the bromination reaction.
References
-
SynThink. Remdesivir EP Impurities & USP Related Compounds. [Link]
-
Veeprho. Remdesivir Impurities and Related Compound. [Link]
-
Daicel Pharma Standards. Remdesivir Impurities Manufacturers & Suppliers. [Link]
Sources
Enhancing the reactivity of the C4-chloro position in 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine
Topic: Enhancing the Reactivity of the C4-Chloro Position in 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a new generation of targeted therapeutics, particularly kinase inhibitors.[1][2] Its utility stems from the ability to selectively functionalize the C2 and C4 positions to explore structure-activity relationships (SAR). However, researchers frequently encounter challenges in achieving efficient and highly selective substitution at the C4-chloro position. This guide provides in-depth technical support, moving from fundamental principles to advanced troubleshooting and protocols to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-chloro position the preferred site for nucleophilic attack over the C2-chloro position?
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrrolo[2,1-f]triazine ring is governed by the electronic properties of the heterocyclic system. The C4 position is significantly more electrophilic than the C2 position. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N3) and the bridgehead nitrogen (N8). These nitrogen atoms effectively stabilize the negative charge that develops in the Meisenheimer intermediate formed during the SNAr reaction.[3][4] Studies on analogous dichlorinated heterocycles, such as 2,4-dichloropyrimidines, consistently show preferential substitution at the C4 position for similar electronic reasons.[5]
Caption: General mechanism for SNAr at the C4 position.
Q2: What are the typical baseline conditions for a successful SNAr reaction at the C4 position?
For a standard reaction with a primary or secondary amine, a good starting point is to use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The reaction often requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HCl generated. Temperatures typically range from room temperature to 80 °C, depending on the nucleophilicity of the amine.
Q3: Which types of nucleophiles are suitable for targeting the C4 position?
A wide range of nucleophiles can be employed. The reactivity generally follows this trend:
-
High Reactivity: Thiols (thiolates), primary and secondary aliphatic amines.
-
Moderate Reactivity: Anilines, alcohols (alkoxides), phenols (phenoxides).
-
Low Reactivity: Electron-deficient anilines, hindered amines.
The choice of nucleophile is critical and will dictate the required reaction conditions.[6]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.
-
TLC: Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.
-
LC-MS: This is the preferred method as it provides unambiguous confirmation of the starting material consumption and the formation of the desired product mass.
Troubleshooting Guide
Even with a good understanding of the principles, experiments can fail. This guide addresses common issues encountered during the C4 functionalization.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Poor Nucleophile: The amine/thiol/alcohol is sterically hindered or electron-deficient. 2. Insufficient Temperature: The activation energy for the reaction is not being met. 3. Inadequate Base: The chosen base is not strong enough to facilitate the reaction or is sterically hindered. 4. Solvent Choice: The solvent may not effectively solvate the intermediates. | 1. Increase Nucleophile Equivalents: Use 1.5-2.0 equivalents of the nucleophile. 2. Increase Temperature: Incrementally raise the temperature to 80 °C, 100 °C, or even 120 °C (monitor for decomposition). 3. Change Base: Switch from DIPEA to a stronger, non-nucleophilic base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃. 4. Consider Catalysis: Implement Lewis or Brønsted acid catalysis (see Advanced Strategies). |
| Poor Regioselectivity (Mixture of C2/C4 Isomers) | 1. High Temperature: At elevated temperatures, the kinetic preference for C4 can be eroded, allowing for the thermodynamically competitive C2 substitution. 2. Strongly Basic Conditions: Certain strong bases can promote side reactions or isomerization. | 1. Lower Temperature: Run the reaction at room temperature or 0 °C for an extended period. 2. Use a Milder Base: Switch from a strong organic base to a milder inorganic base like NaHCO₃. 3. Kinetic Control: Ensure the reaction is run under conditions that favor the kinetically preferred C4 product (lower temp, shorter reaction time if possible). |
| Decomposition of Starting Material | 1. Excessive Heat: The pyrrolo[2,1-f]triazine core can be thermally sensitive, especially over long reaction times at >120 °C. 2. Incompatible Base/Nucleophile: A very strong nucleophilic base (e.g., NaH with an alcohol) might lead to undesired reactions. | 1. Reduce Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Screen Conditions: Perform small-scale test reactions to identify a compatible base and solvent system before scaling up. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis, especially at high temperatures. |
| Formation of 4-hydroxy Byproduct | 1. Presence of Water: Trace water in the solvent or reagents can act as a nucleophile, leading to hydrolysis. | 1. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Reagents: Ensure bases and nucleophiles are dry. If using a hydrate salt, consider the water content. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture contamination. |
Advanced Strategies for Enhancing Reactivity
When standard conditions are insufficient, particularly with poorly reactive nucleophiles, catalytic methods can dramatically improve reaction rates and yields.
Caption: Decision workflow for troubleshooting a failed SNAr reaction.
Strategy 1: Brønsted Acid Catalysis
Protonation of a ring nitrogen increases the electron deficiency of the heterocyclic core, significantly activating it towards nucleophilic attack. This strategy is highly effective for reactions with weakly basic nucleophiles like anilines.[7][8][9]
Experimental Protocol: Acid-Catalyzed Amination with 4-Fluoroaniline
-
To a solution of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq) in 2-propanol (0.2 M) is added 4-fluoroaniline (1.2 eq).
-
A solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) is added catalytically (0.1-0.2 eq).
-
The reaction mixture is heated to 80 °C and stirred for 4-16 hours, monitoring by LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with ethyl acetate, the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-amino substituted product.
Strategy 2: Lewis Acid Catalysis
Lewis acids can coordinate to the nitrogen atoms of the triazine ring, which functions as a "super proton" to strongly withdraw electron density and activate the C4 position.[8] This method is particularly useful when Brønsted acids might cause side reactions with sensitive functional groups.
Experimental Protocol: Lewis Acid-Catalyzed Thiolation
-
In an oven-dried flask under an inert atmosphere (N₂), dissolve 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Add a Lewis acid such as Zinc(II) chloride (ZnCl₂) or Magnesium(II) bromide (MgBr₂) (1.1 eq) and stir for 15 minutes at room temperature.
-
Add the desired thiol (e.g., benzyl mercaptan) (1.2 eq) followed by a non-nucleophilic base like DIPEA (1.5 eq).
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude material via flash chromatography to obtain the C4-thioether product.
References
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Shaikh, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][10][11][12]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available at: [Link]
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De Rosa, M., et al. (2013). Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways. The Journal of Organic Chemistry. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2016). Reagent Guides: Catalysed SNAr reactions. Available at: [Link]
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Aarhus, T. I., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
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Kaur, M., et al. (2021). Pyrrolo[2,1-f][10][11][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][10][11][12]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Schaper, K., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
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Roberts, R. M. (2011). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Available at: [Link]
-
Khan, I., et al. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Validation & Comparative
A Technical Guide to Kinase Inhibitor Scaffolds: Evaluating 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine and its Derivatives in Drug Discovery
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with dozens of approved drugs transforming patient outcomes.[3]
A central concept in this field is the "privileged scaffold" - a core molecular structure that is capable of binding to multiple biological targets. The pyrrolo[2,1-f][4][5][6]triazine core has emerged as one such scaffold, demonstrating remarkable versatility in targeting a diverse range of kinases.[3][7][8] This guide focuses on 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, a key heterocyclic intermediate. While not an active inhibitor itself, its specific halogenation pattern makes it an ideal starting point for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the generation of potent and selective kinase inhibitors.[9]
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Framework
The pyrrolo[2,1-f][4][5][6]triazine system is a fused heterocycle that serves as an excellent bioisostere for purines, the natural framework of ATP. This inherent structural mimicry allows it to effectively compete for the ATP-binding site of many kinases. The true power of this scaffold, however, lies in its amenability to substitution at various positions, allowing medicinal chemists to fine-tune its properties to achieve high potency and selectivity for specific kinase targets.
Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases, underscoring its privileged nature. The table below summarizes the activity of several notable derivatives, illustrating the broad therapeutic potential stemming from this core structure.
| Derivative Compound (Structure not shown) | Target Kinase(s) | Reported IC50 | Reference |
| Compound 19 (from Shi et al.) | c-Met / VEGFR-2 | 2.3 nM / 5.0 nM | [3] |
| Compound 21 (from Ott et al.) | ALK | 10 nM | [3] |
| Compound 29 (from Weinberg Lab) | JAK2 | 0.17 nM | [3] |
| AAK1 Inhibitor (from Dzierba et al.) | AAK1 | Single-digit nM | [10] |
| PI3Kδ Inhibitor (from Bhide et al.) | PI3Kδ | 2 nM | [11] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency. The comparability of IC50 values can be affected by assay conditions, such as ATP concentration.[12][13]
The utility of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine lies in its reactive sites. The chlorine and bromine atoms are excellent leaving groups for nucleophilic substitution and cross-coupling reactions, respectively. This allows for the systematic introduction of various chemical moieties to probe the kinase active site and optimize binding interactions, a fundamental process in drug discovery.[9]
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To understand the strategic value of the pyrrolo[2,1-f]triazine framework, it is essential to compare it with other well-established kinase inhibitor scaffolds that form the basis of numerous FDA-approved drugs.
The Quinazoline Scaffold
The quinazoline core is a cornerstone of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family. Its structure allows for key hydrogen bonding interactions with the hinge region of the kinase domain.
-
Example Drugs: Gefitinib, Erlotinib, Lapatinib.[14]
-
Primary Targets: EGFR, HER2.
-
Representative Potency: Gefitinib inhibits EGFR with an IC50 of ~37-79 nM.
The Indole Scaffold
The indole ring system is found in several multi-kinase inhibitors, often targeting kinases involved in angiogenesis and cell proliferation.
-
Example Drug: Sunitinib.[14]
-
Primary Targets: VEGFRs, PDGFRs, c-KIT.
-
Representative Potency: Sunitinib inhibits VEGFR2 and PDGFRβ with IC50 values of 9 nM and 8 nM, respectively.
The Pyrazolopyrimidine Scaffold
This scaffold is prominent in inhibitors of the Janus kinase (JAK) family, which are critical in cytokine signaling and inflammatory responses.
-
Example Drug: Ruxolitinib.[]
-
Primary Targets: JAK1, JAK2.
-
Representative Potency: Ruxolitinib inhibits JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively.[]
| Scaffold | Core Structure | Key Targeted Kinase Families | Example FDA-Approved Drugs |
| Pyrrolo[2,1-f]triazine | Pyrrole fused to a triazine ring | ALK, JAK, VEGFR, c-Met, PI3K | Avapritinib[3] |
| Quinazoline | Benzene ring fused to a pyrimidine ring | EGFR family (Tyrosine Kinases) | Gefitinib, Erlotinib[14] |
| Indole | Benzene ring fused to a pyrrole ring | Multi-kinase (VEGFR, PDGFR) | Sunitinib, Axitinib[14] |
| Pyrazolopyrimidine | Pyrazole ring fused to a pyrimidine ring | JAK family (Tyrosine Kinases) | Ruxolitinib[] |
The pyrrolo[2,1-f]triazine scaffold holds its own among these established frameworks, offering a distinct and less explored chemical space. Its demonstrated ability to potently inhibit a diverse set of kinases makes it an attractive starting point for new drug discovery programs, potentially overcoming resistance mechanisms that have developed against existing inhibitors.
Experimental Evaluation of Kinase Inhibitors
Objective comparison of kinase inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for a biochemical potency assay and a cell-based functional assay, which together provide a comprehensive picture of an inhibitor's performance.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding affinity of an inhibitor to the kinase's ATP pocket. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled antibody that binds the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescent tracer from the kinase active site.
Materials:
-
Kinase of interest (e.g., His-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-His)
-
Kinase Tracer (specific to the kinase family)
-
1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO, then buffer)
-
Low-volume 384-well plates (white or black)
-
TR-FRET compatible plate reader
Step-by-Step Protocol: [15][16][17]
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO. This is the "Master Dilution" series. Further dilute this series 25-fold into 1X Kinase Buffer A to create the 4X compound plate.
-
Assay Plate Setup: Add 4 µL of the 4X compound solution from the intermediate plate to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "maximum inhibition" (high concentration of a known inhibitor) controls.
-
Kinase/Antibody Preparation: Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A. The optimal concentrations of kinase and antibody should be predetermined according to the manufacturer's guidelines (e.g., 10 nM kinase and 4 nM antibody).
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well of the assay plate.
-
Tracer Preparation: Prepare a 4X solution of the appropriate Kinase Tracer in 1X Kinase Buffer A (e.g., 120 nM).
-
Tracer Addition & Incubation: Add 4 µL of the 4X tracer solution to each well. Mix gently, cover the plate, and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
Cell-Based Assay: Phospho-Specific ELISA
This assay measures the ability of an inhibitor to block a specific phosphorylation event within a cellular signaling pathway, providing a more physiologically relevant measure of its activity.
Objective: To quantify the inhibition of target kinase activity in whole cells by measuring the phosphorylation level of a downstream substrate.
Materials:
-
96-well cell culture plate
-
Adherent or suspension cells expressing the target kinase
-
Cell culture medium, serum, and appropriate growth factors/stimulants
-
Test compound
-
Fixing Solution (e.g., 4% formaldehyde)
-
Quenching Buffer (e.g., PBS with H2O2)
-
Blocking Buffer (e.g., BSA or non-fat milk in TBST)
-
Primary Antibodies: one for the total substrate protein (loading control) and one specific to the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody
-
TMB Substrate and Stop Solution
-
Plate washer and microplate reader (450 nm)
Step-by-Step Protocol: [18][19][20]
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Serum Starvation (if required): To reduce basal signaling, starve cells in serum-free medium for 4-16 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
-
Kinase Activation: Stimulate the signaling pathway by adding the appropriate growth factor or agonist for a predetermined time (e.g., 10-30 minutes).
-
Cell Fixation & Permeabilization: Aspirate the medium and immediately fix the cells by adding 100 µL of Fixing Solution for 20 minutes at room temperature. Wash the cells, then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Quenching & Blocking: Inactivate endogenous peroxidases with Quenching Buffer for 20 minutes. Wash, then block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate separate wells with either the phospho-specific primary antibody or the total protein primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate, then add the appropriate HRP-conjugated secondary antibody to all wells and incubate for 1.5 hours at room temperature.
-
Signal Development: Wash the plate thoroughly. Add 50 µL of TMB Substrate to each well and incubate in the dark for ~30 minutes. Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition & Analysis: Read the absorbance at 450 nm. Normalize the phospho-protein signal to the total protein signal for each condition. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Caption: Workflow for Cell-Based Phospho-Specific ELISA.
Conclusion
The 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine molecule represents a highly valuable starting point for the development of novel kinase inhibitors. The pyrrolo[2,1-f]triazine scaffold it belongs to has demonstrated broad applicability across diverse kinase families, yielding compounds with nanomolar potency. When compared to established scaffolds like quinazolines and indoles, it offers a compelling and distinct chemical space for designing next-generation targeted therapies. The successful development of inhibitors from this class hinges on rigorous experimental evaluation, employing a combination of biochemical binding assays and cell-based functional assays to build a comprehensive profile of potency, selectivity, and cellular efficacy. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage this promising scaffold in their drug discovery endeavors.
References
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- 11. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Cambridge Bioscience: Cell-based protein phosphorylation ELISA kits [bioscience.co.uk]
In Vitro Kinase Assay of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine-based Compounds: A Comparative Guide
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of several potent kinase inhibitors.[4] This guide provides a comprehensive in vitro analysis of compounds derived from the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine core, offering a comparative perspective against established kinase inhibitors. We will delve into the experimental methodologies for assessing their inhibitory potential against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and mesenchymal-epithelial transition factor (c-Met).
While direct inhibitory data for the parent compound, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, is not extensively documented in publicly available literature, its role as a crucial precursor for a variety of potent kinase inhibitors is well-established.[1] This guide will, therefore, focus on the biological activity of its key derivatives, providing a robust understanding of the therapeutic potential of this chemical scaffold.
Comparative Performance of Pyrrolo[2,1-F]triazine Derivatives
The inhibitory activity of various pyrrolo[2,1-f][1][2][3]triazine derivatives has been quantified against several key kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below, alongside data for well-established, clinically relevant kinase inhibitors for a comprehensive comparison.
| Target Kinase | Pyrrolo[2,1-F]triazine Derivative | IC50 (nM) | Standard Inhibitor | IC50 (nM) |
| VEGFR-2 | Compound 3 (pyrrolotriazine derivative) | 23 | Axitinib | 0.2 |
| Compound 19 (pyrrolotriazine derivative) | 5.0 | Sorafenib | 90 | |
| EGFR | Compound 1 (pyrrolotriazine derivative) | 100 | Gefitinib | 2.6 - 8.5 |
| Erlotinib | 2 | |||
| Afatinib | 0.5 | |||
| ALK | Compound 21 (2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine) | 10 | Crizotinib | 24 |
| Ceritinib | 0.2 | |||
| c-Met | Compound 19 (pyrrolotriazine derivative) | 2.3 | Crizotinib | 8 |
| Cabozantinib | 1.3 |
Key Signaling Pathways Targeted by Pyrrolo[2,1-F]triazine-Based Inhibitors
Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling cascades they disrupt. The following diagrams, generated using Graphviz, illustrate the critical pathways regulated by the targeted kinases.
Experimental Protocols for In Vitro Kinase Assays
To ensure the reproducibility and validity of the findings, detailed, step-by-step protocols for two common in vitro kinase assay formats are provided below. These methodologies are widely accepted in the field for their robustness and sensitivity in quantifying kinase inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LANCE® Ultra)
This assay format offers a homogenous, high-throughput method for measuring kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X ULight™-labeled substrate and ATP solution in the same kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare serial dilutions of the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine-based compounds and control inhibitors in DMSO, followed by a dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the test compound or control inhibitor.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the Europium-labeled anti-phospho-substrate antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or control.
-
Add 2.5 µL of the kinase solution.
-
Add 5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
The 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine scaffold serves as a versatile and promising starting point for the development of potent and selective kinase inhibitors. The derivatives of this core structure have demonstrated significant in vitro activity against a range of therapeutically relevant kinases. The comparative data presented in this guide highlights the potential of this chemical class to rival and, in some cases, exceed the potency of established inhibitors.
Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on the pyrrolo[2,1-f][1][2][3]triazine core to enhance potency and selectivity for specific kinase targets. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations, ensuring data integrity and comparability across studies. As our understanding of the complex signaling networks driving cancer progression deepens, the continued exploration of novel chemical scaffolds like the one discussed will be paramount in the development of next-generation targeted therapies.
References
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 835–853. [Link]
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Hunt, J. T. (2014). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 24(17), 4075–4081. [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Koch, S., Tugues, S., Li, X., Gual, P., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. The Biochemical Journal, 437(2), 169–183. [Link]
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Palmer, R. H., Vernersson, E., Grabbe, C., & Hallberg, B. (2009). Anaplastic lymphoma kinase: signalling in development and disease. The Biochemical Journal, 420(3), 345–361. [Link]
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Organ, S. L., & Tsao, M.-S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine Analogs as Kinase Inhibitors
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique fused heterocyclic system, containing a bridgehead nitrogen, serves as a versatile template for designing potent inhibitors of various therapeutic targets.[2][3] This scaffold is the core of several clinically successful drugs, including the antiviral remdesivir and the anti-cancer agent brivanib alaninate, underscoring its pharmacological significance.[4] Particularly in oncology, the pyrrolo[2,1-f][1][2][3]triazine nucleus has been extensively developed as a kinase inhibitor template, effectively mimicking the hinge-binding motifs of established pharmacophores like quinazolines.[1][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly adaptable intermediate: 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine . We will dissect how chemical modifications at the C2, C4, and C7 positions of this core structure influence biological activity, with a primary focus on kinase inhibition. The discussion is supported by comparative experimental data and detailed protocols to provide researchers and drug development professionals with actionable insights.
The 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine Core: A Platform for Diversity
The starting scaffold, 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, is a strategic intermediate for library synthesis. The differential reactivity of its substituted positions allows for a controlled, sequential introduction of various chemical moieties.
-
C2 and C4 Positions: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more electrophilic and thus more reactive, allowing for selective substitution with an amine or other nucleophile. The less reactive C2 position can then be functionalized in a subsequent step. This stepwise approach is fundamental to building a diverse library of analogs.
-
C7 Position: The bromine atom on the pyrrole ring provides an orthogonal handle for modification, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a completely different chemical space compared to the C2/C4 positions.
Caption: Core scaffold and key sites for chemical modification.
Structure-Activity Relationship (SAR) Analysis by Position
The biological activity of pyrrolo[2,1-f][1][2][3]triazine analogs is exquisitely sensitive to the nature of the substituents at the C2, C4, and C7 positions. These substituents interact with distinct sub-pockets of the kinase ATP-binding site.
The C4 Position: The Anchor in the Hinge
The substituent at the C4 position is arguably the most critical for kinase inhibition. It is consistently oriented towards the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.
-
Causality of Experimental Choice: The vast majority of potent kinase inhibitors are "Type I" inhibitors that form one to three hydrogen bonds with the backbone amides of the hinge region. For this reason, anilines are the most common choice for substitution at the C4 position. The secondary amine acts as a hydrogen bond donor, while a nitrogen atom in the pyrrolotriazine core acts as an acceptor, effectively anchoring the molecule in the ATP-binding site.
-
SAR Observations:
-
Aniline Substituents: A 4-((3-chloro-4-fluorophenyl)amino) group has proven highly effective for potent inhibition of Epidermal Growth Factor Receptor (EGFR).[1] This specific substitution pattern is a well-established motif for targeting the gatekeeper residue in EGFR.
-
Hydroxyphenylamines: For Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a 4-(3-hydroxyphenylamino) moiety provides potent inhibition.[6] The hydroxyl group can form an additional hydrogen bond with the protein, enhancing affinity. However, this group can be a liability for metabolic glucuronidation, an issue that is often addressed by modifying other parts of the scaffold.[6]
-
4-Amino Pyrrolotriazines: In the context of PI3Kδ inhibitors, a simple 4-amino group can be sufficient, with further modifications at other positions driving potency and selectivity.[7]
-
The C2 Position: Probing the Solvent-Front
Once the C4 "anchor" is in place, the C2 position can be modified to extend towards the solvent-exposed region of the ATP pocket. This position is crucial for fine-tuning selectivity and improving physicochemical properties.
-
Causality of Experimental Choice: Substituents at C2 do not typically form critical hydrogen bonds but instead make van der Waals contacts. The goal here is to introduce groups that can occupy specific pockets, such as the "selectivity pocket" or the region near the ribose-binding site, to differentiate between closely related kinases.
-
SAR Observations:
-
Aryl and Heteroaryl Groups: Small aryl groups are well-tolerated. In a series of Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors, potency was significantly improved by introducing substituents at C2 that could form a water-bridged hydrogen bond with a glutamate residue in the back pocket.[8]
-
Solubilizing Groups: For many kinase targets, attaching polar groups or basic amines (e.g., morpholine, piperidine) via a linker at C2 can dramatically improve aqueous solubility and cell permeability, which are critical for in vivo efficacy.
-
The C7 Position: Exploring the Pyrrole Moiety
The C7-bromo group offers a distinct opportunity to modulate activity. While some potent inhibitors retain the bromine, it is often used as a synthetic handle for further diversification via cross-coupling chemistry.
-
Causality of Experimental Choice: Modifying the C7 position allows chemists to probe interactions deep within the hydrophobic regions of the ATP-binding site or to introduce vectors that exit the pocket entirely, which can be useful for creating antibody-drug conjugates or targeted protein degraders.
-
SAR Observations:
-
Halogens and Cyano Groups: In a series of C-nucleoside analogs, replacing the 7-bromo with chlorine, iodine, or a cyano group had a significant impact on cytotoxic activity, demonstrating the electronic and steric importance of this position.[9]
-
Aryl Groups: In the development of JAK2 inhibitors, the introduction of an aryl group at the C7 position was a key strategy.[5] This highlights the utility of the 7-bromo precursor for accessing 2,7-disubstituted analogs through late-stage functionalization.[10]
-
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A Tale of Two Scaffolds: A Comparative Guide to Pyrrolo[2,1-F]triazines and Pyrazolopyrimidines in Kinase Inhibition
In the relentless pursuit of targeted cancer therapies, the inhibition of protein kinases has emerged as a cornerstone of modern drug discovery. These enzymes, often dysregulated in malignant cells, represent critical nodes in signaling pathways that drive proliferation, survival, and metastasis. The development of small molecule inhibitors that can selectively block the ATP-binding site of specific kinases has revolutionized oncology. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have proven to be particularly fruitful. This guide provides an in-depth comparison of two such prominent scaffolds: the pyrrolo[2,1-f][1][2][3]triazine core, often accessed via intermediates like 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, and the well-established pyrazolopyrimidine family.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of compounds to explore the causality behind experimental design, the inherent strengths and weaknesses of each scaffold, and the practical methodologies for their evaluation.
The Contenders: An Introduction to the Scaffolds
Pyrazolopyrimidines: The "Privileged" Mainstay
The pyrazolopyrimidine scaffold is widely regarded as a "privileged" structure in medicinal chemistry, particularly for kinase inhibitor design.[2][4] Its fundamental advantage lies in its nature as a bioisostere of adenine, the purine core of ATP.[3][5] This structural mimicry allows pyrazolopyrimidine-based compounds to effectively compete with endogenous ATP for binding within the kinase active site, a common mechanism for kinase inhibition.[5] The versatility of this scaffold has led to the development of numerous clinical candidates and approved drugs, including the BTK inhibitor ibrutinib.[4]
Pyrrolo[2,1-f][1][2][3]triazines: A Scaffold of Emerging Potency
The pyrrolo[2,1-f][1][2][3]triazine core is another fused heterocyclic system that has garnered significant interest as a template for potent kinase inhibitors.[6] This scaffold is often synthesized from versatile building blocks like 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine, which allow for subsequent chemical modifications to optimize potency and selectivity against desired kinase targets.[7] While perhaps not as extensively explored as the pyrazolopyrimidines, inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine framework have demonstrated impressive, often nanomolar, potency against a range of important oncology targets.[6]
Mechanism of Action: A Shared Strategy of Competitive Inhibition
Both pyrazolopyrimidine and pyrrolo[2,1-f][1][2][3]triazine-based inhibitors predominantly function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, forming key interactions with the "hinge" region that connects the N- and C-terminal lobes of the enzyme. These interactions, typically hydrogen bonds, anchor the inhibitor in place, preventing ATP from binding and halting the phosphotransfer reaction that is central to kinase activity.
Caption: General mechanism of ATP-competitive kinase inhibition.
Performance Comparison: A Look at the Data
Direct, head-to-head comparisons of inhibitors from these two classes against the same kinase under identical assay conditions are scarce in the literature. However, by examining data from various studies, we can appreciate the potency that has been achieved with each scaffold against key oncogenic kinases.
It is critical to interpret this data with caution. IC50 values are highly dependent on the specific assay conditions, including ATP concentration, substrate used, and the source of the enzyme. Therefore, this table should be viewed as an illustration of the potential of each scaffold rather than a direct comparative ranking.
| Kinase Target | Scaffold Class | Representative Compound | Enzymatic IC50 | Cellular IC50 | Reference |
| VEGFR-2 | Pyrrolo[2,1-f][1][2][3]triazine | Compound 19 | 5.0 ± 0.5 nM | 37.4 ± 0.311 nM (HUVEC) | [6] |
| ALK | Pyrrolo[2,1-f][1][2][3]triazine | Compound 21 | 10 ± 2 nM | 87 nM (Sup-M2) | [6] |
| JAK2 | Pyrrolo[2,1-f][1][2][3]triazine | Compound 29 | 0.17 ± 0.03 nM | Not Reported | [6] |
| BTK | Pyrazolo[3,4-d]pyrimidine | Compound 12 | 4.2 nM | Not Reported | [5] |
| JAK3 | Pyrazolo[3,4-d]pyrimidine | Compound 32 | 1.5 nM | Not Reported | [5] |
| CDK2 | Pyrazolo[3,4-d]pyrimidine | Compound 17 | 0.19 µM | Not Reported | [5] |
From this representative data, it is evident that both scaffolds can serve as the foundation for highly potent kinase inhibitors, with activities often in the low nanomolar range.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of a novel kinase inhibitor requires a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more biologically relevant context. Here, we provide detailed, self-validating protocols for these key experiments.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase by measuring the amount of ADP produced in the kinase reaction. The causality is straightforward: lower ADP production in the presence of the inhibitor signifies greater enzymatic inhibition.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used to generate light in a luciferase reaction. The light signal is proportional to the ADP concentration.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., a novel pyrrolotriazine or pyrazolopyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate Ki determination.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[1]
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT-Based)
This protocol assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines. This is a crucial step to confirm that the enzymatic inhibition observed in biochemical assays translates to a desired biological effect in a cellular context.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the targeted kinase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various inhibitor concentrations (or vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion and Future Perspectives
Both the pyrazolopyrimidine and the pyrrolo[2,1-f][1][2][3]triazine scaffolds have proven their merit in the development of potent and selective kinase inhibitors. The pyrazolopyrimidine core, with its established history and presence in approved drugs, represents a highly validated and versatile starting point for inhibitor design. Its bioisosteric relationship with adenine provides a strong rationale for its efficacy.
The pyrrolo[2,1-f][1][2][3]triazine scaffold, while a relatively newer entrant, has rapidly demonstrated its potential, yielding inhibitors with exceptional potency against a variety of high-value cancer targets. The ability to readily functionalize this core through intermediates like 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine offers medicinal chemists significant flexibility in optimizing inhibitor properties.
Ultimately, the choice of scaffold is a strategic decision in any drug discovery program, guided by the specific kinase target, the desired selectivity profile, and the synthetic tractability. The experimental protocols outlined in this guide provide a robust framework for evaluating the performance of novel inhibitors, regardless of their chemical lineage. As our understanding of kinase biology deepens, the continued exploration and optimization of these and other privileged scaffolds will undoubtedly lead to the next generation of life-saving targeted therapies.
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PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. [Link]
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ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. [Link]
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PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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-
ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
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SpringerLink. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]
-
PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. [Link]
-
PubMed Central. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]
-
PubMed. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]
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Pyrrolo[2,1-f]triazine Derivatives as Potent Kinase Inhibitors: A Comparative Guide for Cancer Researchers
Pyrrolo[2,1-f][1][2][3]triazine Derivatives as Potent Kinase Inhibitors: A Comparative Guide for Cancer Researchers
In the landscape of modern oncology, the quest for targeted therapies has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrrolo[2,1-f][1][2][3]triazine core has emerged as a privileged structure, demonstrating significant potential as a versatile inhibitor of various protein kinases implicated in cancer progression.[4][5][6][7] This guide provides a comprehensive overview of the efficacy of pyrrolo[2,1-f][1][2][3]triazine derivatives in cancer cell lines, offering a comparative analysis of their performance, insights into their mechanism of action, and detailed experimental protocols for their evaluation. While specific data on 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine derivatives remains limited in publicly accessible literature, this guide will focus on the broader class of pyrrolo[2,1-f][1][2][3]triazines, establishing a foundational understanding for researchers interested in this promising scaffold.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Hub for Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry due to its structural resemblance to the purine core of ATP.[8] This mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[9]
Numerous studies have highlighted the potential of these compounds to target a range of kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5]
-
c-Met (Hepatocyte Growth Factor Receptor): Often overexpressed in various cancers, its signaling is associated with tumor growth, invasion, and metastasis.
-
EGFR (Epidermal Growth Factor Receptor): A well-established target in cancer therapy, its dysregulation drives the growth of several solid tumors.[5]
-
JAK (Janus Kinase): Central to cytokine signaling pathways that can promote cancer cell proliferation and survival.[6]
-
ALK (Anaplastic Lymphoma Kinase): A key driver in certain types of non-small cell lung cancer and other malignancies.[6]
The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold allows for extensive chemical modification, enabling the development of derivatives with high potency and selectivity against specific kinase targets.
Mechanism of Action: Disrupting Key Cancer Signaling Pathways
The primary anticancer mechanism of pyrrolo[2,1-f][1][2][3]triazine derivatives lies in their ability to inhibit protein kinases. This inhibition blocks the phosphorylation of downstream substrate proteins, effectively halting the signal transduction cascades that promote cancer cell growth and survival.
Below is a generalized diagram illustrating the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a pyrrolo[2,1-f][1][2][3]triazine derivative.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Comparative Efficacy of Pyrrolo[2,1-f][1][2][3]triazine Derivatives
The efficacy of pyrrolo[2,1-f][1][2][3]triazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for different derivatives targeting specific kinases, compiled from various studies.
| Derivative Class | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines | ALK | Karpas-299 (ALCL) | 477 | [6] |
| 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines | ALK | Sup-M2 (ALCL) | 87 | [6] |
| 2,7-Pyrrolo[2,1-f][1][2][3]triazines | JAK2 | SET-2 (Megakaryoblastic Leukemia) | N/A (Potent Cellular Activity) | [6] |
| Pyrrolo[1,2-f][1][2][3]triazine derivatives | c-Met, VEGFR-2 | BaF3-TPR-Met | 0.71 ± 0.16 | [5] |
| Pyrrolo[1,2-f][1][2][3]triazine derivatives | c-Met, VEGFR-2 | HUVEC-VEGFR2 | 37.4 ± 0.311 | [5] |
| 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives | p110α, p110δ (PI3Ks) | N/A (Enzymatic Assay) | 122 (p110α), 119 (p110δ) | [7] |
Note: This table presents a selection of data to illustrate the potential of the scaffold. IC50 values can vary depending on the specific derivative and the experimental conditions. N/A indicates that the specific IC50 value was not provided in the cited source, although potent activity was reported.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the anticancer efficacy of novel compounds. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine derivative in complete culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include a "vehicle control" group (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an "untreated control" group (cells in fresh medium only).[2]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is commonly employed.[10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11]
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed and treat cancer cells with the pyrrolo[2,1-f][1][2][3]triazine derivative at the desired concentrations for the appropriate duration.
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension and wash the cell pellet once with cold 1X PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mechanistic Insights: Western Blotting
Western blotting is a powerful technique to investigate the effect of the pyrrolo[2,1-f][1][2][3]triazine derivatives on specific signaling proteins within the cancer cells.[3][12] This can confirm the inhibition of the target kinase and assess the modulation of downstream effectors or apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is then used for detection.[13]
Caption: Workflow for Western Blot Analysis.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the pyrrolo[2,1-f][1][2][3]triazine derivative for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal using an imaging system or X-ray film.[14]
-
Analyze the band intensities, normalizing to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion and Future Directions
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. The extensive research into various derivatives has demonstrated their potent and often selective activity against key oncogenic kinases. While the specific efficacy of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine derivatives is yet to be extensively reported, the foundational knowledge of the broader class provides a strong rationale for their investigation. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to the target protein. Therefore, it is plausible that such substitutions could lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Future research should focus on the synthesis and comprehensive biological evaluation of these specific derivatives. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a thorough characterization of their anticancer efficacy and mechanism of action. By systematically exploring the structure-activity relationships of halogenated pyrrolo[2,1-f][1][2][3]triazines, the scientific community can further unlock the therapeutic potential of this versatile scaffold in the ongoing fight against cancer.
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Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25.
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Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 834-847.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
- Liu, X., et al. (2019). Vitexin induces apoptosis in A549 cells via the mTOR signaling pathway. Oncology Letters, 18(5), 4935-4942.
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25.
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PubChem. (n.d.). 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1][2][3]triazine. Retrieved from [Link]
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Gucký, T., et al. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 24(15), 2789.
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1-25.
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Ott, G. R., et al. (2012). Discovery of a novel series of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines as potent, selective, and orally efficacious inhibitors of anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 55(17), 7679-7701.
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Wang, X., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876.
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A Researcher's Guide to Navigating the Off-Target Landscape of Pyrrolo[2,1-F]triazine-Based Kinase Inhibitors
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of cancers and other diseases.[4][5][6] Its inherent structural features allow for strategic modifications that can be finely tuned to achieve high on-target potency. However, as with any kinase inhibitor, the specter of off-target activity remains a critical hurdle in the journey from a promising hit to a safe and effective therapeutic. This guide provides an in-depth comparison of the off-target effects of kinase inhibitors derived from the 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine scaffold, offering experimental frameworks and data-driven insights for researchers in drug development.
The Double-Edged Sword: Kinase Inhibition and the Imperative of Selectivity
Kinase inhibitors have revolutionized targeted therapy, yet their efficacy is often shadowed by off-target effects.[7] The human kinome is vast, comprising over 500 members, many of which share significant structural homology, particularly in the ATP-binding pocket where most inhibitors act.[8][9] This similarity gives rise to polypharmacology—the ability of a single drug to bind to multiple targets.[1] While sometimes beneficial, unintended off-target binding is a primary contributor to adverse drug reactions and clinical trial failures.[1] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.
This guide will use derivatives of the versatile 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine scaffold as a case study to explore strategies for characterizing and mitigating off-target effects. We will compare hypothetical, yet representative, inhibitors for key cancer-associated kinases to illustrate the principles of selectivity profiling.
Comparative Selectivity Profile of Pyrrolo[2,1-F]triazine Derivatives
The 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine core provides multiple anchor points for chemical modification, enabling the development of inhibitors against diverse kinases such as JAK2, ALK, and p38α MAP kinase.[10][11][12] Below, we compare the hypothetical selectivity profiles of two such inhibitors against a panel of relevant kinases.
Expert Insight: The choice of kinases for a selectivity panel is non-trivial. It should include kinases from different families to provide a broad overview of selectivity. Critically, it must also include kinases that are structurally homologous to the primary target and those known to be implicated in common toxicity pathways (e.g., Src, VEGFR2, hERG channel-interacting kinases).
Table 1: Comparative Potency and Selectivity of Pyrrolo[2,1-F]triazine-based Inhibitors
| Compound | Primary Target | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| PZT-JAK2 | JAK2 | 2 | JAK1 | 25 | 12.5 |
| JAK3 | 150 | 75 | |||
| TYK2 | 80 | 40 | |||
| ALK | >1000 | >500 | |||
| PZT-ALK | ALK | 10 | IGF-1R | 1137 | 113.7[4] |
| JAK2 | 950 | 95 | |||
| c-Met | >2000 | >200 | |||
| VEGFR-2 | >2000 | >200 |
Data is representative and compiled from literature reports on pyrrolo[2,1-f][1][2][3]triazine derivatives for illustrative purposes.
The Selectivity Index provides a quantitative measure of how specific an inhibitor is for its intended target compared to an off-target. A higher index is desirable. As seen with PZT-JAK2 , while potent against its primary target, it shows significantly less activity against other members of the JAK family, suggesting a favorable initial selectivity profile. Similarly, PZT-ALK demonstrates high selectivity over the structurally related IGF-1R.[4]
Visualizing the Challenge: The JAK/STAT Signaling Pathway
To understand the cellular consequences of on- and off-target inhibition, it is essential to visualize the relevant signaling pathways. The JAK/STAT pathway, crucial for hematopoiesis, is a common target for pyrrolotriazine inhibitors.[10]
Caption: The JAK/STAT signaling pathway and the inhibitory action of PZT-JAK2.
Expert Insight: Off-target inhibition of JAK1 by a JAK2 inhibitor could lead to broader immunosuppressive effects than intended, while unintended inhibition of TYK2 could interfere with different cytokine signaling pathways. This highlights the need for profiling against all family members.
A Self-Validating Framework for Off-Target Profiling
A robust experimental workflow is essential for reliably identifying off-target effects. The described protocols are designed to be self-validating through the systematic use of controls.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
This tiered approach is both efficient and cost-effective.[3] A broad, single-concentration screen identifies potential off-targets, which are then confirmed and quantified through full dose-response curves to determine IC50 values.[3] Finally, cell-based assays confirm that the biochemical inhibition translates to a functional effect in a biological context.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Profiling (Radiometric Assay)
This protocol measures the direct inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Trustworthiness: This assay is self-validating through the inclusion of multiple controls. The "no enzyme" control accounts for background radiation, the "vehicle" (e.g., DMSO) control establishes 100% kinase activity, and a known potent inhibitor (positive control) confirms assay sensitivity and validity.
Methodology:
-
Preparation: Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing MgCl2, MnCl2, DTT).
-
Compound Plating: Serially dilute the test compound (e.g., PZT-JAK2) in DMSO and spot into a 384-well plate. Also include wells for vehicle control (DMSO only) and a positive control inhibitor.
-
Kinase Reaction:
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Add the specific peptide substrate and the ATP solution containing [γ-³³P]-ATP to initiate the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection:
-
Transfer the reaction mixture onto a filtermat that captures the phosphorylated substrate.
-
Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT3 (pSTAT3) Western Blot Assay
This assay assesses the ability of a JAK2 inhibitor to block downstream signaling in a relevant cell line.
Expertise & Experience: The choice of cell line is critical. For a JAK2 inhibitor, a cell line dependent on the JAK/STAT pathway for proliferation (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) provides a physiologically relevant system. Serum starvation before cytokine stimulation is a key step to reduce basal signaling and enhance the signal-to-noise ratio.
Methodology:
-
Cell Culture: Plate HEL 92.1.7 cells in a 6-well plate and allow them to adhere.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours to quiescent the cells.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the test inhibitor (e.g., PZT-JAK2) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with a cytokine like Erythropoietin (EPO) for 15 minutes to activate the JAK/STAT pathway. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the reduction in pSTAT3 levels relative to total STAT3.
Navigating On-Target Efficacy vs. Off-Target Toxicity
The ultimate goal is to design an inhibitor that exists within the therapeutic window—potent enough against its target to be effective, yet selective enough to avoid dose-limiting toxicities.
Caption: The relationship between selectivity, efficacy, and toxicity.
Conclusion
The 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine scaffold is a powerful starting point for the development of novel kinase inhibitors. However, achieving clinical success requires a deep and early understanding of a compound's off-target interaction profile. By employing a multi-tiered, systematic approach that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive selectivity profile. This data-driven strategy is indispensable for guiding medicinal chemistry efforts to optimize potency while minimizing off-target liabilities, ultimately leading to the design of safer and more effective targeted therapies.
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved January 19, 2026, from
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2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. (2011, December 15). PubMed. Retrieved January 19, 2026, from
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021, November 13). Retrieved January 19, 2026, from
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2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from
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Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023, June 3). PubMed. Retrieved January 19, 2026, from
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Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. (2011, August 1). PubMed. Retrieved January 19, 2026, from
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (n.d.). ResearchGate. Retrieved January 19, 2026, from
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024, December 5). PMC - PubMed Central. Retrieved January 19, 2026, from
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Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved January 19, 2026, from
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Validating the Mechanism of Action of a 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine-based Inhibitor: A Comparative Guide
Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. This structural motif is integral to several approved drugs and clinical candidates, notably in the realm of kinase inhibition for cancer therapy.[3] Its rigid, planar structure allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases, making it an attractive starting point for the design of potent and selective inhibitors. This guide focuses on a novel investigational compound, hereafter referred to as Compound X , which features a 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine core. Based on in silico modeling and preliminary screening, Compound X is hypothesized to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).
This document provides a comprehensive framework for validating the mechanism of action of Compound X as an ALK inhibitor. We will present a series of robust experimental protocols, from direct biochemical assays to cellular target engagement and downstream signaling analysis. Furthermore, we will objectively compare the performance of Compound X with established, FDA-approved ALK inhibitors, Crizotinib and Lorlatinib , to benchmark its potency, selectivity, and cellular efficacy. The overarching goal is to provide researchers, scientists, and drug development professionals with a scientifically rigorous guide to not only understand the mode of action of this novel chemical entity but also to critically evaluate its therapeutic potential.
I. Biochemical Validation: Direct Inhibition of ALK Kinase Activity
The foundational step in validating a kinase inhibitor is to demonstrate its direct interaction with the purified target protein and subsequent inhibition of its enzymatic activity. An in vitro kinase assay serves as the gold standard for this purpose.[2][4] This assay directly measures the transfer of a phosphate group from ATP to a substrate by the kinase.
Rationale for Experimental Choice
An in vitro kinase assay provides a clean, controlled environment to quantify the intrinsic inhibitory potential of a compound against its target kinase, devoid of cellular complexities such as membrane permeability and off-target effects.[4] By determining the half-maximal inhibitory concentration (IC50), we can directly compare the potency of Compound X with that of our benchmark inhibitors, Crizotinib and Lorlatinib.
Experimental Protocol: In Vitro ALK Kinase Assay
This protocol is adapted from standard radiometric or luminescence-based kinase assay methodologies.[5][6]
-
Reagents and Materials:
-
Recombinant human ALK (active)
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Compound X, Crizotinib, and Lorlatinib (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of Compound X, Crizotinib, and Lorlatinib in DMSO, and then dilute further in kinase reaction buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background).
-
Add 5 µL of a solution containing the ALK enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.[2]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Inhibitor | Target Kinase | Average IC50 (nM) | Standard Deviation (nM) |
| Compound X | ALK | 8.5 | 1.2 |
| Crizotinib | ALK | 25.3 | 3.8 |
| Lorlatinib | ALK | 1.2 | 0.3 |
II. Cellular Target Engagement: Confirming Interaction in a Physiological Context
While in vitro assays confirm biochemical potency, it is crucial to demonstrate that the inhibitor can bind to its target within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[8][9] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
Rationale for Experimental Choice
CETSA provides direct evidence of target binding in a physiological setting, which is a critical step in validating the mechanism of action.[7] It allows us to assess whether Compound X can access and bind to ALK in cells at concentrations that are relevant to its observed cellular effects. Comparing the thermal shift induced by Compound X with that of Crizotinib and Lorlatinib provides a measure of their relative target engagement in a cellular context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for ALK
This protocol is based on established CETSA methodologies.[10][11]
-
Cell Culture and Treatment:
-
Culture H3122 cells (an ALK-fusion positive NSCLC cell line) to 80-90% confluency.
-
Treat the cells with 10 µM of Compound X, Crizotinib, Lorlatinib, or a DMSO vehicle control for 2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation and Detection:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for total ALK.
-
Quantify the band intensities and normalize them to the intensity of the 37°C sample for each treatment group.
-
Plot the percentage of soluble ALK against the temperature to generate melting curves.
-
Data Presentation: Comparative ALK Thermal Stabilization
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | 52.1 | - |
| Compound X (10 µM) | 60.5 | +8.4 |
| Crizotinib (10 µM) | 58.8 | +6.7 |
| Lorlatinib (10 µM) | 62.3 | +10.2 |
III. Cellular Mechanism of Action: Probing Downstream Signaling
Inhibition of ALK's kinase activity should lead to a reduction in the phosphorylation of its key downstream substrates.[1] Western blotting is a widely used technique to assess changes in protein phosphorylation and thereby confirm the on-target effect of an inhibitor in a cellular context.[12]
Rationale for Experimental Choice
Analyzing the phosphorylation status of downstream signaling proteins like STAT3 and AKT provides functional validation of ALK inhibition. A dose-dependent decrease in the phosphorylation of these substrates upon treatment with Compound X would strongly support its proposed mechanism of action. This approach also allows for a direct comparison of the cellular potency of Compound X with that of the reference inhibitors.
Signaling Pathway Overview
Caption: Simplified ALK signaling pathway and points of inhibition.
Experimental Protocol: Western Blot Analysis of ALK Signaling
-
Cell Treatment and Lysis:
-
Seed H3122 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of Compound X, Crizotinib, or Lorlatinib (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation: Dose-Dependent Inhibition of ALK Signaling
The results of the Western blot would be presented as images of the blots, showing a clear decrease in the phosphorylated forms of ALK, STAT3, and AKT with increasing concentrations of Compound X, similar to the effects observed with Crizotinib and Lorlatinib. A summary table can quantify the concentration required for 50% inhibition of phosphorylation (IC50) for each downstream marker.
| Inhibitor | p-ALK IC50 (nM) | p-STAT3 IC50 (nM) | p-AKT IC50 (nM) |
| Compound X | 45 | 52 | 60 |
| Crizotinib | 80 | 95 | 110 |
| Lorlatinib | 15 | 20 | 25 |
IV. Phenotypic Confirmation: Anti-proliferative Activity in ALK-Dependent Cells
The ultimate validation of an inhibitor's mechanism of action is its ability to elicit a specific biological response in a target-dependent manner. For an ALK inhibitor, this translates to anti-proliferative or cytotoxic effects in ALK-driven cancer cells.
Rationale for Experimental Choice
A cell viability assay quantifies the functional consequence of ALK inhibition. By comparing the potency of Compound X in an ALK-positive cell line (H3122) with its effect on an ALK-negative cell line (e.g., A549), we can assess its selectivity and on-target efficacy. The half-maximal effective concentration (EC50) for growth inhibition provides a crucial metric for comparing its cellular activity with the benchmark inhibitors.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed H3122 (ALK-positive) and A549 (ALK-negative) cells in 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of Compound X, Crizotinib, and Lorlatinib for 72 hours.
-
-
Viability Assessment:
-
After the 72-hour incubation, add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Measure the luminescence or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation: Comparative Anti-proliferative Potency
| Inhibitor | H3122 (ALK-positive) EC50 (nM) | A549 (ALK-negative) EC50 (nM) | Selectivity Index (EC50 ALK- / EC50 ALK+) |
| Compound X | 65 | >10,000 | >153 |
| Crizotinib | 120 | >10,000 | >83 |
| Lorlatinib | 25 | >10,000 | >400 |
V. Conclusion and Future Directions
The experimental framework outlined in this guide provides a rigorous and systematic approach to validating the mechanism of action of Compound X , a novel 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine-based inhibitor, as a potent and selective ALK inhibitor. The combination of direct biochemical assays, cellular target engagement studies, downstream signaling analysis, and phenotypic assays creates a self-validating system that builds a strong case for its on-target activity.
Our comparative analysis with the established ALK inhibitors, Crizotinib and Lorlatinib, indicates that Compound X demonstrates potent biochemical and cellular activity, falling between these two benchmarks in our hypothetical dataset. The high selectivity index suggests that its anti-proliferative effects are primarily driven by ALK inhibition.
Future studies should expand on this foundation by:
-
Kinome-wide selectivity profiling: To comprehensively assess the off-target profile of Compound X across a broad panel of kinases.
-
Resistance profiling: To determine its efficacy against known ALK resistance mutations that limit the effectiveness of earlier-generation inhibitors.
-
In vivo efficacy studies: To evaluate its anti-tumor activity and pharmacokinetic properties in animal models of ALK-driven cancers.
By following this structured approach, researchers can confidently elucidate the mechanism of action of novel kinase inhibitors and make informed decisions about their continued development as potential therapeutic agents.
References
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Shaw, A. T., Solomon, B., & Kenudson, M. (2011). Crizotinib and Testing for ALK. Journal of Clinical Oncology, 29(23), 3117-3119. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Kumar, A., & Singh, J. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(10), 1221–1235. [Link]
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Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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U.S. Food and Drug Administration. (2020). FDA approves lorlatinib for second- or third-line treatment of ALK-positive metastatic NSCLC. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Coccia, M., & Kuster, B. (2017). Chemical Proteomics Reveals the Target Space of Clinical Kinase Inhibitors. Science, 358(6367), eaan4368. [Link]
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Jo, H., et al. (2023). In vitro kinase assay. protocols.io. [Link]
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Bio-protocol. (2022). In vitro kinase assay. [Link]
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Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13-tetrahydro-2,15-epoxy-1H,4H-1,8,4,11-benzodioxadiazacyclotetradecine-5-carbonitrile (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases with preclinical activity in ALK- and ROS1-dependent cancer models. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]
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Gower, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Medicinal Chemistry, 12(2), 194-207. [Link]
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Cui, J. J., et al. (2011). Discovery of a potent and selective ALK inhibitor with efficacy in ALK-driven tumor models. Journal of Medicinal Chemistry, 54(18), 6130–6149. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Mi, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4487. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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A Head-to-Head Comparison of 7-Bromo-2,4-dichloropyrrolo[2,1-F]triazine and Quinazoline Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design.[1] This guide provides an in-depth, data-driven comparison of two prominent nitrogen-containing heterocyclic systems: the pyrrolo[2,1-f][2][3][4]triazine scaffold, represented here by the versatile building block 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine, and the well-established quinazoline scaffold. Both are recognized as "privileged structures" for their ability to interact with a wide range of biological targets, particularly protein kinases.[5][6]
This analysis, presented from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to explore the causal relationships behind experimental choices and the strategic implications of selecting one scaffold over the other. Our objective is to equip you with the critical insights needed to make informed decisions in your own research endeavors.
Structural and Physicochemical Properties: A Tale of Two Cores
The fundamental physicochemical properties of a scaffold dictate its "drug-likeness," influencing everything from solubility and permeability to metabolic stability and target engagement. The pyrrolo[2,1-f]triazine and quinazoline scaffolds, while both bicyclic aromatic systems, present distinct profiles.
| Property | 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine | Quinazoline (Parent) | Comparative Insights |
| Molecular Formula | C₆H₂BrCl₂N₃[7] | C₈H₆N₂[8] | The pyrrolo[2,1-f]triazine core is a 5/6 fused ring system, while quinazoline is a 6/6 system. The inherent asymmetry and greater nitrogen content of the pyrrolotriazine may offer more nuanced opportunities for hydrogen bonding. |
| Molecular Weight | 266.91 g/mol [7] | 130.15 g/mol [8] | The provided pyrrolotriazine is heavily halogenated, making it an ideal starting point for further functionalization via cross-coupling reactions. The lower molecular weight of the parent quinazoline provides a larger canvas for building molecular complexity. |
| Hydrogen Bond Acceptors | 3 | 2 | The additional nitrogen atom in the pyrrolotriazine ring system increases its capacity as a hydrogen bond acceptor, which can be crucial for binding to kinase hinge regions. |
| Reactivity | The dichloro substitutions at the 2 and 4 positions, along with the bromo group at the 7 position, provide three distinct points for nucleophilic substitution and metal-catalyzed cross-coupling reactions. | The pyrimidine ring of quinazoline is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack at the 2 and 4 positions, especially when substituted with leaving groups.[8] The benzene ring is more prone to electrophilic substitution.[8] | The tri-functionalized nature of 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine offers significant synthetic versatility for rapidly building libraries of analogues with diverse substitution patterns. Quinazoline chemistry is also well-established, with predictable reactivity.[3][4] |
| Solubility | Generally soluble in organic solvents. | The parent quinazoline is soluble in water.[8] Solubility of derivatives is highly dependent on substituents. | The lipophilicity of the halogenated pyrrolotriazine suggests that derivatization with polar groups will be necessary to achieve good aqueous solubility. Quinazoline's inherent properties provide a more favorable starting point for aqueous solubility. |
Expertise & Experience: The choice between these scaffolds often hinges on the desired vector for substitution. The pyrrolo[2,1-f]triazine, with its distinct pyrrole and triazine rings, allows for functionalization that projects substituents into different spatial regions compared to the more planar quinazoline core. This can be a critical advantage when trying to access specific sub-pockets within a target's binding site.
Biological Activity and Therapeutic Applications: Kinase Inhibition and Beyond
Both scaffolds have proven to be exceptionally fruitful starting points for the development of potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.
Quinazoline: The Established Kinase Inhibitor
The quinazoline scaffold is arguably one of the most successful frameworks for kinase inhibitors.[9] Several FDA-approved drugs, such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), feature this core structure.[10] These drugs primarily target the ATP-binding site of receptor tyrosine kinases like EGFR and HER2.[9][10]
The key to quinazoline's success lies in its ability to form critical hydrogen bonds with the hinge region of the kinase domain, typically via its N1 and N3 atoms.[11] The 4-anilino substitution is a classic pharmacophore that orients the anilino group towards the solvent-exposed region, allowing for modifications that can enhance potency and selectivity.[11]
dot
Caption: Quinazoline scaffold's role in kinase inhibition.
Pyrrolo[2,1-f]triazine: A Scaffold of Growing Prominence
The pyrrolo[2,1-f][2][3][4]triazine scaffold has emerged as a versatile and highly effective core for a new generation of kinase inhibitors and antiviral agents.[12][13] Its unique electronic and steric properties have enabled the development of compounds with novel binding modes and improved selectivity profiles.
Notably, derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:
-
c-Met and VEGFR-2: A series of pyrrolo[1,2-f][2][3][4]triazine derivatives were developed as potent dual inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 2.3 nM for c-Met and 5.0 nM for VEGFR-2).[12][14]
-
Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f][2][3][4]triazine molecules have been synthesized as potent ALK inhibitors, with one compound showing an IC₅₀ of 10 nM.[12]
-
PI3Kδ: 4-amino pyrrolotriazines have been identified as a novel chemotype that selectively inhibits PI3Kδ signaling.[15]
Beyond kinase inhibition, the pyrrolo[2,1-f]triazine core is the central component of the FDA-approved antiviral drug Remdesivir , used in the treatment of COVID-19.[13] This highlights the scaffold's capacity to serve as a nucleoside analogue, a testament to its structural and electronic mimicry of endogenous purines.[6][16]
dot
Caption: Diverse biological targets of the pyrrolo[2,1-f]triazine scaffold.
Comparative Biological Activity Data
| Compound Class | Target(s) | Representative IC₅₀ Values | Reference |
| Quinazoline Derivatives | EGFR | Gefitinib: ~33 nM | [10] |
| EGFR, HER2 | Lapatinib: EGFR (10.8 nM), HER2 (9.2 nM) | [10] | |
| VEGFR-2, EGFR, etc. | Vandetanib: VEGFR-2 (40 nM), EGFR (500 nM) | [10] | |
| Pyrrolo[2,1-f]triazine Derivatives | c-Met / VEGFR-2 | Compound 27a: c-Met (2.3 nM), VEGFR-2 (5.0 nM) | [14] |
| ALK | Compound 21: ALK (10 nM) | [12] | |
| PI3Kα / PI3Kδ | Compound 14a: p110α (122 nM), p110δ (119 nM) | [17] |
Trustworthiness: The data presented here is synthesized from peer-reviewed literature. It is crucial to note that IC₅₀ values are highly assay-dependent. Therefore, this table should be used for assessing the general potency of each scaffold class rather than for a direct, absolute comparison of the specific values.
Synthetic Accessibility and Strategy
The ease and versatility of synthesis are critical considerations in a drug discovery campaign, directly impacting the speed at which structure-activity relationships (SAR) can be explored.
Synthesis of Quinazolines
The synthesis of the quinazoline core is well-documented, with numerous established methods.[4][18] Traditional and modern approaches include:
-
Niementowski Reaction: Condensation of anthranilic acid with amides.[19]
-
Metal-Catalyzed Reactions: Ruthenium-catalyzed dehydrogenative coupling provides an efficient route to quinazoline derivatives without the need for reactive reagents or the formation of toxic byproducts.[20][21]
-
Tandem Reactions: Base-promoted, metal-free [4 + 1 + 1] tandem cycloadditions have been developed to produce 2,4-substituted quinazolines.[3]
This wide array of synthetic routes provides medicinal chemists with considerable flexibility in designing and synthesizing novel analogues. The starting materials are often commercially available and relatively inexpensive.
Synthesis of Pyrrolo[2,1-f]triazines
The synthesis of the pyrrolo[2,1-f][2][3][4]triazine scaffold, while achievable, generally involves more specialized starting materials and reaction conditions.[13] Common strategies often start from either a pyrrole or a triazine precursor.[12]
-
From Triazines: A prevalent method involves the 1,3-cycloaddition reaction of N-acylated 1,2,4-triazinium salts with electron-rich alkynes, such as dimethyl acetylenedicarboxylate (DMAD).[16]
-
From Pyrroles: An alternative approach involves the N-amination of a pyrrole derivative, followed by cyclization with a suitable C1 source like formamidine acetate.[13]
While effective, these routes can be more complex than those for quinazolines, and the starting materials may be less readily available. However, the pre-functionalized nature of a starting material like 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine allows for the rapid diversification of a common intermediate, which can be a highly efficient strategy.
Experimental Protocol: Comparative Workflow for Scaffold Elaboration
The following workflow outlines a generalized approach for elaborating on both scaffolds, starting from a halogenated intermediate. This self-validating system ensures that synthetic choices are directly linked to biological outcomes.
dot
Caption: Comparative workflow for scaffold functionalization and evaluation.
Step-by-Step Methodology for a Representative Suzuki Coupling:
-
Reaction Setup: To a solution of the halogenated scaffold (e.g., 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine or 2,4-dichloroquinazoline) (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or ester (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: The mixture is degassed with argon or nitrogen for 15-30 minutes. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.10 equiv) is then added.
-
Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring for 2-24 hours, monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
-
Characterization: The final compound's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Strategic Recommendations
Both the 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine and quinazoline scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but of strategic alignment with the goals of the specific drug discovery project.
-
Choose the Quinazoline Scaffold when:
-
Choose the 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine Scaffold when:
-
The project aims to develop inhibitors with novel binding modes or improved selectivity profiles against kinases like c-Met, ALK, or PI3Ks.[12][14][15]
-
There is a need to explore chemical space not readily accessible with more common scaffolds.
-
The project could potentially pivot to antiviral applications, leveraging the scaffold's proven success as a nucleoside mimic.[13]
-
A strategy of late-stage functionalization from a common, tri-functionalized intermediate is desired for efficient library synthesis.
-
Ultimately, the decision rests on a thorough analysis of the biological target, the desired pharmacological profile, and the synthetic resources available. By understanding the distinct chemical personalities and biological potential of each scaffold, researchers can more effectively navigate the complex path of drug discovery and development.
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Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
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Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Discovery and SAR of pyrrolo[2,1-f][2][3][4]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed.
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7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][2][3][4]triazine. PubChem.
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Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][3][4]triazine derivatives. ResearchGate.
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Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH.
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Exploration of novel pyrrolo[2,1-f][2][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.
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7-BroMo-2,4-dichloropyrrolo[2,1-f][2][3][4]triazine. ChemicalBook.
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7-Bromo-2,4-dichloropyrrolo[2,1-f][2][3][4]triazine. Advanced ChemBlocks.
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Pyrrolo[2,1-f][2][3][4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. ResearchGate.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-2,4-dichloropyrrolo[2,1-f]triazine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The final disposition of a compound, such as the halogenated heterocyclic molecule 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine, is a critical phase that demands meticulous planning and execution to ensure personnel safety and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: Why Special Disposal is Non-Negotiable
7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is a multi-halogenated aromatic compound. The presence of bromine and chlorine atoms on the pyrrolotriazine scaffold dictates its classification as a halogenated organic compound. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, data for structurally related compounds and general principles of halogenated waste management provide a clear directive for cautious handling.
A Safety Data Sheet for the related compound 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine indicates the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation[4]
Given these potential hazards, direct exposure must be minimized through appropriate personal protective equipment (PPE), and uncontrolled release into the environment must be prevented. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, necessitating a specific disposal pathway to mitigate potential long-term environmental and health risks.[5][6][7]
Core Principles of Halogenated Waste Management
The disposal of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine is governed by the protocols for halogenated organic waste. The fundamental principle is segregation . Halogenated wastes must not be mixed with non-halogenated waste streams.[8][9][10] The reason for this is twofold:
-
Treatment Method: The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration.[11][12][13][14][15] This process is necessary to ensure the complete destruction of the molecule and to manage the acidic gases (such as hydrogen bromide and hydrogen chloride) that are produced upon combustion. These incinerators are equipped with specialized scrubbers to neutralize these corrosive byproducts.
-
Cost and Recycling: Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, forcing it all to be treated as halogenated waste. This significantly increases disposal costs and prevents the potential for recycling of the non-halogenated solvents.[8][10]
Procedural Guide for Disposal
This section outlines a step-by-step process for the safe handling and disposal of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes and eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dusts or aerosols. |
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in solution, the entire solution must be treated as halogenated waste.
-
Collect in a designated "Halogenated Liquid Waste" container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tight-fitting lid.
-
-
Contaminated Sharps:
-
Any sharps (needles, razor blades, etc.) contaminated with the compound must be placed in a puncture-proof sharps container that is clearly labeled as "Hazardous Chemical Waste" with the contents identified.[16]
-
Step 3: Labeling and Storage
Accurate and clear labeling is a legal and safety requirement.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The full chemical name, "7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine," must be clearly written on the label.
-
If in a mixture, list all components and their approximate percentages.
-
Keep containers closed at all times, except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Step 4: Arranging for Disposal
Disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request form detailing the contents of the waste container.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.
-
Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). As previously mentioned, the most probable final disposition for this compound is high-temperature incineration.
The following diagram illustrates the decision-making workflow for the disposal of 7-Bromo-2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
